Product packaging for Disitertide(Cat. No.:CAS No. 272105-42-7)

Disitertide

Cat. No.: B515574
CAS No.: 272105-42-7
M. Wt: 1580.8 g/mol
InChI Key: IUYPEUHIWDMJLM-SWHDLQTQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Disitertide has been used in trials studying the treatment of Skin Fibrosis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C68H109N17O22S2 B515574 Disitertide CAS No. 272105-42-7

Properties

IUPAC Name

(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H109N17O22S2/c1-12-32(5)53(85-67(105)54(33(6)13-2)84-64(102)48(30-87)82-56(94)35(8)74-61(99)45(27-51(91)92)79-62(100)43(24-31(3)4)78-63(101)47(29-86)83-65(103)52(71)36(9)88)66(104)80-44(25-37-28-72-39-17-15-14-16-38(37)39)60(98)73-34(7)55(93)75-41(20-22-108-10)58(96)77-42(21-23-109-11)59(97)76-40(18-19-49(69)89)57(95)81-46(68(106)107)26-50(70)90/h14-17,28,31-36,40-48,52-54,72,86-88H,12-13,18-27,29-30,71H2,1-11H3,(H2,69,89)(H2,70,90)(H,73,98)(H,74,99)(H,75,93)(H,76,97)(H,77,96)(H,78,101)(H,79,100)(H,80,104)(H,81,95)(H,82,94)(H,83,103)(H,84,102)(H,85,105)(H,91,92)(H,106,107)/t32-,33-,34-,35-,36+,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-,53-,54-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYPEUHIWDMJLM-SWHDLQTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H109N17O22S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1580.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272105-42-7
Record name Disitertide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0272105427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disitertide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12953
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

A Technical Guide to the Anti-Fibrotic Mechanism of Action of Disitertide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Disitertide Mechanism of Action in Fibrosis

Introduction

This compound, also known as P144, is a synthetic peptide inhibitor of Transforming Growth Factor-beta 1 (TGF-β1) with the sequence TSLDASIIWAMMQN.[1] It is derived from the extracellular domain of the TGF-β type III receptor, Betaglycan, and is specifically designed to block the activity of TGF-β1, a key cytokine in the pathogenesis of fibrosis.[2][3][4] Fibrosis is a pathological condition characterized by the excessive accumulation of extracellular matrix (ECM) components, such as collagen, which leads to tissue scarring and organ failure.[4][5] TGF-β1 is a central driver of this process, promoting the activation of fibroblasts into myofibroblasts, the primary cells responsible for ECM deposition.[6][7][8] This guide provides an in-depth analysis of this compound's core mechanism of action, supported by experimental data and methodological overviews.

Core Mechanism of Action: Inhibition of TGF-β/Smad Signaling

The primary anti-fibrotic effect of this compound is achieved through the direct inhibition of the canonical TGF-β/Smad signaling pathway.[4]

  • Receptor Blockade: this compound competitively blocks the interaction between TGF-β1 and its cell surface receptors.[2][4] This initial step is critical as it prevents the activation of the entire downstream signaling cascade.

  • Inhibition of Smad Phosphorylation: In the canonical pathway, TGF-β1 binding to its receptor leads to the phosphorylation of receptor-regulated Smads, specifically Smad2 and Smad3. By preventing receptor activation, this compound significantly reduces the levels of phosphorylated Smad2/3 (p-Smad2/3).[4][9][10] This has been demonstrated in multiple preclinical models, where this compound treatment leads to a measurable decrease in p-Smad2/3 levels in affected tissues.[4][10]

  • Suppression of Pro-Fibrotic Gene Expression: The p-Smad2/3 complex translocates to the nucleus and acts as a transcription factor for a host of pro-fibrotic genes, including those for collagens and other ECM components. By inhibiting Smad2/3 phosphorylation, this compound effectively suppresses the transcription of these target genes, leading to a reduction in ECM protein synthesis and deposition.[4][6]

Additional research suggests this compound may also act as a PI3K inhibitor, suppressing the expression of PI3K and phosphorylated Akt (p-Akt), another pathway implicated in fibrotic processes.[2][3]

Signaling Pathway Diagram

Caption: this compound blocks TGF-β1 binding, preventing Smad2/3 phosphorylation and pro-fibrotic gene transcription.

Summary of Experimental Evidence

The anti-fibrotic efficacy of this compound has been evaluated in various preclinical models. While comprehensive quantitative data from head-to-head studies is limited in publicly available literature, the consistent qualitative outcomes across different models support its mechanism of action.

In Vivo Efficacy Data
Model SystemAdministrationKey FindingsCitation(s)
Radiotherapy-Induced Fibrosis (Rabbit)IntravenousSignificantly reduced Smad2/3 phosphorylation levels in muscle tissue. Lowered collagen deposition area as measured by Masson's trichrome staining.[4][9][10]
Human Hypertrophic Scar (Nude Mouse Xenograft)Topical (300 μg/mL)Promoted scar maturation and improved morphological features. Successful shedding of xenografts was achieved in 83.3% of cases.[2][3]
In Vitro Mechanistic Data
Cell Line / SystemConcentrationKey FindingsCitation(s)
Colorectal Carcinoma CellsNot specifiedInactivates TGF-β1/Smads signaling, reducing cell migration and invasion.[1]
Mouse Osteoblast Precursors (MC3T3-E1)100 μg/mLSuppressed protein expression of PI3K and p-Akt.[2][3]
Glioblastoma Cells (A172, U-87 MG)10 - 200 μg/mLAffects proliferation and induces apoptosis.[2]

Methodologies for Evaluating Anti-Fibrotic Activity

Detailed experimental protocols are proprietary to the conducting research institutions. However, the studies on this compound utilize a range of standard methodologies to assess anti-fibrotic efficacy.

Key Experimental Protocols
  • Animal Model of Fibrosis:

    • Induction: Fibrosis is induced through methods like localized radiation to mimic radiotherapy-induced fibrosis (RIF) or by implanting human hypertrophic scar tissue into immunocompromised mice.[2][4][10]

    • Treatment: this compound is administered systemically (e.g., intravenously) or topically, with a control group receiving a placebo.[3][9]

    • Analysis: After a set period, tissues are harvested for analysis.

  • Histological Analysis:

    • Masson's Trichrome Staining: This is a standard histological stain used to visualize collagen fibers (which stain blue) in tissue sections, allowing for the quantification of fibrotic areas.[9][10]

  • Immunohistochemistry (IHC):

    • Principle: Uses antibodies to detect specific proteins in tissue sections.

    • Application: To assess the activity of the TGF-β pathway, antibodies specific to the phosphorylated forms of Smad2 and Smad3 (p-Smad2/3) are used. A reduction in p-Smad2/3 staining in the this compound-treated group compared to placebo indicates target engagement and pathway inhibition.[4][9]

  • Western Blotting:

    • Principle: A technique to separate and identify specific proteins from cell or tissue extracts.

    • Application: Used in in vitro studies to quantify changes in the levels of key signaling proteins like p-Smad2, PI3K, and p-Akt following treatment with this compound.[2][11]

Generalized Experimental Workflow

Experimental_Workflow Generalized Workflow for Testing this compound cluster_invitro In Vitro Assessment cluster_analysis Analysis Methods cluster_invivo In Vivo Validation cell_culture 1. Culture Fibroblasts or relevant cell lines tgfb_stim 2. Stimulate with TGF-β1 (to induce pro-fibrotic state) cell_culture->tgfb_stim disi_treat_vitro 3. Treat with this compound (various concentrations) tgfb_stim->disi_treat_vitro mol_analysis 4. Molecular Analysis disi_treat_vitro->mol_analysis wb Western Blot (p-Smad2/3, Collagen) qpcr qPCR (Collagen mRNA) animal_model 1. Induce Fibrosis in Animal Model mol_analysis->animal_model Proceed if promising disi_treat_vivo 2. Administer this compound (IV, Topical, etc.) animal_model->disi_treat_vivo tissue_harvest 3. Harvest Tissue (e.g., Skin, Muscle) disi_treat_vivo->tissue_harvest hist_analysis 4. Histological & IHC Analysis tissue_harvest->hist_analysis

Caption: A typical research workflow progresses from in vitro mechanistic studies to in vivo validation in animal models.

Conclusion

This compound presents a targeted anti-fibrotic strategy centered on the direct inhibition of TGF-β1, the master regulator of fibrosis. By blocking the interaction of TGF-β1 with its receptor, this compound effectively halts the canonical Smad signaling cascade, preventing the nuclear translocation of p-Smad2/3 and subsequent transcription of pro-fibrotic genes. Preclinical data from both in vivo and in vitro models consistently demonstrate its ability to reduce collagen deposition and inhibit key markers of the TGF-β pathway. These findings underscore the therapeutic potential of this compound as a direct inhibitor of the primary fibrotic signaling pathway, making it a molecule of significant interest for the treatment of various fibrotic diseases.

References

P144 Peptide: A Technical Guide to a Novel TGF-β1 Signaling Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and extracellular matrix (ECM) production. Dysregulation of this pathway is a key driver in the pathogenesis of fibrotic diseases and cancer. P144, also known as Disitertide, is a 14-amino acid synthetic peptide derived from the TGF-β type III receptor (betaglycan). It acts as a direct antagonist to TGF-β1, preventing its interaction with cell surface receptors and thereby inhibiting downstream signaling. This document provides an in-depth overview of the TGF-β1 pathway, the mechanism of P144, a compilation of quantitative data from preclinical studies, and detailed experimental protocols for its evaluation.

The TGF-β1 Signaling Pathway

TGF-β1 signaling is initiated when the active TGF-β1 dimer binds to the TGF-β type II receptor (TβRII), a constitutively active serine/threonine kinase[1][2]. This binding recruits and phosphorylates the TGF-β type I receptor (TβRI, also known as ALK5), which in turn phosphorylates intracellular effector proteins, primarily Smad2 and Smad3 (R-Smads)[1][2][3]. The co-receptor betaglycan (TβRIII) can facilitate the binding of TGF-β1 to TβRII, enhancing the signaling response[1].

Phosphorylated R-Smads form a complex with the common mediator Smad4[1][3]. This complex then translocates to the nucleus, where it partners with other transcription factors to regulate the expression of target genes involved in ECM deposition (e.g., collagen), cell differentiation, and proliferation[2]. The pathway is negatively regulated by inhibitory Smads, such as Smad7, which can prevent the phosphorylation of R-Smads[1][2]. In addition to this canonical Smad-dependent pathway, TGF-β1 can also activate Smad-independent pathways, including MAPK/ERK and PI3K/Akt signaling cascades[4][5].

TGF_Beta_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB1 TGF-β1 Ligand TBRII TβRII TGFB1->TBRII binds Betaglycan Betaglycan (TβRIII) Betaglycan->TBRII presents to TBRI TβRI (ALK5) TBRII->TBRI Smad23 Smad2/3 TBRI->Smad23 phosphorylates pSmad23 p-Smad2/3 SmadComplex p-Smad2/3-Smad4 Complex pSmad23->SmadComplex complexes with Smad4 Smad4 Smad4->SmadComplex Transcription Gene Transcription (e.g., Collagen, CTGF) SmadComplex->Transcription translocates & regulates Smad7 Smad7 (Inhibitory) Smad7->TBRI blocks

Caption: The canonical TGF-β1/Smad signaling pathway.

P144 Peptide: Mechanism of Action

P144 (this compound) is a synthetic peptide with the amino acid sequence TSLDASIIWAMMQN[6][7]. It is derived from the extracellular, membrane-proximal domain of betaglycan (TβRIII), specifically encompassing amino acids 730-743[6][8][9]. The primary mechanism of P144 is to act as a competitive inhibitor by directly binding to the TGF-β1 ligand in the extracellular space[7][10]. This action mimics the inhibitory role of soluble betaglycan, sequestering TGF-β1 and preventing it from binding to its signaling receptors (TβRII and TβRI) on the cell surface[8][11]. By blocking this initial step, P144 effectively inhibits the entire downstream signaling cascade, including the phosphorylation of Smad2/3, leading to a reduction in the expression of pro-fibrotic and other target genes[8][10][12].

P144_Inhibition P144 Inhibition Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TGFB1 TGF-β1 Ligand TBRII TβRII TGFB1->TBRII Binding Blocked P144 P144 Peptide P144->TGFB1 binds & sequesters TBRI TβRI (ALK5) TBRII->TBRI No Recruitment Signaling Downstream Signaling (p-Smad2/3 inhibited) TBRI->Signaling No Activation

Caption: P144 competitively inhibits TGF-β1 by preventing receptor binding.

Quantitative Preclinical Data

P144 has demonstrated significant anti-fibrotic and anti-tumor effects across a range of in vivo and in vitro models. The following tables summarize key quantitative findings from published studies.

Table 1: In Vivo Anti-Fibrotic Efficacy of P144
ModelSpeciesP144 AdministrationKey Quantitative OutcomesReference
Radiation-Induced Fibrosis (RIF)RabbitIntravenousSignificant reduction in Smad2/3 phosphorylation levels (p < 0.05) and lower area of collagen deposition compared to placebo.[8][12][13][8][12][13]
Bleomycin-Induced Skin FibrosisMouseTopical applicationSignificant reduction in skin fibrosis and soluble collagen content.[14] Remarkable suppression of fibroblast SMAD2/3 phosphorylation.[14][14]
Human Hypertrophic Scar XenograftNude MouseTopical application (300 μg/mL)[15]Statistically significant differences in total area, collagen fibers area, and thickness vs. placebo. Increased elastic fibers and decreased collagen I.[6][6][15]
Ischemia-Reperfusion Injury (Renal Fibrosis)MouseIntravenousAmeliorated accumulation of extracellular matrix and improved renal function. Downregulated TGF-β1-Smad3 signaling.[10][16][10][16]
Myocardial Fibrosis (SHR)RatSystemicPrevented increases in myocardial collagen volume fraction, perivascular collagen area, and hydroxyproline concentration.[9][9]
Marfan Syndrome (Aortic Aneurysm)MouseAAV-mediated gene deliveryPreventive treatment reduced Tgfβ1 and Tgfβ2 mRNA levels and normalized pERK1/2 signaling.[11][11]
Table 2: In Vitro Efficacy of P144
Cell Type / ModelP144 ConcentrationKey Quantitative OutcomesReference
Glioblastoma (GBM) Cell LinesNot specifiedDecreased proliferation, migration, and invasiveness.[17] Reduced SMAD2 phosphorylation.[17][17]
Human Liver Cancer Cell Lines (SNU449, Hep3B)10-200 µg/mLDose-dependent inhibition of proliferation.[7] Encapsulated P144 showed significant inhibition of basal phospho-SMAD.[7][7]
Cardiac FibroblastsNot specifiedInhibited TGF-β1-stimulated increases in phosphorylated Smad2, CTGF proteins, and procollagen α1(I) mRNA.[9][9]
MC3T3-E1 Osteoblast Precursors100 µg/mLSuppressed protein expression of PI3K and p-Akt.[15][18][15][18]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for evaluating P144's efficacy.

In Vivo Model: Radiation-Induced Fibrosis in Rabbits
  • Objective: To evaluate the anti-fibrotic effect of intravenously administered P144 in a model of radiation-induced muscle fibrosis.[8][13]

  • Animal Model: WNZ rabbits.[8][13]

  • Methodology:

    • Catheter Implantation: Surgically implant a catheter at the lower limb of each rabbit.[8][13]

    • Irradiation: Two days post-implantation, deliver a 20 Gy isodosis via brachytherapy to induce a high grade of fibrosis.[8][13]

    • Treatment Administration: The treatment group receives intravenous P144 administration immediately following the brachytherapy session, with repeat administrations at 24 and 72 hours post-radiation. The control group receives a placebo vehicle on the same schedule.[8][13]

    • Endpoint Analysis: At four weeks post-irradiation, sacrifice the animals and harvest the affected muscular tissues.[8][13]

  • Outcome Measures:

    • Histology: Process tissues for Masson's trichrome staining to quantify the area of collagen deposition.[8][13]

    • Immunohistochemistry (IHC): Perform IHC for phosphorylated Smad2/3 (p-Smad2/3) to measure TGF-β1 pathway activation.[8][13]

    • Image Analysis: Use digital image analysis software to perform semi-quantitative measurement of collagen fibers and p-Smad2/3 positive cell area.[8]

In Vitro Assay: Inhibition of TGF-β1-Induced Gene Expression
  • Objective: To determine the ability of P144 to inhibit TGF-β1-induced expression of pro-fibrotic genes in a cell-based assay.

  • Materials:

    • Human dermal fibroblasts or other relevant cell line.

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

    • Recombinant human TGF-β1.

    • P144 peptide (this compound).

    • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or Western Blotting.

  • Methodology:

    • Cell Seeding: Plate fibroblasts in 6-well plates and grow to ~80% confluency.

    • Serum Starvation: Reduce serum concentration (e.g., to 0.5% FBS) for 12-24 hours to lower basal signaling.

    • Pre-treatment: Incubate cells with varying concentrations of P144 for 1-2 hours. Include a vehicle-only control.

    • Stimulation: Add a predetermined concentration of TGF-β1 (e.g., 5 ng/mL) to the wells (except for the unstimulated control) and incubate for the desired time (e.g., 24 hours for mRNA, 48 hours for protein).

    • Harvesting: Lyse cells for either RNA extraction or protein extraction.

  • Outcome Measures:

    • qRT-PCR: Analyze the mRNA expression levels of TGF-β1 target genes such as COL1A1 (Collagen Type I), ACTA2 (α-SMA), and CTGF (Connective Tissue Growth Factor).

    • Western Blot: Analyze the protein levels of p-Smad2/3 to confirm pathway inhibition and target proteins like Collagen I and α-SMA.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_analysis Endpoint Analysis A1 Seed Fibroblasts in 6-well plates A2 Grow to 80% Confluency A1->A2 A3 Serum Starve (12-24h) A2->A3 B1 Pre-treat with P144 (or Vehicle Control) (1-2h) A3->B1 B2 Stimulate with TGF-β1 (or leave unstimulated) (24-48h) B1->B2 C1 Harvest Cells for RNA or Protein B2->C1 C2a qRT-PCR Analysis (COL1A1, CTGF) C1->C2a C2b Western Blot Analysis (p-Smad2/3, Collagen) C1->C2b

Caption: General workflow for an in vitro TGF-β1 inhibition assay.

Clinical Development Status

The P144 peptide has been investigated in human clinical trials. A Phase I trial was completed to evaluate the tolerability and safety of topical P144 administration in healthy volunteers[4]. Subsequently, Phase II trials were initiated to study its efficacy in skin fibrosis conditions such as scleroderma[4][15]. These trials highlight the translational potential of P144 from preclinical models to human fibrotic diseases.

Conclusion

The P144 peptide is a rationally designed, specific inhibitor of TGF-β1. By mimicking a portion of the TβRIII receptor, it directly sequesters the TGF-β1 ligand, providing a potent mechanism for downregulating the pro-fibrotic and pro-oncogenic signaling cascade. Extensive preclinical data have demonstrated its efficacy in reducing fibrosis and tumor cell proliferation in a variety of in vivo and in vitro models. As a targeted biological inhibitor, P144 represents a promising therapeutic candidate for a range of diseases underpinned by the pathological activation of the TGF-β1 pathway. Further research and clinical development are warranted to fully establish its therapeutic utility.

References

Disitertide (P144): A Novel Peptide Inhibitor Targeting the PI3K Pathway in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Disitertide, also known as P144, is a synthetic peptide that has garnered significant interest in oncology research. While primarily characterized as a potent inhibitor of Transforming Growth Factor-beta 1 (TGF-β1), emerging evidence indicates its role as an inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical mediator of cell growth, proliferation, and survival in cancer. This technical guide provides a comprehensive overview of this compound's function as a PI3K inhibitor in cancer cells, consolidating available data, outlining detailed experimental protocols, and visualizing key pathways and workflows.

Mechanism of Action: Dual Inhibition of TGF-β1 and PI3K

This compound's primary mechanism of action is the inhibition of TGF-β1 by blocking its interaction with its receptor. However, studies have demonstrated that this compound also exerts its anti-cancer effects through the modulation of the PI3K/Akt signaling cascade. This dual inhibitory capacity makes this compound a compelling candidate for cancer therapy, as both the TGF-β and PI3K pathways are frequently dysregulated in various malignancies and contribute to tumor progression, metastasis, and drug resistance. The crosstalk between the TGF-β and PI3K pathways is a complex and context-dependent process. In some cancers, TGF-β can activate the PI3K/Akt pathway to promote cell survival and epithelial-to-mesenchymal transition (EMT). By inhibiting both pathways, this compound may offer a more comprehensive anti-tumor effect.

Data Presentation

The following tables summarize the available quantitative and qualitative data on the effects of this compound in various cell lines.

Table 1: Effect of this compound on PI3K Pathway Protein Expression

Cell LineConcentrationIncubation TimeEffectReference
MC3T3-E1 (mouse embryo osteoblast precursor)100 µg/mL4 hSuppressed protein expression levels of PI3K and p-Akt.[1][2]

Table 2: Effects of this compound on Cancer Cell Proliferation and Viability

Cell LineCancer TypeConcentration RangeEffectReference
A172, U-87 MGGlioblastoma10 µg/mL to 200 µg/mLDose-dependent inhibition of proliferation.[1][2]
SNU449, Hep3BLiver Cancer10 µg/mL to 200 µg/mLDose-dependent inhibition of proliferation.[3]
Lovo, SW480Colorectal CarcinomaNot specifiedReduced cell migration and invasion without affecting cell proliferation.

Table 3: Effects of this compound on Apoptosis in Cancer Cells

Cell LineCancer TypeConcentration RangeEffectReference
A172, U-87 MGGlioblastoma10 µg/mL to 200 µg/mLInduction of apoptosis and anoikis.[1][2]
MC3T3-E1Osteoblast precursor100 µg/mLInduced the protein expression of Bax.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on the PI3K pathway and cancer cell fate. These protocols are based on standard laboratory procedures and should be optimized for specific cell lines and experimental conditions.

Western Blotting for PI3K Pathway Proteins

This protocol outlines the procedure to detect the expression levels of total PI3K, phosphorylated Akt (p-Akt), total Akt, and Bax in cancer cells treated with this compound.

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., A172, U-87 MG) in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100, 200 µg/mL) for a specified time (e.g., 4, 24, 48 hours). Include a vehicle-treated control group.

  • Protein Extraction:

    • Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel.

    • Run the gel at 100V until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against PI3K, p-Akt (Ser473), Akt, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit and visualize using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software and normalize to the loading control.

Cell Proliferation Assay (Crystal Violet Assay)

This protocol describes a method to assess the effect of this compound on cancer cell proliferation.

  • Cell Seeding:

    • Seed cancer cells (e.g., SNU449, Hep3B) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treatment:

    • Treat the cells with a serial dilution of this compound (e.g., 10, 50, 100, 200 µg/mL) in fresh medium. Include a vehicle-treated control.

    • Incubate for 24, 48, and 72 hours.

  • Staining:

    • Gently wash the cells twice with PBS.

    • Fix the cells with 100 µL of 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Stain the cells with 100 µL of 0.5% crystal violet solution for 20 minutes at room temperature.

    • Wash the plate with water until the water runs clear.

    • Air dry the plate completely.

  • Quantification:

    • Solubilize the stain by adding 100 µL of 10% acetic acid or methanol to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell proliferation relative to the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol details the detection of apoptosis in this compound-treated cancer cells using flow cytometry.

  • Cell Treatment:

    • Seed cancer cells (e.g., A172, U-87 MG) in a 6-well plate and treat with different concentrations of this compound as described for the Western blot protocol.

  • Cell Harvesting:

    • After the treatment period, collect both the floating and adherent cells.

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the floating and detached cells and centrifuge at 1,500 rpm for 5 minutes.

    • Wash the cell pellet twice with ice-cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within 1 hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Visualizations

Signaling Pathway

Disitertide_PI3K_Pathway cluster_legend Legend TGFB TGF-β1 TGFBR TGF-β Receptor TGFB->TGFBR PI3K PI3K TGFBR->PI3K Activates (crosstalk) This compound This compound (P144) This compound->TGFBR Inhibits This compound->PI3K Inhibits Bax Bax This compound->Bax Induces PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes Apoptosis Apoptosis pAkt->Apoptosis Inhibits Bax->Apoptosis Promotes key_inhibition Inhibition key_activation Activation

Caption: this compound's inhibitory action on the PI3K signaling pathway.

Experimental Workflow

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with this compound (Dose-response & Time-course) start->treatment harvest Cell Harvesting treatment->harvest protein Protein Extraction & Quantification harvest->protein prolif Cell Proliferation Assay (Crystal Violet) harvest->prolif apoptosis Apoptosis Assay (Annexin V/PI Staining) harvest->apoptosis western Western Blotting (PI3K, p-Akt, Bax) protein->western analysis Data Analysis & Interpretation western->analysis prolif->analysis apoptosis->analysis

Caption: Workflow for assessing this compound's effects on cancer cells.

Logical Relationship

Logical_Relationship This compound This compound (P144) inhibit_pi3k PI3K Pathway Inhibition This compound->inhibit_pi3k Leads to decrease_prolif Decreased Cell Proliferation inhibit_pi3k->decrease_prolif Results in increase_apop Increased Apoptosis inhibit_pi3k->increase_apop Results in antitumor Anti-Tumor Effect decrease_prolif->antitumor increase_apop->antitumor

Caption: The logical connection between this compound's action and its anti-tumor effects.

Conclusion and Future Directions

This compound presents a promising multi-faceted approach to cancer therapy through its dual inhibition of the TGF-β1 and PI3K signaling pathways. The available data indicates its efficacy in reducing cancer cell proliferation and inducing apoptosis in various cancer models, including glioblastoma and liver cancer. While the direct inhibitory constant (IC50) of this compound on PI3K in cancer cells remains to be elucidated, its observed effects on downstream effectors like p-Akt provide strong evidence for its on-target activity.

Future research should focus on:

  • Determining the precise IC50 values of this compound for PI3K inhibition across a broader panel of cancer cell lines.

  • Investigating the synergistic effects of this compound with other standard-of-care chemotherapeutics and targeted agents.

  • Elucidating the detailed molecular mechanisms underlying the crosstalk between TGF-β and PI3K pathways in the context of this compound treatment.

  • Conducting further preclinical in vivo studies to evaluate the therapeutic efficacy and safety profile of this compound in various cancer models.

This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound as a PI3K inhibitor in oncology. The provided protocols and visualizations offer a framework for designing and interpreting experiments aimed at further characterizing this promising anti-cancer peptide.

References

Disitertide (P144): A Targeted Peptide Inhibitor for the Induction of Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Disitertide, also known as P144, is a synthetic peptide inhibitor with a dual mechanism of action, targeting both the Transforming Growth-Factor Beta (TGF-β) and Phosphoinositide 3-Kinase (PI3K) signaling pathways. By modulating these critical cellular cascades, this compound effectively disrupts pro-survival signals and promotes programmed cell death, or apoptosis, in various pathological contexts, particularly in cancer models. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced apoptosis, supported by a compilation of quantitative data from preclinical studies. Detailed experimental protocols for assessing the peptide's apoptotic efficacy and diagrams of the implicated signaling pathways are presented to facilitate further research and development.

Introduction to this compound

This compound is a 14-amino-acid peptide (TSLDASIIWAMMQN) derived from the sequence of the TGF-β type III receptor, also known as betaglycan.[1] It was specifically designed to act as a competitive inhibitor of TGF-β1, preventing the ligand from binding to its cell surface receptors.[2][3] Subsequent research has revealed its capacity to also inhibit the PI3K/Akt signaling pathway, a central regulator of cell survival and proliferation.[2][4] This dual inhibitory function makes this compound a compelling agent for therapeutic applications where these pathways are dysregulated, such as in oncology and fibrotic diseases. Its ability to induce apoptosis in cancer cells, particularly in aggressive malignancies like glioblastoma, is a key area of investigation.[5][6]

Signaling Pathways in this compound-Induced Apoptosis

This compound triggers apoptosis by concurrently inhibiting two major pro-survival signaling networks: the TGF-β/SMAD pathway and the PI3K/Akt pathway.

Inhibition of the TGF-β/SMAD Pathway

The TGF-β pathway plays a paradoxical role in cancer, acting as a tumor suppressor in early stages but promoting invasion and metastasis in advanced disease. In cancers like glioblastoma, this pathway is often pro-tumorigenic. This compound blocks this pathway at the initial step.

  • TGF-β Sequestration: this compound binds to soluble TGF-β1, preventing its interaction with TGF-β receptors (TβRI/TβRII) on the cell surface.[3]

  • Inhibition of SMAD2 Phosphorylation: This blockade prevents the activation and phosphorylation of the downstream effector SMAD2.[1][5][6]

  • Modulation of SMAD-Related Gene Expression: The inhibition of SMAD2 signaling leads to the transcriptional upregulation of the inhibitory SMAD7 and downregulation of the oncogene SKI, further disrupting the pathway's pro-tumorigenic output.[6]

  • Apoptosis Induction: By neutralizing the pro-survival and pro-invasive signals of the TGF-β pathway, this compound shifts the cellular balance towards apoptosis.

TGF_beta_pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Cytoplasm / Nucleus This compound This compound TGF_beta1 TGF_beta1 This compound->TGF_beta1 Inhibits TGF_beta_Receptor TGF_beta_Receptor This compound->TGF_beta_Receptor Blocks Binding TGF_beta1->TGF_beta_Receptor Binds SMAD2 SMAD2 TGF_beta_Receptor->SMAD2 Phosphorylates pSMAD2 pSMAD2 (Phosphorylated) SMAD7 SMAD7 (Inhibitory) pSMAD2->SMAD7 Inhibited by SKI SKI (Inhibitory) pSMAD2->SKI Inhibited by Gene_Expression Pro-Survival Gene Expression pSMAD2->Gene_Expression Promotes SMAD2->pSMAD2 Apoptosis Apoptosis Gene_Expression->Apoptosis Suppresses

Caption: this compound's inhibition of the TGF-β/SMAD signaling pathway.
Inhibition of the PI3K/Akt Pathway

The PI3K/Akt pathway is a cornerstone of cell survival, promoting growth and actively suppressing apoptotic machinery. This compound's ability to inhibit this pathway is crucial for its pro-apoptotic effects.

  • PI3K/Akt Suppression: this compound treatment leads to a significant reduction in the expression of PI3K and the phosphorylation of its key downstream target, Akt (p-Akt).[2][4]

  • Modulation of Bcl-2 Family Proteins: Akt is known to phosphorylate and inactivate pro-apoptotic proteins of the Bcl-2 family (e.g., BAD) and promote the expression of anti-apoptotic proteins (e.g., Bcl-2). By inhibiting Akt, this compound reverses this balance.

  • Upregulation of Bax: Specifically, this compound has been shown to induce the expression of the pro-apoptotic protein Bax.[2][4] Bax promotes apoptosis by translocating to the mitochondria and causing mitochondrial outer membrane permeabilization (MOMP).

  • Caspase Activation: The release of cytochrome c following MOMP initiates the caspase cascade, leading to the activation of executioner caspases (e.g., caspase-3) and the dismantling of the cell.

PI3K_Akt_pathway cluster_membrane Cell Membrane cluster_inside Cytoplasm / Mitochondria Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates This compound This compound This compound->PI3K Inhibits Bax Bax (Pro-Apoptotic) This compound->Bax Induces Expression Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Bcl2_family Anti-Apoptotic Bcl-2 Proteins pAkt->Bcl2_family Promotes pAkt->Bax Inhibits Bcl2_family->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Caspases Caspase Cascade Mitochondrion->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound's inhibition of the PI3K/Akt survival pathway.

Quantitative Data on this compound-Induced Apoptosis

The pro-apoptotic effects of this compound have been documented across various cancer cell lines, particularly those derived from glioblastoma multiforme (GBM). The following tables summarize the key findings.

Table 1: Effects of this compound on Cell Viability and Apoptosis

Cell Line(s) Concentration Range Observed Effect Citation(s)
A172, U-87 MG (GBM) 10 - 200 µg/mL Induces apoptosis and anoikis. [2][4]
DAOY, A172, U-87 MG (Brain Tumor) 100 µg/mL Induces growth inhibition and apoptosis. [5]

| Glioblastoma Cell Lines | Not specified | Apoptosis and anoikis were significantly increased. |[6] |

Table 2: Molecular Effects of this compound on Apoptotic Signaling Pathways

Cell Line Concentration Target Protein Observed Effect Citation(s)
Brain Tumor Cell Lines 100 µg/mL Phosphorylated Smad2 (pSmad2) Decreased [5]
Glioblastoma Cell Lines Not specified Phosphorylated Smad2 (pSmad2) Reduced [6]
Glioblastoma Cell Lines Not specified SMAD7 Upregulation (transcriptional and translational) [6]
Glioblastoma Cell Lines Not specified SKI Downregulation (transcriptional and translational) [6]
MC3T3-E1 (Osteoblast Precursor) 100 µg/mL PI3K Suppressed protein expression [2][4]
MC3T3-E1 (Osteoblast Precursor) 100 µg/mL Phosphorylated Akt (p-Akt) Suppressed protein expression [2][4]

| MC3T3-E1 (Osteoblast Precursor) | 100 µg/mL | Bax | Induced protein expression |[2][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess this compound-induced apoptosis.

General Cell Culture and Treatment
  • Cell Lines: Human glioblastoma cell lines A172 and U-87 MG are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Preparation: this compound peptide is reconstituted in a suitable sterile solvent (e.g., sterile water or PBS) to create a stock solution, which is then diluted in culture medium to final working concentrations (e.g., 10, 50, 100, 200 µg/mL).

  • Treatment: Cells are seeded and allowed to adhere overnight. The medium is then replaced with fresh medium containing the desired concentration of this compound or a vehicle control. Incubation times typically range from 24 to 72 hours.

Quantification of Apoptosis by Annexin V/Propidium Iodide Flow Cytometry

This is the gold-standard method for quantifying early and late apoptosis.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

  • Procedure:

    • Cell Harvesting: After treatment, collect both adherent and floating cells. Adherent cells are detached using a gentle dissociation agent like Trypsin-EDTA.

    • Washing: Wash the collected cells twice with cold 1X PBS by centrifugation (e.g., 500 x g for 5 minutes).

    • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Live cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells (often considered debris)

Analysis of Protein Expression by Western Blot

This technique is used to measure changes in the levels of key signaling and apoptotic proteins.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the proteins of interest (e.g., p-Akt, Bax, Bcl-2, cleaved Caspase-3).

  • Procedure:

    • Lysis: After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Key antibodies include those against p-Akt, total Akt, p-SMAD2, Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH).

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Densitometry: Quantify band intensity using software like ImageJ, normalizing to the loading control to determine relative protein expression.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis A Cell Seeding (e.g., A172, U-87 MG) B This compound Treatment (10-200 µg/mL) A->B C Cell Harvesting (Adherent + Floating) B->C D1 Flow Cytometry (Annexin V / PI Staining) C->D1 Apoptosis Assay D2 Western Blot (Protein Lysis) C->D2 Protein Assay E1 Quantify Apoptosis (Early vs. Late) D1->E1 E2 Analyze Protein Expression (p-Akt, Bax, p-SMAD2) D2->E2

Caption: General experimental workflow for assessing this compound's effects.

Conclusion

This compound presents a rational, multi-targeted approach to inducing apoptosis in cancer cells. By simultaneously disrupting the pro-survival signals emanating from the TGF-β/SMAD and PI3K/Akt pathways, it effectively lowers the threshold for programmed cell death. Preclinical data robustly support its mechanism of action, demonstrating consistent inhibition of key pathway components like p-SMAD2 and p-Akt, and upregulation of the pro-apoptotic effector Bax. The provided methodologies offer a framework for the continued investigation and quantitative characterization of this compound's therapeutic potential. Further studies focusing on detailed dose-response relationships and in vivo efficacy are warranted to translate these promising findings into clinical applications.

References

Disitertide: A Technical Guide to a Novel TGF-β1 Inhibitor for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disitertide, also known as P144, is a synthetic peptide that has emerged as a potent and specific inhibitor of Transforming Growth Factor-beta 1 (TGF-β1).[1][2] TGF-β1 is a pleiotropic cytokine that plays a crucial role in a wide array of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. Dysregulation of the TGF-β1 signaling pathway is implicated in the pathogenesis of numerous diseases, most notably fibrosis and cancer. This compound's ability to selectively block the interaction of TGF-β1 with its receptor makes it a valuable tool for investigating the physiological and pathological roles of TGF-β1 and a promising candidate for therapeutic development.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental findings related to this compound, offering researchers a comprehensive resource to facilitate their investigations.

Mechanism of Action

This compound is a 14-amino-acid peptide derived from the TGF-β1 type III receptor (betaglycan) that competitively inhibits the binding of TGF-β1 to its cell surface receptors. By doing so, it effectively blocks the initiation of the downstream signaling cascade.[1][2]

The canonical TGF-β1 signaling pathway is initiated by the binding of TGF-β1 to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI, in turn, phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads then form a complex with the common-mediator Smad (co-Smad), Smad4. This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in various cellular responses.[3][4][5][6]

This compound's primary mechanism involves disrupting the initial ligand-receptor interaction, thereby preventing the phosphorylation of Smad2 and Smad3.[7]

Beyond its effects on the TGF-β/Smad pathway, this compound has also been shown to function as a PI3K inhibitor and an apoptosis inducer.[1][2] The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. This compound has been observed to suppress the protein expression levels of PI3K and phosphorylated Akt (p-Akt), a key downstream effector of PI3K.[1][2] This inhibition of the PI3K/Akt pathway likely contributes to the pro-apoptotic effects of this compound, which are further evidenced by the induced expression of the pro-apoptotic protein Bax.[1][2]

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta1 TGF-beta1 TBRII TGF-beta RII TGF-beta1->TBRII Binds This compound This compound This compound->TBRII Inhibits Binding TBRI TGF-beta RI TBRII->TBRI Recruits & Phosphorylates Smad2_3 Smad2/3 TBRI->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_expression Target Gene Expression Smad_complex->Gene_expression Translocates & Regulates

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates This compound This compound This compound->PI3K Inhibits Bax Bax This compound->Bax Induces Expression PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt Akt->pAkt Apoptosis_reg Apoptosis Regulation pAkt->Apoptosis_reg Inhibits Apoptosis Bax->Apoptosis_reg Promotes Apoptosis

Key Experimental Findings

In Vitro Studies in MC3T3-E1 Cells

Pre-osteoblastic MC3T3-E1 cells have been utilized to investigate the cellular effects of this compound. In these studies, treatment with this compound led to a significant suppression of PI3K and p-Akt protein expression levels, confirming its inhibitory effect on the PI3K/Akt pathway.[1][2] Concurrently, an induction in the expression of the pro-apoptotic protein Bax was observed.[1][2]

Cell LineTreatmentDurationKey FindingsReference
MC3T3-E1100 µg/mL this compound4 hoursSuppressed protein expression of PI3K and p-Akt; Induced protein expression of Bax.[1][2]
In Vivo Studies in a Hypertrophic Scar Model

The anti-fibrotic potential of this compound has been evaluated in a nude mouse model of human hypertrophic scars. Topical application of this compound demonstrated a significant promotion of scar maturation and improvement in the morphological features of hypertrophic scars.[1]

Animal ModelTreatmentDurationKey FindingsReference
Nude mice with implanted human hypertrophic scars300 µg/mL this compound (topical lipogel)2 weeks (daily)Successful shedding of xenografts in 83.3% of cases.[1]

Experimental Protocols

Western Blot Analysis of PI3K, p-Akt, and Bax in MC3T3-E1 Cells

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cell_culture Culture MC3T3-E1 cells treatment Treat with 100 µg/mL this compound (4h) cell_culture->treatment lysis Lyse cells in RIPA buffer treatment->lysis quantification Protein quantification (BCA assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Block with 5% non-fat milk transfer->blocking primary_ab Incubate with primary antibodies (anti-PI3K, anti-p-Akt, anti-Bax) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Chemiluminescent detection secondary_ab->detection

1. Cell Culture and Treatment:

  • Culture mouse embryo osteoblast precursor MC3T3-E1 cells in a suitable growth medium until they reach 70-80% confluency.[1]

  • Treat the cells with 100 µg/mL of this compound for 4 hours. Include an untreated control group.[1]

2. Protein Extraction:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunodetection:

  • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against PI3K, p-Akt, Bax, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

6. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Nude Mouse Hypertrophic Scar Model

Animal_Model_Workflow cluster_model_creation Model Creation cluster_treatment Treatment cluster_evaluation Evaluation scar_implantation Implant human hypertrophic scars on nude mice topical_application Daily topical application of 300 µg/mL this compound lipogel (2 weeks) scar_implantation->topical_application observation Observe for xenograft shedding topical_application->observation histology Histological analysis of scar tissue (e.g., H&E, Masson's trichrome) topical_application->histology

1. Animal Model:

  • Utilize athymic nude mice for the study.

  • Implant human hypertrophic scar tissue xenografts onto the dorsal side of the mice.[1][8][9][10][11][12][13][14][15]

2. Treatment:

  • Prepare a lipogel formulation containing 300 µg/mL of this compound.[1]

  • Administer the this compound lipogel topically to the scar tissue daily for a period of two weeks.[1]

  • Include a control group receiving the lipogel vehicle without this compound.

3. Evaluation:

  • Monitor the xenografts daily for signs of shedding and record the percentage of successful shedding.[1]

  • At the end of the treatment period, excise the scar tissue for histological analysis.

  • Perform Hematoxylin and Eosin (H&E) staining to assess the overall tissue morphology and cellularity.

  • Utilize Masson's trichrome staining to visualize and quantify collagen deposition.

  • Employ Verhoeff-Van Gieson staining to assess the elastin fiber content and organization.

  • Conduct quantitative histomorphometry to measure parameters such as epidermal and dermal thickness, and collagen and elastin fiber density.

Conclusion

This compound represents a significant advancement in the study of TGF-β1-mediated pathologies. Its dual mechanism of action, inhibiting both the canonical TGF-β/Smad pathway and the pro-survival PI3K/Akt pathway, makes it a powerful tool for dissecting complex cellular processes and a promising therapeutic candidate. The experimental data summarized in this guide provide a solid foundation for researchers to design and execute further studies to elucidate the full potential of this compound in various research and clinical applications. The detailed protocols and workflow diagrams are intended to facilitate the replication and expansion of these key experiments. As research in this area continues, this compound is poised to play a pivotal role in advancing our understanding of fibrosis, cancer, and other TGF-β1-related diseases.

References

Disitertide's Impact on Smad Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disitertide, also known as P144, is a synthetic peptide inhibitor of Transforming Growth Factor-beta 1 (TGF-β1). It is designed to block the interaction of TGF-β1 with its receptor, thereby modulating downstream signaling pathways. A critical aspect of its mechanism of action is the inhibition of Smad protein phosphorylation, a key step in the canonical TGF-β signaling cascade. This technical guide provides an in-depth analysis of this compound's effect on Smad phosphorylation, summarizing available data, detailing experimental methodologies, and illustrating the involved signaling pathways.

Introduction to this compound and the TGF-β/Smad Pathway

Transforming Growth Factor-beta (TGF-β) signaling plays a pivotal role in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. Dysregulation of this pathway is implicated in various pathologies, most notably fibrosis and cancer. The canonical TGF-β signaling pathway is mediated by a family of intracellular proteins called Smads.

Upon TGF-β1 binding to its type II receptor (TβRII), the type I receptor (TβRI) is recruited and phosphorylated. The activated TβRI then phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3, at their C-terminal SSXS motif. This phosphorylation event enables the R-Smads to form a complex with the common-mediator Smad (Co-Smad), Smad4. This heteromeric complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes.

This compound is a peptide that competitively inhibits the binding of TGF-β1 to its receptor, thus preventing the initiation of this signaling cascade. A primary consequence of this inhibition is the reduction of Smad2 and Smad3 phosphorylation.

Quantitative Data on Smad Phosphorylation Inhibition

While several studies qualitatively confirm this compound's ability to reduce Smad phosphorylation, detailed quantitative data, such as IC50 values or percentage inhibition across a range of concentrations, are not consistently presented in publicly available literature. The following table summarizes the key findings from relevant studies.

Cell Line/ModelTarget ProteinThis compound ConcentrationObserved Effect on PhosphorylationReference
Human Glioblastoma Cell Lines (A172, U-87 MG)Smad2Not specified in abstractReduced Smad2 phosphorylation.[1]
Radiation-Induced Fibrosis Rabbit ModelSmad2/3Intravenous administrationSignificant reduction in Smad2/3 phosphorylation levels compared to placebo.[2]

Experimental Protocols

The following is a representative protocol for assessing the effect of this compound on Smad phosphorylation using Western blotting, based on standard methodologies described in the field.

Cell Culture and Treatment
  • Cell Seeding: Plate human glioblastoma cells (e.g., A172 or U-87 MG) in 6-well plates at a density of 5 x 10^5 cells per well.

  • Incubation: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Serum Starvation: Once the cells reach 70-80% confluency, replace the growth medium with serum-free DMEM and incubate for 12-16 hours.

  • Treatment: Treat the serum-starved cells with varying concentrations of this compound (e.g., 10, 50, 100 µg/mL) for 1 to 2 hours. Include a vehicle control (the solvent used to dissolve this compound) and a positive control stimulated with TGF-β1 (e.g., 5 ng/mL) without this compound.

Protein Extraction
  • Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.

  • Scraping and Collection: Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the total protein extract.

Western Blot Analysis
  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Smad2 (Ser465/467) and total Smad2 overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the results using an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-Smad2 signal to the total Smad2 signal to determine the relative level of phosphorylation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the TGF-β/Smad signaling pathway, the mechanism of this compound inhibition, and a typical experimental workflow for assessing its effects.

TGF_beta_Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta1 TGF-beta1 T-beta-RII T-beta-RII TGF-beta1->T-beta-RII Binds T-beta-RI T-beta-RI T-beta-RII->T-beta-RI Recruits & Activates Smad2/3 Smad2/3 T-beta-RI->Smad2/3 Phosphorylates p-Smad2/3 p-Smad2/3 Phosphorylation Smad2/3->p-Smad2/3 Smad Complex p-Smad2/3 Smad4 p-Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Smad Complex_nuc p-Smad2/3 Smad4 Smad Complex->Smad Complex_nuc Translocates DNA DNA Smad Complex_nuc->DNA Binds Gene Transcription Gene Transcription DNA->Gene Transcription Regulates

Caption: Canonical TGF-β/Smad Signaling Pathway.

Disitertide_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TGF-beta1 TGF-beta1 T-beta-RII T-beta-RII TGF-beta1->T-beta-RII Binding Blocked This compound This compound This compound->TGF-beta1 Inhibits Smad Phosphorylation Smad Phosphorylation T-beta-RII->Smad Phosphorylation Downstream signaling inhibited

Caption: Mechanism of this compound Inhibition.

Experimental_Workflow Cell Culture Cell Culture Serum Starvation Serum Starvation Cell Culture->Serum Starvation This compound Treatment This compound Treatment Serum Starvation->this compound Treatment Protein Extraction Protein Extraction This compound Treatment->Protein Extraction Western Blot Western Blot Protein Extraction->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis

Caption: Western Blot Experimental Workflow.

Conclusion

This compound effectively inhibits the TGF-β1 signaling pathway by preventing the phosphorylation of Smad2 and Smad3. This mechanism has been demonstrated in various preclinical models, highlighting its therapeutic potential in diseases characterized by excessive TGF-β signaling. While the inhibitory effect is well-established, there is a need for more comprehensive, publicly available quantitative data to fully characterize the dose-dependent effects of this compound on Smad phosphorylation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic applications of this compound.

References

Preclinical Profile of Disitertide: An In-depth Technical Review of Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Disitertide, also known as P144, is a synthetic peptide that acts as a potent and selective inhibitor of Transforming Growth Factor-beta 1 (TGF-β1).[1][2][3] TGF-β1 is a key cytokine involved in tissue repair and fibrosis, and its dysregulation is implicated in the pathogenesis of various fibrotic disorders and cancer. This compound has been investigated in several preclinical animal models to evaluate its therapeutic potential, primarily focusing on its anti-fibrotic effects. This technical guide provides a comprehensive overview of the available preclinical data on this compound, summarizing key findings from animal studies, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

This compound exerts its biological effects primarily by inhibiting the TGF-β1 signaling pathway. It is a peptide designed to block the interaction of TGF-β1 with its receptor.[1][3] This initial step prevents the downstream signaling cascade that leads to fibrosis. The canonical TGF-β signaling pathway involves the phosphorylation of Smad proteins (Smad2/3), which then translocate to the nucleus to regulate the transcription of target genes involved in extracellular matrix production.[4] Preclinical studies have demonstrated that this compound effectively reduces the phosphorylation of Smad2/3 in target tissues.[1]

Furthermore, this compound has been shown to influence the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is involved in cell survival and proliferation.[1][3] By inhibiting this pathway, this compound can induce apoptosis, which may contribute to its therapeutic effects in hyperproliferative conditions such as hypertrophic scars.[1][3]

Below is a diagram illustrating the signaling pathways affected by this compound.

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Binds This compound This compound (P144) This compound->TGFBR Inhibits PI3K PI3K This compound->PI3K Inhibits Smad23 Smad2/3 TGFBR->Smad23 Activates TGFBR->PI3K Activates pSmad23 p-Smad2/3 Smad23->pSmad23 Phosphorylates Fibrosis Fibrosis-related Gene Transcription pSmad23->Fibrosis Promotes Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylates Apoptosis Apoptosis pAkt->Apoptosis Inhibits

Figure 1: this compound's dual inhibition of TGF-β/Smad and PI3K/Akt pathways.

Efficacy in Animal Models

This compound has demonstrated significant efficacy in two key preclinical animal models: a human hypertrophic scar model in nude mice and a radiotherapy-induced fibrosis model in rabbits.

Hypertrophic Scar Model in Nude Mice

In this model, human hypertrophic scars were implanted onto the backs of nude mice. After a healing period, a lipogel containing this compound was applied topically. The treatment led to a notable improvement in the macroscopic and microscopic features of the scars.

Quantitative Efficacy Data

ParameterPlacebo GroupThis compound (P144) GroupPercentage ChangeStatistical Significance
Scar Total Area (mm²) (Final) 85.6 ± 15.370.9 ± 12.8-17.2%Not reported
Scar Thickness (mm) (Final) 1.4 ± 0.31.1 ± 0.2-21.4%p < 0.05
Collagen Fiber Area (%) (Final) 75.2 ± 8.162.5 ± 7.5-16.9%p < 0.05

Experimental Protocol: Hypertrophic Scar Model

  • Animal Model: Athymic nude mice (nu/nu).

  • Scar Implantation: Human hypertrophic scar tissue obtained from patients was surgically implanted onto the dorsal region of the mice.

  • Treatment Groups: Mice were divided into a placebo group and a this compound treatment group.

  • Drug Formulation and Administration: A lipogel containing this compound (concentration not specified in publicly available data) was applied topically to the scar tissue daily for a specified period.

  • Efficacy Assessment:

    • Macroscopic Evaluation: Changes in scar size, color, and texture were observed.

    • Histological Analysis: Scar tissue was excised, sectioned, and stained with Masson's trichrome to assess collagen deposition and organization.

    • Immunohistochemistry: Staining for specific collagen types and other fibrosis markers was performed.

    • Quantitative Analysis: Image analysis software was used to quantify scar area, thickness, and the percentage of collagen fibers.

Radiotherapy-Induced Fibrosis Model in Rabbits

This model was developed to mimic the fibrotic side effects of radiotherapy. Rabbits received a high dose of radiation to induce fibrosis, followed by treatment with this compound. The study found that this compound significantly reduced the development of fibrosis.

Quantitative Efficacy Data

ParameterPlacebo GroupThis compound (P144) GroupPercentage ChangeStatistical Significance
Collagen Deposition Area (%) HighSignificantly LowerNot quantifiedp < 0.01
p-Smad2/3 Positive Nuclei (%) HighSignificantly LowerNot quantifiedp < 0.01

Experimental Protocol: Radiotherapy-Induced Fibrosis Model

  • Animal Model: New Zealand white rabbits.

  • Fibrosis Induction: A single high dose of radiation (e.g., 20 Gy) was delivered to a specific area (e.g., the limb) to induce fibrosis.

  • Treatment Groups: Rabbits were assigned to a placebo group or a this compound treatment group.

  • Drug Administration: this compound was administered intravenously at specified doses and time points post-irradiation.

  • Efficacy Assessment:

    • Histological Analysis: Tissue samples from the irradiated area were collected, sectioned, and stained with Masson's trichrome to visualize and quantify collagen deposition.

    • Immunohistochemistry: Staining for phosphorylated Smad2/3 (p-Smad2/3) was performed to assess the activity of the TGF-β signaling pathway.

    • Image Analysis: The area of collagen deposition and the number of p-Smad2/3 positive nuclei were quantified using image analysis software.

Preclinical Research Workflow

The preclinical development of a therapeutic peptide like this compound typically follows a structured workflow designed to assess its safety and efficacy before human trials.

Preclinical_Workflow Discovery Peptide Discovery & Optimization InVitro In Vitro Studies (Binding, Cell-based assays) Discovery->InVitro AnimalModel Animal Model Development (e.g., Fibrosis Induction) InVitro->AnimalModel Efficacy Efficacy Studies (Dose-ranging, Endpoints) AnimalModel->Efficacy PK_PD Pharmacokinetics (ADME) & Pharmacodynamics Efficacy->PK_PD Tox Toxicology Studies (Acute, Chronic, Safety) PK_PD->Tox IND IND-Enabling Studies & Regulatory Submission Tox->IND

Figure 2: A typical preclinical development workflow for a therapeutic peptide.

Pharmacokinetics and Toxicology

A comprehensive evaluation of a drug candidate's preclinical profile requires detailed pharmacokinetic and toxicology studies.

Pharmacokinetics (ADME)

As of the latest available public information, detailed in vivo pharmacokinetic data for this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) profile in animal models, has not been published. Such studies are crucial to understand the drug's behavior in the body and to inform dosing regimens for clinical trials.

Toxicology

Similarly, comprehensive toxicology data, including the determination of the median lethal dose (LD50) and the No-Observed-Adverse-Effect Level (NOAEL) for this compound in animal models, are not publicly available. While existing studies suggest a good safety profile for topical and systemic administration in the context of efficacy studies, dedicated toxicology studies are a prerequisite for clinical development.

Quantitative Toxicology Data

ParameterValueAnimal ModelRoute of Administration
LD50 Not publicly available--
NOAEL Not publicly available--

Conclusion

The preclinical data available for this compound (P144) strongly support its potential as an anti-fibrotic agent. Efficacy has been demonstrated in relevant animal models of skin fibrosis and radiotherapy-induced fibrosis, with a clear mechanism of action involving the inhibition of the TGF-β1 signaling pathway. However, a complete preclinical profile is contingent upon the availability of comprehensive pharmacokinetic and toxicology data, which are not currently in the public domain. Further studies to elucidate the ADME and safety profile of this compound will be critical for its continued development and potential translation to clinical applications for the treatment of fibrotic diseases.

References

Disitertide: A Technical Overview of its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disitertide, also known as P144, is a synthetic peptide that has garnered significant interest in the scientific community for its potent inhibitory effects on Transforming Growth Factor-beta 1 (TGF-β1). As a key mediator of fibrosis and a contributor to cancer progression, TGF-β1 represents a critical target for therapeutic intervention. This compound's ability to modulate the TGF-β1 signaling pathway, as well as its influence on the PI3K/Akt pathway, positions it as a promising candidate for the treatment of various fibrotic diseases and cancers. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound, supported by available experimental data and methodologies.

Chemical Structure and Physicochemical Properties

This compound is a 14-amino acid peptide with the sequence Threonine-Serine-Leucine-Aspartic Acid-Alanine-Serine-Isoleucine-Isoleucine-Tryptophan-Alanine-Methionine-Methionine-Glutamine-Asparagine (TSLDASIIWAMMQN). Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C68H109N17O22S2
Molecular Weight 1580.82 g/mol
Amino Acid Sequence TSLDASIIWAMMQN
IUPAC Name L-threonyl-L-seryl-L-leucyl-L-alpha-aspartyl-L-alanyl-L-seryl-L-isoleucyl-L-isoleucyl-L-tryptophyl-L-alanyl-L-methionyl-L-methionyl-L-glutaminyl-L-asparagine
CAS Number 272105-42-7
Appearance White to off-white solid
Purity ≥95% (HPLC)
Solubility Insoluble in water. Soluble in DMSO (≥ 200 mg/mL). Soluble to 1 mg/ml in 0.01M PBS (pH 7.4).
Storage Powder: -20°C for up to 3 years. In solvent: -80°C for 1 year.

Mechanism of Action

This compound exerts its biological effects through a dual mechanism of action, primarily targeting the TGF-β1 signaling pathway and also exhibiting inhibitory effects on the PI3K/Akt pathway.

Inhibition of TGF-β1 Signaling

This compound is a specific inhibitor of TGF-β1, designed to block the interaction of this cytokine with its receptor. By preventing TGF-β1 from binding to its receptor, this compound effectively abrogates the downstream signaling cascade. A key event in TGF-β1 signaling is the phosphorylation of SMAD2 and SMAD3 (pSMAD2/3), which then translocate to the nucleus to regulate the transcription of target genes involved in fibrosis and cell proliferation. This compound has been shown to reduce the phosphorylation of SMAD2/3, thus inhibiting the pro-fibrotic and oncogenic effects of TGF-β1.

TGF_beta_signaling_pathway TGFb1 TGF-β1 TGFbR TGF-β Receptor TGFb1->TGFbR Binds This compound This compound This compound->TGFbR Inhibits pSMAD23 pSMAD2/3 TGFbR->pSMAD23 Phosphorylates Nucleus Nucleus pSMAD23->Nucleus Translocates Gene_Expression Gene Expression (Fibrosis, Proliferation) Nucleus->Gene_Expression Regulates

TGF-β1 Signaling Inhibition by this compound
Inhibition of PI3K/Akt Signaling

In addition to its effects on the TGF-β1 pathway, this compound has also been identified as a PI3K inhibitor. The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. By inhibiting PI3K, this compound can suppress the phosphorylation of Akt (p-Akt), a key downstream effector of PI3K. This inhibition of the PI3K/Akt pathway can lead to the induction of apoptosis.

PI3K_Akt_signaling_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates This compound This compound This compound->PI3K Inhibits pAkt p-Akt Akt->pAkt Apoptosis Apoptosis pAkt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation pAkt->CellSurvival Promotes

PI3K/Akt Signaling Inhibition by this compound

Biological Activity and Experimental Data

This compound has demonstrated significant biological activity in a variety of in vitro and in vivo models.

In Vitro Studies
Cell LineConcentrationEffectReference
MC3T3-E1 (mouse osteoblast precursor)100 µg/mLSuppressed protein expression of PI3K and p-Akt; induced Bax expression.
A172, U-87 MG (human glioblastoma)10 - 200 µg/mLInduced apoptosis and anoikis.
Lovo, SW480 (human colorectal carcinoma)Not specifiedReduced cell migration and invasion.
In Vivo Studies
Animal ModelAdministrationEffectReference
Nude mice with human hypertrophic scarsTopical application of 300 µg/mL in LipogelPromoted scar maturation and improved morphology.
Rabbit model of radiotherapy-induced fibrosisIntravenous injectionReduced extracellular matrix fibrosis and Smad2/3 phosphorylation.
Clinical Studies

A proof-of-concept Phase IIa clinical trial evaluated the efficacy and safety of topical this compound in patients with skin fibrosis associated with systemic sclerosis.

ParameterThis compound ArmPlacebo Armp-valueReference
Number of Patients 2828-
Patient-Perceived Skin Improvement 42%18%<0.034

In an open-label extension of this study, over 80% of patients reported an improvement in the treated skin after six months of this compound application. The product demonstrated a remarkable safety profile with no severe adverse events related to the therapy.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and specific bioassays of this compound are not extensively available in the public domain. However, based on the literature, established methodologies for similar peptides and assays can be adapted.

Solid-Phase Peptide Synthesis (General Protocol)

This compound can be synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).

SPPS_Workflow Resin Resin Support Attach 1. Attach C-terminal Fmoc-Asn(Trt)-OH Resin->Attach Deprotection 2. Fmoc Deprotection (Piperidine in DMF) Attach->Deprotection Coupling 3. Couple next Fmoc-Amino Acid Deprotection->Coupling Repeat 4. Repeat steps 2 & 3 for all 14 amino acids Coupling->Repeat Cleavage 5. Cleavage from resin and side-chain deprotection (TFA cocktail) Repeat->Cleavage Purification 6. Purification (RP-HPLC) Cleavage->Purification Characterization 7. Characterization (Mass Spectrometry) Purification->Characterization

General Workflow for Solid-Phase Peptide Synthesis

Methodology:

  • Resin Preparation: Start with a suitable solid support resin (e.g., Wang or Rink Amide resin).

  • First Amino Acid Attachment: Couple the C-terminal amino acid (Fmoc-Asn(Trt)-OH) to the resin.

  • Deprotection: Remove the Fmoc protecting group from the N-terminus of the attached amino acid using a solution of piperidine in dimethylformamide (DMF).

  • Coupling: Introduce the next Fmoc-protected amino acid with an activating agent (e.g., HBTU/HOBt) to form the peptide bond.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.

  • Cleavage and Deprotection: Once the full peptide chain is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical HPLC.

Western Blot for Phospho-SMAD2/3 (General Protocol)

Methodology:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., fibroblasts or cancer cell lines) and treat with TGF-β1 in the presence or absence of varying concentrations of this compound for a specified time.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-SMAD2/3 and total SMAD2/3. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the levels of phospho-SMAD2/3 to total SMAD2/3.

Cell Viability/Apoptosis Assay (General Protocol using Annexin V/PI Staining)

Methodology:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and treat with different concentrations of this compound for a defined period.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Analysis: Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

This compound is a well-characterized peptide inhibitor of TGF-β1 with a dual mechanism of action that also involves the PI3K/Akt pathway. Its demonstrated efficacy in preclinical models of fibrosis and encouraging results from early-phase clinical trials in skin fibrosis highlight its therapeutic potential. Further research, including more extensive clinical trials and the development of detailed, standardized experimental protocols, will be crucial in fully elucidating its clinical utility and advancing its development as a novel therapeutic agent.

Disitertide's Impact on Extracellular Matrix Deposition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disitertide, a synthetic peptide also known as P144, has emerged as a potent inhibitor of Transforming Growth Factor-beta 1 (TGF-β1), a key cytokine implicated in the pathogenesis of fibrotic diseases. By competitively blocking the binding of TGF-β1 to its receptor, this compound effectively modulates downstream signaling pathways, leading to a significant reduction in the deposition of extracellular matrix (ECM) components. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the involved signaling pathways. The evidence presented herein underscores the therapeutic potential of this compound in conditions characterized by excessive ECM accumulation, such as hypertrophic scars and radiation-induced fibrosis.

Introduction

The extracellular matrix is a complex network of proteins and polysaccharides that provides structural and biochemical support to cells and tissues. In pathological conditions such as fibrosis, dysregulation of ECM homeostasis leads to excessive deposition of components like collagen, fibronectin, and elastin, resulting in tissue scarring and organ dysfunction. TGF-β1 is a central mediator of these fibrotic processes, promoting the differentiation of fibroblasts into myofibroblasts and stimulating the synthesis of ECM proteins.

This compound is a novel therapeutic peptide designed to specifically inhibit the pro-fibrotic activities of TGF-β1. This guide delves into the molecular mechanisms by which this compound attenuates ECM deposition and presents the quantitative evidence of its efficacy in various preclinical models.

Mechanism of Action: Inhibition of Pro-Fibrotic Signaling Pathways

This compound exerts its anti-fibrotic effects primarily by interfering with two major signaling cascades: the canonical TGF-β/Smad pathway and the non-canonical PI3K/Akt pathway.

The TGF-β/Smad Signaling Pathway

The binding of TGF-β1 to its type II receptor (TβRII) initiates the recruitment and phosphorylation of the type I receptor (TβRI). This activated receptor complex then phosphorylates downstream signaling molecules, Smad2 and Smad3. Phosphorylated Smad2/3 form a complex with Smad4, which translocates to the nucleus and acts as a transcription factor to upregulate the expression of genes encoding ECM proteins, including various types of collagen and fibronectin.[1][2][3] this compound competitively binds to the TGF-β1 receptor, preventing the initiation of this signaling cascade and thereby inhibiting the transcription of pro-fibrotic genes.[4]

dot

TGF_beta_Smad_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB1 TGF-β1 TBRII TβRII TGFB1->TBRII Binds This compound This compound (P144) This compound->TBRII Blocks TBRI TβRI TBRII->TBRI Smad23 Smad2/3 TBRI->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex DNA DNA Smad_complex->DNA Translocates & Binds ECM_Genes ECM Gene Transcription (Collagen, Fibronectin) DNA->ECM_Genes Promotes

Caption: this compound inhibits the TGF-β/Smad pathway.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another route through which TGF-β1 can promote fibrosis. Activation of this pathway is implicated in the increased expression of ECM molecules.[4][5][6] The PI3K/Akt pathway can also influence the expression of matrix metalloproteinases (MMPs), enzymes involved in ECM degradation.[7] By inhibiting TGF-β1 signaling, this compound also attenuates the pro-fibrotic effects mediated by the PI3K/Akt pathway.

dot

PI3K_Akt_Pathway cluster_downstream Downstream Effects TGFB1 TGF-β1 TGF_Receptor TGF-β Receptor TGFB1->TGF_Receptor Binds This compound This compound (P144) This compound->TGF_Receptor Blocks PI3K PI3K TGF_Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt ECM_Production Increased ECM Production pAkt->ECM_Production MMP_Regulation Altered MMP Regulation pAkt->MMP_Regulation

Caption: this compound's impact on the PI3K/Akt pathway.

Quantitative Data on ECM Deposition

Preclinical studies have provided robust quantitative evidence of this compound's ability to reduce ECM deposition in various models of fibrosis.

In Vivo Human Hypertrophic Scar Model

In a study utilizing a human hypertrophic scar model in nude mice, topical application of this compound (P144) led to significant reductions in key ECM components.[5][6][7][8]

ParameterBasal Group (Pre-implantation)Placebo GroupThis compound (P144) GroupPercentage Change (P144 vs. Basal)
Collagen Type I (% area) 75.3 ± 5.270.1 ± 6.855.4 ± 7.1↓ 26.4%
Collagen Type III (% area) 20.1 ± 3.922.5 ± 4.518.9 ± 3.7↓ 6.0%
Fibrillin-1 (% area) 1.8 ± 0.52.5 ± 0.73.5 ± 0.9↑ 94.4%
*Statistically significant difference compared to the basal group (p < 0.05). Data are presented as mean ± standard deviation.
In Vivo Radiotherapy-Induced Fibrosis Model

A study on a rabbit model of radiotherapy-induced fibrosis demonstrated that intravenous administration of this compound (P144) significantly reduced collagen deposition and inhibited the canonical TGF-β signaling pathway.[1][4][9]

ParameterPlacebo GroupThis compound (P144) GroupPercentage Change
Collagen Area (%) 24.9 ± 3.111.0 ± 2.5↓ 55.8%
p-Smad2/3 Positive Nuclei (%) HighSignificantly Reduced-
*Statistically significant difference compared to the placebo group (p < 0.01). Data are presented as mean ± standard deviation.

Experimental Protocols

The following are summaries of the key experimental protocols used in the cited studies to evaluate the effect of this compound on ECM deposition.

Human Hypertrophic Scar Model in Nude Mice
  • Animal Model: Human hypertrophic scar tissue was implanted onto the backs of nude mice.

  • Treatment: A lipogel containing 300 μg/ml of this compound (P144) was topically applied daily for two weeks after the scar tissue had shed its original epidermis. A placebo group received the lipogel without the active peptide.

  • ECM Quantification:

    • Immunohistochemistry: Paraffin-embedded scar tissue sections were stained for collagen type I, collagen type III, and fibrillin-1.

    • Image Analysis: The percentage of stained area for each ECM protein was quantified using image analysis software.

  • Statistical Analysis: Kruskal-Wallis test was used to compare the groups.[5][6]

dot

Scar_Model_Workflow start Human Hypertrophic Scar Tissue implant Implantation onto Nude Mice start->implant shedding Epidermal Shedding implant->shedding treatment Topical Treatment (this compound or Placebo) for 2 weeks shedding->treatment sacrifice Sacrifice and Scar Excision treatment->sacrifice analysis Histological and Immunohistochemical Analysis sacrifice->analysis quantification Quantification of Collagen I, III, and Fibrillin-1 analysis->quantification end Data Analysis quantification->end

Caption: Workflow for the hypertrophic scar model.

Radiotherapy-Induced Fibrosis Rabbit Model
  • Animal Model: New Zealand white rabbits received brachytherapy to induce fibrosis in the lower limb muscles.

  • Treatment: this compound (P144) was administered intravenously following the brachytherapy session and repeated at 24-72 hours post-radiation. A control group received a placebo.

  • ECM Quantification:

    • Masson's Trichrome Staining: Muscle tissue sections were stained to visualize collagen fibers (stained blue).

    • Image Analysis: The percentage of the blue-stained collagen area was quantified.

  • Signaling Pathway Analysis:

    • Immunohistochemistry: Tissue sections were stained for phosphorylated Smad2/3 (p-Smad2/3) to assess the activity of the TGF-β pathway.

    • Image Analysis: The number of p-Smad2/3 positive nuclei was quantified.

  • Statistical Analysis: Appropriate statistical tests were used to compare the treated and placebo groups.[1][4]

dot

RIF_Model_Workflow start Rabbit Model brachytherapy Brachytherapy to Induce Fibrosis start->brachytherapy treatment Intravenous Treatment (this compound or Placebo) brachytherapy->treatment tissue_collection Tissue Collection (4 weeks post-treatment) treatment->tissue_collection analysis Histological and Immunohistochemical Analysis tissue_collection->analysis quantification Quantification of Collagen Area and p-Smad2/3 analysis->quantification end Data Analysis quantification->end

Caption: Workflow for the radiotherapy-induced fibrosis model.

Conclusion and Future Directions

The collective evidence strongly supports the role of this compound as a potent inhibitor of TGF-β1-mediated ECM deposition. Its ability to significantly reduce collagen accumulation and modulate the underlying signaling pathways in preclinical models of fibrosis highlights its therapeutic promise. Future research should focus on further elucidating the impact of this compound on a broader range of ECM components, including fibronectin and various elastin-associated proteins. Additionally, investigating its effects on the expression and activity of matrix metalloproteinases and their inhibitors (TIMPs) will provide a more comprehensive understanding of its mechanism of action. Clinical trials are warranted to translate these promising preclinical findings into effective therapies for patients suffering from fibrotic diseases.

References

Methodological & Application

Disitertide Experimental Protocols for In Vitro Studies: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disitertide, also known as P144, is a synthetic peptide that has garnered significant interest in preclinical research for its role as a potent inhibitor of Transforming Growth Factor-beta 1 (TGF-β1).[1][2] By competitively binding to the TGF-β1 receptor, this compound effectively blocks the downstream signaling cascade.[1][2] Furthermore, emerging evidence suggests its activity as a Phosphoinositide 3-kinase (PI3K) inhibitor and an inducer of apoptosis.[1][2] These multifaceted actions position this compound as a promising candidate for therapeutic intervention in various pathologies, including fibrotic diseases and cancer.

This document provides detailed application notes and standardized protocols for the in vitro investigation of this compound's biological effects. The methodologies outlined below are designed to facilitate reproducible and robust experimental outcomes for researchers exploring the therapeutic potential of this peptide.

Data Presentation

The following tables summarize the in vitro effects of this compound across various cell lines as reported in the literature. While specific IC50 values are not extensively published, the data provides insights into effective concentration ranges and observed biological outcomes.

Table 1: Effect of this compound on Cell Viability and Apoptosis

Cell LineAssay TypeConcentration RangeObserved EffectReference
A172 (Glioblastoma)Proliferation/Apoptosis10 - 200 µg/mLInhibition of proliferation and induction of apoptosis and anoikis.[1]
U-87 MG (Glioblastoma)Proliferation/Apoptosis10 - 200 µg/mLInhibition of proliferation and induction of apoptosis and anoikis.[1]
DAOY (Medulloblastoma)Proliferation/Apoptosis100 µg/mLGrowth inhibition and induction of apoptosis.[3]
Human Corneal Epithelial (HCE)Cell Viability (XTT)Not specifiedNo significant difference in cell viability compared to controls.[2]

Table 2: Effect of this compound on Protein Expression and Signaling Pathways

Cell LineTarget Protein/PathwayConcentrationObserved EffectReference
MC3T3-E1 (Mouse Osteoblast Precursor)PI3K, p-Akt100 µg/mLSuppressed protein expression levels.[1]
MC3T3-E1 (Mouse Osteoblast Precursor)Bax100 µg/mLInduced protein expression.[1]
A172, U-87 MG, DAOY (Brain Tumor)p-Smad2100 µg/mLDecreased levels of phosphorylated Smad2.[3]
Human Corneal Epithelial (HCE)p-SMAD2Not specifiedDecreased expression in the presence of this compound.[2]
Human Corneal Epithelial (HCE)MMP-13 secretion (TGF-β1 stimulated)Not specifiedDownregulated MMP-13 secretion.[2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

TGF_Beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TGFB1 TGF-β1 TGFBR2 TGF-βRII TGFB1->TGFBR2 Binds This compound This compound (P144) This compound->TGFBR2 Inhibits TGFBR1 TGF-βRI TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex nucleus Nucleus SMAD_complex->nucleus Translocates gene_transcription Gene Transcription (e.g., Fibrosis, Proliferation) nucleus->gene_transcription Regulates PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates This compound This compound (P144) This compound->PI3K Inhibits PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt Apoptosis Apoptosis pAkt->Apoptosis Inhibits Bax Bax pAkt->Bax Inhibits CellSurvival Cell Survival & Proliferation pAkt->CellSurvival Promotes Experimental_Workflow cluster_assays Downstream Assays cluster_viability Cell Viability cluster_apoptosis Apoptosis cluster_protein Protein Expression start Start: Cell Culture treatment Treat cells with this compound (various concentrations and time points) start->treatment harvest Harvest Cells treatment->harvest mtt MTT Assay harvest->mtt annexin Annexin V/PI Staining harvest->annexin lysis Cell Lysis & Protein Quantification harvest->lysis mtt_result Measure Absorbance (Quantify Viability) mtt->mtt_result flow Flow Cytometry Analysis annexin->flow apoptosis_result Quantify Apoptotic & Necrotic Cells flow->apoptosis_result wb Western Blot (PI3K, p-Akt, Bax) lysis->wb protein_result Densitometry Analysis (Quantify Protein Levels) wb->protein_result

References

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Disitertide, also known as P144, is a synthetic peptide inhibitor of Transforming Growth Factor-beta 1 (TGF-β1).[1][2][3] It functions by blocking the interaction of TGF-β1 with its receptor, thereby modulating downstream signaling pathways.[1][2] Additionally, this compound has been identified as a PI3K inhibitor and an inducer of apoptosis.[1][2] These properties make it a valuable tool for in vitro studies investigating cell proliferation, differentiation, migration, and apoptosis in various cell types, particularly in the context of cancer and fibrosis research.

Mechanism of Action:

This compound primarily exerts its biological effects through the inhibition of the TGF-β signaling pathway. TGF-β signaling is crucial in regulating a multitude of cellular processes, including growth, differentiation, and apoptosis.[3] By blocking the TGF-β1 receptor, this compound prevents the phosphorylation of downstream Smad proteins (Smad2/3), which are key mediators of TGF-β signaling.[3] This inhibition can lead to reduced cell migration and invasion in cancer cell lines.[3]

Furthermore, this compound has been shown to inhibit the PI3K/Akt signaling pathway.[1][2] This pathway is a critical regulator of cell survival and proliferation. Inhibition of PI3K/Akt by this compound can lead to suppressed cell proliferation and the induction of apoptosis.[1][2]

Data Presentation: Recommended Concentrations of this compound

The optimal concentration of this compound for cell culture experiments is cell-line dependent and varies based on the desired biological outcome. The following table summarizes recommended concentrations from various studies.

Cell Line TypeCell Line Name(s)Concentration RangeObserved Effect(s)Reference(s)
GlioblastomaA172, U-87 MG10 - 200 µg/mLInhibition of proliferation, induction of apoptosis and anoikis.[1][2]
Osteoblast PrecursorMC3T3-E1100 µg/mLSuppression of PI3K and p-Akt protein expression, induction of Bax protein expression.[1][2]
Colorectal CarcinomaLoVo, SW480, HCT-11610 µMInactivation of TGF-β1/Smads signaling, reduction of cell migration and invasion. Increased mRNA and protein levels of ZO-1 and E-cadherin in LINC00941-overexpressing cells.[3]
Gastric CancerMGC80320 µMBlocks TGFβ1 signaling.[1]

Experimental Protocols

Herein are detailed protocols for common cell-based assays utilizing this compound.

Cell Proliferation Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on the proliferation of glioblastoma cell lines.

Materials:

  • Glioblastoma cell lines (e.g., U87, A172)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (lyophilized powder)

  • Sterile DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in sterile DMSO.

    • Prepare serial dilutions of this compound in a complete culture medium to achieve final concentrations ranging from 10 µg/mL to 200 µg/mL.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%).

Western Blot Analysis for PI3K/Akt Pathway Inhibition

This protocol describes the detection of changes in protein expression in the PI3K/Akt pathway in osteoblast precursor cells treated with this compound.

Materials:

  • MC3T3-E1 cells

  • Complete culture medium (e.g., Alpha MEM with 10% FBS)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PI3K, anti-p-Akt, anti-Akt, anti-Bax, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed MC3T3-E1 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with 100 µg/mL this compound in a complete culture medium for 4 hours.[2] Include an untreated or vehicle control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Migration Assay (Wound Healing Assay)

This protocol provides a method to assess the effect of this compound on the migration of colorectal cancer cells.

Materials:

  • Colorectal cancer cell lines (e.g., LoVo, SW480)

  • Complete culture medium

  • This compound

  • 6-well cell culture plates

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed cells in 6-well plates and grow them to form a confluent monolayer.

  • Wound Creation:

    • Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

    • Wash the wells with PBS to remove detached cells.

  • This compound Treatment:

    • Add a fresh medium containing the desired concentration of this compound (e.g., 10 µM). Include a vehicle control.

  • Image Acquisition:

    • Capture images of the wound at 0 hours (immediately after scratching) and at subsequent time points (e.g., 12, 24, 48 hours).

  • Data Analysis:

    • Measure the width of the wound at different time points.

    • Calculate the percentage of wound closure to determine the effect of this compound on cell migration.

Mandatory Visualization

Signaling Pathway Diagrams

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta1 TGF-beta1 TGF-beta Receptor II TGF-beta Receptor II TGF-beta1->TGF-beta Receptor II Binds This compound This compound This compound->TGF-beta Receptor II Inhibits TGF-beta Receptor I TGF-beta Receptor I TGF-beta Receptor II->TGF-beta Receptor I Recruits & Phosphorylates SMAD2/3 SMAD2/3 TGF-beta Receptor I->SMAD2/3 Phosphorylates p-SMAD2/3 p-SMAD2/3 SMAD2/3->p-SMAD2/3 SMAD2/3/4 Complex SMAD2/3/4 Complex p-SMAD2/3->SMAD2/3/4 Complex SMAD4 SMAD4 SMAD4->SMAD2/3/4 Complex Gene Transcription Gene Transcription SMAD2/3/4 Complex->Gene Transcription Regulates

Caption: this compound inhibits the TGF-β signaling pathway.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to This compound This compound This compound->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Activates p-Akt p-Akt Akt->p-Akt Apoptosis Apoptosis p-Akt->Apoptosis Inhibits Cell Survival Cell Survival p-Akt->Cell Survival Promotes Proliferation Proliferation p-Akt->Proliferation Promotes

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Glioblastoma, Osteoblasts) Cell_Seeding 3. Seed Cells in Plates Cell_Culture->Cell_Seeding Disitertide_Prep 2. Prepare this compound Solutions Treatment 4. Treat Cells with this compound Disitertide_Prep->Treatment Cell_Seeding->Treatment Proliferation 5a. Proliferation Assay (MTT) Treatment->Proliferation Western_Blot 5b. Western Blot (PI3K/Akt) Treatment->Western_Blot Migration 5c. Migration Assay (Wound Healing) Treatment->Migration Data_Analysis 6. Analyze Results (IC50, Protein Levels, Migration Rate) Proliferation->Data_Analysis Western_Blot->Data_Analysis Migration->Data_Analysis

Caption: General experimental workflow for this compound studies.

References

Application Notes and Protocols: In Vivo Dosage and Administration of Disitertide in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disitertide, also known as P144, is a peptide-based inhibitor of Transforming Growth Factor-beta 1 (TGF-β1) and Phosphoinositide 3-kinase (PI3K). By targeting these key signaling pathways, this compound has shown potential in various therapeutic areas, including fibrosis and oncology. These application notes provide a comprehensive overview of the in vivo dosage and administration of this compound in mouse models, based on currently available scientific literature. The protocols and data presented herein are intended to serve as a guide for researchers designing preclinical studies.

Data Presentation: Quantitative Summary of this compound and Analogous Peptide Administration in Mice

The following tables summarize the reported dosages and administration routes for this compound (P144) and other relevant TGF-β inhibitor peptides in murine models. This information can be used as a starting point for dose-finding and efficacy studies.

Table 1: In Vivo Administration of this compound (P144) in Mice

Administration RouteDosage/ConcentrationDosing ScheduleMouse ModelApplicationReference
Topical300 µg/mL in LipogelDaily for 2 weeksNude mice with human hypertrophic scar xenograftsScar reduction[1]
Intraperitoneal (I.P.)4 mg/kgDailyC57BL/6 mice with peritoneal dialysis-induced fibrosisAnti-fibrosis
Intravenous (I.V.)1 mg/kgSingle doseNude mice with PANC-1 pancreatic tumor xenograftsPET imaging[2]

Table 2: In Vivo Administration of Other TGF-β Inhibitor Peptides in Mice (for reference)

PeptideAdministration RouteDosageDosing ScheduleMouse ModelApplicationReference
P17Intraperitoneal (I.P.)50 µ g/mouse Not specifiedCCl4-induced liver fibrosis modelAnti-fibrosis[3]
HTPEP-001Intravenous (I.V.)60 mg/kgDaily for 10 daysC57BL/6 mice with MC38 colon cancer modelAnti-tumor

Signaling Pathways of this compound

This compound exerts its biological effects by inhibiting the TGF-β1 and PI3K signaling pathways. Understanding these pathways is crucial for interpreting experimental outcomes.

TGF-β1 Signaling Pathway

The TGF-β1 signaling pathway plays a pivotal role in cell growth, differentiation, and extracellular matrix production. Its dysregulation is implicated in fibrosis and cancer. This compound inhibits this pathway by preventing TGF-β1 from binding to its receptor.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta1 TGF-beta1 TGF-beta Receptor II TGF-beta Receptor II TGF-beta1->TGF-beta Receptor II Binds This compound This compound This compound->TGF-beta1 Inhibits Binding TGF-beta Receptor I TGF-beta Receptor I TGF-beta Receptor II->TGF-beta Receptor I Recruits & Phosphorylates SMAD2_3 SMAD2/3 TGF-beta Receptor I->SMAD2_3 Phosphorylates pSMAD2_3 pSMAD2/3 SMAD_complex pSMAD2/3-SMAD4 Complex pSMAD2_3->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Gene Transcription (e.g., Collagen, PAI-1) SMAD_complex->Gene_Transcription Translocates & Regulates

TGF-β1 Signaling Pathway Inhibition by this compound.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell survival, proliferation, and metabolism. This compound's inhibitory action on PI3K can contribute to its anti-cancer effects.

PI3K_Akt_pathway cluster_extracellular_pi3k Extracellular Space cluster_membrane_pi3k Cell Membrane cluster_cytoplasm_pi3k Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates PI3K->PIP2 Phosphorylates Disitertide_pi3k This compound Disitertide_pi3k->PI3K Inhibits pAkt pAkt Downstream Downstream Effectors (e.g., mTOR, Bad) pAkt->Downstream Phosphorylates Cell_Response Cell Survival, Proliferation, Metabolism Downstream->Cell_Response Regulates

PI3K/Akt Signaling Pathway Inhibition by this compound.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound (P144) peptide

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol for a Suspended Solution for Intraperitoneal and Oral Administration:

This protocol yields a suspended solution that can be used for oral and intraperitoneal injections. It is recommended to prepare this solution fresh on the day of use.

  • Prepare a stock solution of this compound in DMSO. Due to the hydrophobic nature of the peptide, a stock solution in DMSO is recommended. For example, dissolve this compound in DMSO to a concentration of 25 mg/mL.

  • Formulate the vehicle. In a sterile microcentrifuge tube, add the solvents in the following order and vortex thoroughly after each addition:

    • 400 µL of PEG300

    • 50 µL of Tween-80

  • Add the this compound stock solution. To the vehicle mixture, add 100 µL of the 25 mg/mL this compound stock solution in DMSO. Vortex until the solution is clear.

  • Add saline. Add 450 µL of sterile saline to the mixture to bring the final volume to 1 mL. Vortex thoroughly. This will result in a suspended solution with a final this compound concentration of 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Aid dissolution (if necessary). If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.

Administration of this compound in Mice

The choice of administration route depends on the experimental design, target tissue, and desired pharmacokinetic profile.

a. Topical Administration

  • Application: Localized treatment, such as for skin fibrosis or wound healing models.

  • Protocol:

    • Prepare a formulation of this compound in a suitable vehicle, such as a lipogel, at the desired concentration (e.g., 300 µg/mL).[1]

    • Apply a thin layer of the this compound-containing gel directly to the target area on the mouse.

    • Administer daily or as required by the experimental protocol.

b. Intraperitoneal (I.P.) Injection

  • Application: Systemic delivery with relatively rapid absorption.

  • Protocol:

    • Prepare the this compound solution as described in the preparation protocol.

    • Accurately weigh the mouse to calculate the required injection volume based on the desired dosage (e.g., 4 mg/kg).

    • Restrain the mouse, tilting it slightly head-down.

    • Insert a 25-27 gauge needle into the lower right quadrant of the abdomen at a 30-45 degree angle.

    • Aspirate to ensure no fluid is drawn into the syringe, then inject the solution slowly.

c. Intravenous (I.V.) Injection

  • Application: Rapid and complete systemic delivery, achieving immediate high plasma concentrations.

  • Protocol:

    • Prepare a sterile, clear solution of this compound suitable for intravenous injection. The formulation for I.P. injection may need to be further diluted and filtered to ensure it is free of particulates.

    • Warm the mouse under a heat lamp to dilate the tail veins.

    • Place the mouse in a restrainer.

    • Using a 27-30 gauge needle, inject the calculated volume of this compound solution (e.g., for a 1 mg/kg dose) into one of the lateral tail veins.[2]

    • Observe the injection site for any signs of extravasation.

d. Oral Gavage

  • Application: To investigate the oral bioavailability and efficacy of this compound.

  • Protocol:

    • Prepare the this compound solution as described for I.P. injection.

    • Use a proper-sized, flexible gavage needle.

    • Gently restrain the mouse and insert the gavage needle into the esophagus, ensuring it does not enter the trachea.

    • Slowly administer the calculated volume of the this compound solution.

    • Note: The oral bioavailability of peptide-based drugs is often low. The effective oral dose may be significantly higher than parenteral doses and must be determined empirically.

Experimental Workflow for a Typical In Vivo Efficacy Study

The following diagram outlines a general workflow for assessing the in vivo efficacy of this compound in a mouse tumor model.

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Tumor_Implantation Tumor Cell Implantation (e.g., subcutaneous, orthotopic) Tumor_Growth Allow Tumors to Reach Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Disitertide_Admin Administer this compound (select route and dose) Randomization->Disitertide_Admin Vehicle_Control Administer Vehicle Control Randomization->Vehicle_Control Monitor_Mice Monitor Body Weight, Tumor Size, and Overall Health Disitertide_Admin->Monitor_Mice Vehicle_Control->Monitor_Mice Endpoint Euthanize Mice at Study Endpoint Monitor_Mice->Endpoint Tissue_Collection Collect Tumors and Other Tissues Endpoint->Tissue_Collection Data_Analysis Analyze Tumor Growth, Histology, Biomarkers Tissue_Collection->Data_Analysis

General workflow for an in vivo efficacy study.

Concluding Remarks

These application notes and protocols are intended to provide a foundational framework for the in vivo use of this compound in mouse models. Researchers should note that the optimal dosage, administration route, and formulation may vary depending on the specific mouse strain, disease model, and experimental objectives. Therefore, it is essential to perform pilot studies to determine the most effective and well-tolerated conditions for each specific application. Further research is warranted to establish a comprehensive pharmacokinetic and pharmacodynamic profile of this compound in mice.

References

Application Notes and Protocols: Reconstitution and Preparation of Disitertide (P144) Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disitertide, also known as P144, is a synthetic peptide that functions as a potent and specific inhibitor of Transforming Growth Factor-beta 1 (TGF-β1).[1][2] Derived from the extracellular domain of the TGF-β type III receptor (Betaglycan), this compound is designed to block the interaction of TGF-β1 with its receptors, thereby modulating downstream signaling pathways.[3][4] Its mechanism of action involves the inhibition of both the canonical SMAD-dependent pathway and the non-canonical PI3K/Akt pathway, making it a valuable tool for research in fibrosis, cancer, and inflammation.[1][3][5] this compound has been shown to induce apoptosis and has been investigated in various preclinical models of skin, liver, and renal fibrosis.[1][5][6][7]

These application notes provide detailed protocols for the reconstitution, preparation, and storage of this compound solutions for both in vitro and in vivo experimental use.

Chemical Properties and Solubility

This compound is a hydrophobic peptide, and its free form can be prone to instability.[1][4] The diammonium salt is a more stable alternative.[1][8] Proper handling and storage are crucial for maintaining its biological activity.

Table 1: Chemical and Physical Properties of this compound (P144)

Property Value
Synonyms P144, P-144, Peptide 144[5][9]
Molecular Formula C68H109N17O22S2[9][10]
Molecular Weight 1580.82 g/mol [9][10]
Amino Acid Sequence Thr-Ser-Leu-Asp-Ala-Ser-Ile-Ile-Trp-Ala-Met-Met-Gln-Asn[10]

| Appearance | White to off-white powder[2][8] |

Table 2: Solubility of this compound (P144)

Solvent Solubility Notes
DMSO ≥ 25 mg/mL[2] Use fresh, anhydrous DMSO as moisture can reduce solubility.[2]
Water < 0.1 mg/mL (Insoluble)[2][10]

| Ethanol | Insoluble[2] | |

For enhanced solubility, gently warm the solution to 37°C or use an ultrasonic bath.[10]

Reconstitution and Storage Protocols

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound powder to warm to room temperature for 15-20 minutes.

  • Add Solvent: Using a sterile syringe, add the required volume of fresh, anhydrous DMSO to the vial to achieve a desired concentration (e.g., 10 mg/mL or 25 mg/mL).

  • Ensure Complete Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved. If needed, warm the solution briefly at 37°C.[10]

  • Aliquot and Store: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[2]

Table 3: Recommended Storage Conditions

Form Storage Temperature Duration
Lyophilized Powder -20°C Up to 3 years[2]
Stock Solution in DMSO -80°C Up to 1 year[2]

| Stock Solution in DMSO | -20°C | Up to 1 month[2] |

Experimental Protocols

This protocol describes the dilution of the DMSO stock solution into an aqueous cell culture medium.

  • Determine Final Concentration: Decide the final concentration of this compound required for your experiment. Concentrations typically range from 10 µM to 100 µg/mL.[1][10]

  • Prepare Intermediate Dilution (Optional): To avoid precipitation, it is often beneficial to first dilute the concentrated DMSO stock solution in a small volume of serum-free culture medium before adding it to the final culture volume.

  • Final Dilution: Add the required volume of the this compound stock solution (or intermediate dilution) to the pre-warmed cell culture medium. Mix gently by swirling the flask or plate.

  • Control Group: Ensure the final concentration of DMSO in the vehicle control is identical to that in the experimental cultures.

Example Calculation:

  • Goal: Prepare 10 mL of culture medium with a final this compound concentration of 100 µg/mL.

  • Stock Solution: 10 mg/mL in DMSO.

  • Calculation (V1C1 = V2C2):

    • V1 = (10 mL * 100 µg/mL) / 10,000 µg/mL = 0.1 mL (or 100 µL)

  • Procedure: Add 100 µL of the 10 mg/mL stock solution to 9.9 mL of cell culture medium. The final DMSO concentration will be 1%.

Due to its poor aqueous solubility, this compound is typically administered in vivo as a suspension or in a specialized vehicle. It is highly recommended to prepare these formulations fresh on the day of use. [11]

Table 4: Example Formulations for In Vivo Use

Formulation Method Components (v/v) Final Concentration Administration Route
Suspension 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[11] ~2.5 mg/mL Intraperitoneal, Oral[11]
Solution 1 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O[2] ~1.25 mg/mL Not specified

| IV Formulation | Resuspended in 0.1 M diazonium salt of carbonic acid buffer (pH 9.5)[4] | ~1 mg/mL | Intravenous[4] |

Step-by-Step Protocol for Suspension 1 (1 mL final volume): [11]

  • Prepare Stock: Start with a clear, concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Add Solvents Sequentially: a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL this compound stock solution to the PEG300 and mix thoroughly until the solution is clear. c. Add 50 µL of Tween-80 and mix again until homogeneous. d. Add 450 µL of sterile saline to bring the final volume to 1 mL.

  • Homogenize: Vortex and/or sonicate the final mixture to ensure a uniform suspension. Some cloudiness may be present. Use immediately for administration.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by inhibiting TGF-β1 signaling. TGF-β1 binding to its receptor complex (TβRI/TβRII) initiates two main downstream cascades: the canonical SMAD pathway and various non-canonical pathways, including the PI3K/Akt pathway. This compound prevents this initial binding, thus blocking both signaling arms. This leads to reduced fibrotic gene expression, decreased cell proliferation in certain contexts, and induction of apoptosis.[1][3][5]

TGFB1_Inhibition_by_P144 Inhibition of TGF-β1 Signaling by this compound (P144) cluster_smad Canonical Pathway cluster_pi3k Non-Canonical Pathway TGFB1 TGF-β1 Receptor TGF-β Receptor (TβRI / TβRII) TGFB1->Receptor Binds P144 This compound (P144) P144->TGFB1 Inhibits pSMAD Phosphorylation of SMAD2/3 Receptor->pSMAD PI3K PI3K Receptor->PI3K SMAD4 SMAD4 Complex pSMAD->SMAD4 Nucleus_S Nucleus SMAD4->Nucleus_S Translocation Fibrosis_Genes_S Fibrotic Gene Expression Nucleus_S->Fibrosis_Genes_S pAKT p-Akt PI3K->pAKT Cell_Survival Cell Survival & Proliferation pAKT->Cell_Survival

Caption: this compound (P144) blocks TGF-β1, inhibiting SMAD and PI3K pathways.

Experimental Workflow

The following diagram outlines the general workflow for preparing this compound (P144) from a lyophilized powder to final working solutions for experimental use.

Caption: General workflow for preparing this compound (P144) solutions.

References

Application Notes and Protocols: The Use of Disitertide in a Preclinical Model of Radiation-Induced Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Radiation therapy is a cornerstone of cancer treatment, but it can lead to a debilitating side effect known as radiation-induced fibrosis (RIF). RIF is characterized by the excessive deposition of extracellular matrix components, leading to tissue stiffening and organ dysfunction.[1][2] Transforming growth factor-beta 1 (TGF-β1) is a key cytokine implicated in the pathogenesis of RIF.[1][3] Disitertide (also known as P144) is a synthetic peptide inhibitor of TGF-β1 that has shown promise in preclinical models as a potential therapeutic agent to mitigate RIF.[1][4][5] These application notes provide a detailed overview of the use of this compound in a radiation-induced fibrosis model, including its mechanism of action, experimental protocols, and key findings.

Mechanism of Action:

This compound functions by specifically inhibiting the TGF-β1 signaling pathway.[4][6] Radiation exposure leads to an increase in TGF-β1 levels in the affected tissue.[1] TGF-β1 then binds to its receptors on the cell surface, initiating a signaling cascade that primarily involves the phosphorylation of Smad2 and Smad3 (Smad2/3).[1][7] Phosphorylated Smad2/3 (P-Smad2/3) translocates to the nucleus, where it acts as a transcription factor to induce the expression of pro-fibrotic genes, leading to increased collagen deposition and fibrosis.[1] this compound blocks the interaction of TGF-β1 with its receptors, thereby preventing the phosphorylation of Smad2/3 and the subsequent downstream fibrotic response.[1]

TGF_beta_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TGF-beta1 TGF-beta1 TGFbR TGF-β Receptor TGF-beta1->TGFbR Binds This compound This compound This compound->TGFbR Inhibits Smad2_3 Smad2/3 TGFbR->Smad2_3 Phosphorylates pSmad2_3 P-Smad2/3 Nucleus Nucleus pSmad2_3->Nucleus Translocates Pro_fibrotic_genes Pro-fibrotic Gene Expression Nucleus->Pro_fibrotic_genes Induces Fibrosis Fibrosis Pro_fibrotic_genes->Fibrosis

Figure 1: this compound's inhibition of the TGF-β1 signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a preclinical study investigating the efficacy of this compound in a rabbit model of radiation-induced muscle fibrosis.[1][5]

Table 1: Animal Model and Treatment Parameters

ParameterValueReference
Animal ModelWNZ Rabbits[1][7]
Radiation TypeBrachytherapy[1][7]
Radiation Dose20 Gy[1][7][8]
Treatment GroupThis compound (P144)[1][7]
Control GroupPlacebo[1][7]
This compound Dosage~3.5 mg/kg (10 mg per administration)[1]
Administration RouteIntravenous (IV)[1]
Dosing ScheduleImmediately post-radiation, and at 24 and 72 hours post-radiation[1][8]
Study Duration4 weeks[1][5]

Table 2: Efficacy of this compound on Fibrosis Markers

MarkerControl Group (Placebo)Treatment Group (this compound)OutcomeStatistical SignificanceReference
Collagen Deposition Area (%)Significantly higherSignificantly lowerReduced fibrosisNot specified[1][5]
P-Smad2/3 LevelsSignificantly higherSignificantly lowerInhibition of TGF-β signalingp < 0.01[1]

Experimental Protocols

The following are detailed protocols for establishing a radiation-induced fibrosis model and assessing the efficacy of this compound.

Rabbit Model of Radiation-Induced Muscle Fibrosis

This protocol describes the induction of fibrosis in the lower limb muscle of rabbits using brachytherapy.

Materials:

  • WNZ rabbits

  • Anesthesia (e.g., ketamine, xylazine)

  • Brachytherapy catheters

  • High-dose-rate brachytherapy unit with Iridium-192 source

  • Surgical instruments

  • Suture materials

  • Post-operative analgesics

Procedure:

  • Anesthesia and Catheter Implantation:

    • Anesthetize the rabbits according to approved institutional animal care and use committee (IACUC) protocols.

    • Surgically implant brachytherapy catheters into the lower limb muscle tissue.

    • Suture the incision site and allow a 2-day recovery period.[1][7]

  • Radiation Delivery:

    • Two days post-implantation, deliver a single 20 Gy isodose of radiation using a high-dose-rate brachytherapy unit.[1][7][8]

  • Post-Radiation Care:

    • Monitor the animals for any signs of distress or complications.

    • Administer post-operative analgesics as required.

experimental_workflow start Start catheter Catheter Implantation in Rabbit Hindlimb start->catheter recovery 2-Day Recovery catheter->recovery radiation 20 Gy Brachytherapy recovery->radiation treatment_placebo Administer Placebo (IV) radiation->treatment_placebo treatment_this compound Administer this compound (IV) (~3.5 mg/kg) radiation->treatment_this compound dosing_schedule Dosing at 0, 24, 72h Post-Radiation treatment_placebo->dosing_schedule treatment_this compound->dosing_schedule four_weeks 4-Week Observation Period dosing_schedule->four_weeks euthanasia Euthanasia & Tissue Collection four_weeks->euthanasia analysis Histological & IHC Analysis euthanasia->analysis end End analysis->end

Figure 2: Experimental workflow for the this compound RIF model.

This compound Administration

Materials:

  • This compound (P144)

  • Sterile vehicle (e.g., 0.1 M carbonic acid, pH 9.5)[8]

  • Syringes and needles for intravenous injection

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve this compound in the sterile vehicle to a final concentration that allows for the administration of approximately 3.5 mg/kg in a suitable volume.

  • Administration:

    • Administer the this compound solution intravenously (e.g., via the marginal ear vein).

    • The first dose should be administered immediately after the radiotherapy session.

    • Repeat the administration at 24 and 72 hours after the first dose.[1][8]

    • The control group should receive an equivalent volume of the vehicle solution following the same schedule.

Histological Analysis of Fibrosis

This protocol is for quantifying collagen deposition in muscle tissue using Masson's Trichrome staining.

Materials:

  • Formalin-fixed, paraffin-embedded muscle tissue sections

  • Masson's Trichrome stain kit

  • Microscope with a digital camera

  • Image analysis software

Procedure:

  • Tissue Processing and Staining:

    • At the end of the 4-week study period, euthanize the animals and collect the irradiated muscle tissue.

    • Fix the tissue in 10% neutral buffered formalin and embed in paraffin.

    • Cut 5 µm sections and mount on slides.

    • Perform Masson's Trichrome staining according to the manufacturer's instructions. Collagen will stain blue, and muscle fibers will stain red.

  • Image Acquisition and Analysis:

    • Capture high-resolution images of the stained tissue sections.

    • Use image analysis software to quantify the area of blue staining (collagen) relative to the total tissue area.

    • Express the results as the percentage of fibrotic area.

Immunohistochemistry for P-Smad2/3

This protocol is for assessing the activation of the TGF-β1 signaling pathway.

Materials:

  • Formalin-fixed, paraffin-embedded muscle tissue sections

  • Primary antibody against P-Smad2/3

  • Secondary antibody conjugated to a detection enzyme (e.g., HRP)

  • DAB substrate kit

  • Hematoxylin counterstain

  • Microscope

  • Image analysis software

Procedure:

  • Antigen Retrieval and Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).

    • Block endogenous peroxidase activity.

    • Incubate with the primary antibody against P-Smad2/3.

    • Incubate with the secondary antibody.

    • Develop the signal using a DAB substrate kit.

    • Counterstain with hematoxylin.

  • Image Acquisition and Analysis:

    • Capture images of the stained sections.

    • Quantify the intensity of the P-Smad2/3 staining (brown precipitate) in the nucleus of the cells.

    • Compare the staining intensity between the this compound-treated and placebo-treated groups.

This compound has demonstrated significant anti-fibrotic effects in a preclinical model of radiation-induced fibrosis.[1][4][5] By inhibiting the TGF-β1/Smad2/3 signaling pathway, this compound reduces collagen deposition and preserves normal tissue architecture.[1] The protocols outlined in these application notes provide a framework for further investigation into the therapeutic potential of this compound for the treatment of RIF. Further studies are warranted to optimize the dosage and timing of administration for clinical translation.[1][5]

References

Application Notes and Protocols: Measuring p-Smad Levels Following Disitertide Treatment via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Transforming Growth Factor-beta (TGF-β) signaling pathway is integral to numerous cellular processes, including growth, differentiation, and apoptosis.[1] Dysregulation of this pathway is implicated in various diseases, notably fibrosis and cancer.[2] A key event in TGF-β signal transduction is the phosphorylation of receptor-regulated SMADs (R-SMADs), specifically Smad2 and Smad3.[3][4] Upon ligand binding, the TGF-β type I receptor phosphorylates Smad2/3, which then forms a complex with Smad4 and translocates to the nucleus to regulate target gene expression.[5]

Disitertide (also known as P144) is a peptide inhibitor of TGF-β1 designed to block the ligand's interaction with its cell surface receptors.[6][7] By preventing this initial binding, this compound is expected to inhibit the downstream phosphorylation of Smad2 and Smad3. Therefore, measuring the levels of phosphorylated Smad (p-Smad) is a direct method for assessing the bioactivity and efficacy of this compound. This document provides a detailed protocol for quantifying the inhibition of Smad phosphorylation by this compound using Western blotting.

TGF-β/Smad Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical TGF-β/Smad signaling cascade and the mechanism of action for this compound.

TGF_Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β1 Ligand Receptor TGF-β Receptor (Type I/II) TGFB->Receptor Binds This compound This compound (P144) This compound->Receptor Blocks Smad23 Smad2/3 Receptor->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Complex p-Smad2/3-Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex nComplex p-Smad2/3-Smad4 Complex Complex->nComplex Translocation Gene Target Gene Expression nComplex->Gene

Caption: TGF-β signaling pathway and this compound's inhibitory action.

Experimental Protocol

This protocol details the steps for treating cells with a TGF-β ligand to induce Smad phosphorylation and co-treating with this compound to measure its inhibitory effect.

I. Materials and Reagents
  • Cell Lines: HeLa, NIH/3T3, or other cell lines responsive to TGF-β.[8]

  • Culture Medium: DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin.

  • Reagents:

    • Recombinant Human TGF-β1 (e.g., 10 ng/mL final concentration).[9]

    • This compound (P144): Prepare stock solution in a suitable solvent (e.g., sterile water or PBS) and determine the desired final concentrations for the experiment (e.g., 10-200 µg/mL).[6]

    • Cell Lysis Buffer (e.g., RIPA buffer) supplemented with:

      • Protease Inhibitor Cocktail.[9]

      • Serine/Threonine Phosphatase Inhibitors (e.g., sodium pyrophosphate, beta-glycerophosphate).[9]

    • Protein Assay Reagent (e.g., BCA or Bio-Rad RC DC Protein Assay).[9]

    • 4x Laemmli Sample Buffer.

  • Antibodies:

    • Primary Antibody: Rabbit anti-phospho-Smad2 (Ser465/467) / Smad3 (Ser423/425).

    • Primary Antibody: Rabbit anti-total Smad2/3.

    • Loading Control: Mouse anti-β-Actin or anti-GAPDH.

    • Secondary Antibody: HRP-conjugated anti-rabbit IgG and anti-mouse IgG.

  • Western Blotting Supplies:

    • SDS-PAGE gels (e.g., 10% polyacrylamide).[10]

    • PVDF or nitrocellulose membranes.

    • Transfer buffer.

    • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). For phosphoproteins, BSA is recommended over milk to reduce background.[11]

    • Wash Buffer: TBST.

    • Chemiluminescent HRP Substrate (ECL).

II. Experimental Workflow

The overall workflow for the experiment is depicted below.

Western_Blot_Workflow A 1. Cell Seeding & Culture B 2. Serum Starvation (18-22 hours) A->B C 3. Treatment (TGF-β1 +/- this compound) B->C D 4. Cell Lysis (with Phosphatase Inhibitors) C->D E 5. Protein Quantification D->E F 6. SDS-PAGE & Gel Electrophoresis E->F G 7. Protein Transfer (to PVDF membrane) F->G H 8. Blocking (5% BSA in TBST) G->H I 9. Antibody Incubation (Primary then Secondary) H->I J 10. Signal Detection (ECL) & Imaging I->J K 11. Data Analysis (Densitometry) J->K

Caption: Step-by-step workflow for Western blot analysis.
III. Detailed Methodology

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Wash cells once with PBS, then replace the growth medium with serum-free medium. Incubate for 18-22 hours to reduce basal signaling.[9]

    • Prepare treatment conditions. A suggested setup includes:

      • Vehicle Control (untreated).

      • TGF-β1 alone (e.g., 10 ng/mL).

      • TGF-β1 (10 ng/mL) + this compound (low concentration).

      • TGF-β1 (10 ng/mL) + this compound (high concentration).

      • This compound alone (to check for effects on basal p-Smad levels).

    • Pre-treat cells with this compound for 1-2 hours before adding TGF-β1.

    • Stimulate cells with TGF-β1 for 30-60 minutes.[9]

  • Cell Lysis and Protein Extraction:

    • Place the culture plates on ice and wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer (with protease and phosphatase inhibitors) to each well.[9]

    • Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

    • Crucially, sonicate the lysate (e.g., 3 pulses of 15 seconds each on ice) to ensure the release of nuclear proteins like p-Smad. [9]

    • Centrifuge at 12,000 rpm for 15-20 minutes at 4°C to pellet cell debris.[9]

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a detergent-compatible assay like the BCA or Bio-Rad RC DC assay.[9]

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli buffer and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel.[9]

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against p-Smad2/3 (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Signal Detection and Analysis:

    • Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • After imaging for p-Smad, the same membrane can be stripped and re-probed for total Smad2/3 and a loading control (β-Actin or GAPDH) to ensure equal protein loading and to normalize the p-Smad signal.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of p-Smad to total Smad for each sample.

Data Presentation

The quantitative data obtained from densitometry should be summarized in a table to facilitate comparison between treatment groups.

Table 1: Densitometry Analysis of p-Smad/Total Smad Levels

Treatment Groupp-Smad2/3 Intensity (Arbitrary Units)Total Smad2/3 Intensity (Arbitrary Units)Loading Control (β-Actin) IntensityNormalized p-Smad Ratio (p-Smad / Total Smad)Fold Change vs. TGF-β1 alone
Vehicle Control5,12085,30098,5000.060.07
TGF-β1 (10 ng/mL)78,45086,10099,1000.911.00
TGF-β1 + this compound (50 µg/mL)41,20084,90098,2000.490.54
TGF-β1 + this compound (100 µg/mL)15,50085,50098,9000.180.20

Expected Results:

A representative Western blot would show a strong band for p-Smad in the lane with TGF-β1 treatment alone. This band intensity should decrease in a dose-dependent manner in the lanes co-treated with this compound. The bands for total Smad2/3 and the loading control should remain relatively constant across all lanes, confirming that this compound specifically inhibits phosphorylation rather than altering total protein expression.[10][12]

References

Application Notes and Protocols for Cell Migration Assays Using Disitertide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disitertide, also known as P144, is a synthetic peptide inhibitor of Transforming Growth Factor-beta 1 (TGF-β1).[1][2] TGF-β1 is a multifunctional cytokine that plays a critical role in numerous cellular processes, including cell growth, differentiation, apoptosis, and migration.[1][2] Dysregulation of the TGF-β1 signaling pathway is implicated in various pathologies, including cancer metastasis and fibrosis. This compound functions by blocking the interaction of TGF-β1 with its receptor, thereby inhibiting downstream signaling cascades.[1] Notably, this compound has been shown to inactivate TGF-β1/Smads signaling, which leads to a reduction in cell migration and invasion in cancer cell lines.[1][2] Furthermore, this compound can influence the PI3K/Akt signaling pathway and reverse the Epithelial-Mesenchymal Transition (EMT), a key process in cancer progression and metastasis. This is evidenced by its ability to increase the expression of epithelial markers such as ZO-1 and E-cadherin, while decreasing mesenchymal markers like Vimentin, Fibronectin, and Twist1.

These application notes provide detailed protocols for utilizing this compound in two common in vitro cell migration assays: the Scratch (Wound Healing) Assay and the Transwell (Boyden Chamber) Assay.

Mechanism of Action: Inhibition of TGF-β1 Signaling

This compound competitively inhibits the binding of TGF-β1 to its cell surface receptors. This action blocks the phosphorylation and activation of downstream signaling proteins, primarily the Smad proteins (Smad2/3). The inhibition of Smad phosphorylation prevents their complex formation with Smad4 and subsequent translocation to the nucleus, where they would otherwise regulate the transcription of genes involved in cell migration and EMT. Additionally, this compound has been noted to suppress the PI3K/p-Akt pathway, further contributing to its anti-migratory effects.

TGFB1_Pathway cluster_0 cluster_1 Cytoplasm cluster_2 Nucleus TGFB1 TGF-β1 Receptor TGF-β Receptor (Type I/II) TGFB1->Receptor This compound This compound This compound->Receptor pSmad23 p-Smad2/3 Receptor->pSmad23 PI3K PI3K Receptor->PI3K Smad_complex Smad2/3-Smad4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_expression Target Gene Expression (EMT, Migration) Cell_Migration Cell Migration & Invasion Gene_expression->Cell_Migration pAkt p-Akt PI3K->pAkt pAkt->Cell_Migration

This compound inhibits TGF-β1 signaling to reduce cell migration.

Data Presentation

The following tables provide examples of how to structure quantitative data obtained from cell migration assays using this compound.

Table 1: Effect of this compound on Wound Closure in Scratch Assay

Treatment GroupConcentrationWound Area at 0h (µm²)Wound Area at 24h (µm²)Percent Wound Closure
Control (Vehicle)-500,000250,00050%
TGF-β110 ng/mL500,000100,00080%
This compound10 µM500,000350,00030%
TGF-β1 + this compound10 ng/mL + 10 µM500,000200,00060%

Table 2: Effect of this compound on Cell Migration in Transwell Assay

Treatment GroupConcentrationNumber of Migrated Cells (per field)Percent Inhibition of Migration
Control (Vehicle)-2000%
TGF-β110 ng/mL450-125% (Stimulation)
This compound10 µM10050%
TGF-β1 + this compound10 ng/mL + 10 µM15033.3% (relative to TGF-β1 alone)

Experimental Protocols

Scratch (Wound Healing) Assay

This assay is a straightforward and widely used method to study collective cell migration in vitro.

Scratch_Assay_Workflow A 1. Seed cells and grow to a confluent monolayer B 2. Create a 'scratch' in the monolayer with a pipette tip A->B C 3. Wash to remove debris and add media with this compound/ Controls B->C D 4. Image the scratch at 0h C->D E 5. Incubate for 12-24h D->E F 6. Image the scratch at endpoint E->F G 7. Analyze wound area and calculate closure rate F->G

Workflow for the scratch (wound healing) assay.

Materials:

  • Cells of interest (e.g., colorectal carcinoma cell lines LoVo or SW480)

  • Complete culture medium

  • Serum-free or low-serum medium

  • This compound (lyophilized powder)

  • Vehicle control (e.g., sterile PBS or DMSO, depending on this compound solvent)

  • TGF-β1 (as a positive control for migration)

  • 6- or 12-well culture plates

  • Sterile p200 pipette tips

  • Microscope with a camera

  • Image analysis software (e.g., ImageJ)

Protocol:

  • Cell Seeding: Seed cells in a 6- or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.

  • Starvation (Optional): Once confluent, replace the complete medium with serum-free or low-serum medium and incubate for 2-4 hours. This step helps to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration.

  • Creating the Scratch: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer. A consistent width of the scratch is crucial for reproducible results.

  • Washing: Gently wash the wells with sterile PBS to remove detached cells and debris.

  • Treatment: Add fresh serum-free or low-serum medium containing the desired concentrations of this compound, TGF-β1 (positive control), or vehicle (negative control).

  • Imaging (Time 0): Immediately after adding the treatments, capture images of the scratch in each well using a phase-contrast microscope. Ensure to have reference points to image the same field at later time points.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period of 12-24 hours, or until a significant difference in wound closure is observed.

  • Imaging (Endpoint): At the end of the incubation period, capture images of the same fields of the scratch as at Time 0.

  • Data Analysis: Use image analysis software to measure the area of the scratch at both time points. The percentage of wound closure can be calculated using the following formula:

    % Wound Closure = [(Area at 0h - Area at Endpoint) / Area at 0h] x 100

Transwell (Boyden Chamber) Assay

This assay is used to assess the migratory response of cells to a chemoattractant through a porous membrane. It can be adapted to an invasion assay by coating the membrane with an extracellular matrix (ECM) layer.

Transwell_Assay_Workflow A 1. Place Transwell inserts into a 24-well plate B 2. Add chemoattractant (e.g., TGF-β1) to the lower chamber A->B C 3. Seed cells with this compound/ Controls in serum-free media into the upper chamber B->C D 4. Incubate for 12-24h C->D E 5. Remove non-migrated cells from the top of the membrane D->E F 6. Fix and stain migrated cells on the bottom of the membrane E->F G 7. Image and count migrated cells F->G

Workflow for the Transwell migration assay.

Materials:

  • Cells of interest

  • Serum-free medium

  • Complete medium (as a chemoattractant) or a specific chemoattractant like TGF-β1

  • This compound

  • Vehicle control

  • Transwell inserts (e.g., 8 µm pore size, suitable for most cancer cell lines)

  • 24-well plates

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% Crystal Violet)

  • Microscope

Protocol:

  • Preparation of Chambers: Place the Transwell inserts into the wells of a 24-well plate.

  • Adding Chemoattractant: In the lower chamber of the wells, add medium containing a chemoattractant. This can be complete medium with serum or serum-free medium supplemented with a specific chemoattractant like TGF-β1.

  • Cell Preparation and Seeding: Harvest and resuspend the cells in serum-free medium. Pre-incubate the cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 30-60 minutes).

  • Cell Seeding: Seed the pre-treated cells into the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 12-24 hours. The optimal incubation time will depend on the cell type and should be determined empirically.

  • Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove any cells that have not migrated through the membrane.

  • Fixation: Fix the cells that have migrated to the underside of the membrane by immersing the insert in a fixation solution for 10-20 minutes.

  • Staining: Stain the fixed cells by immersing the insert in a staining solution for 15-30 minutes.

  • Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Imaging and Quantification: Using a microscope, count the number of stained, migrated cells on the underside of the membrane in several random fields of view. Calculate the average number of migrated cells per field for each treatment condition.

Concluding Remarks

This compound presents a valuable tool for investigating the role of TGF-β1 signaling in cell migration and for screening potential anti-metastatic therapies. The protocols outlined above provide a robust framework for assessing the efficacy of this compound in inhibiting cell migration in vitro. For optimal results, it is recommended to perform dose-response and time-course experiments to determine the most effective concentration and incubation time for the specific cell type under investigation.

References

Application Notes and Protocols: Disitertide in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disitertide, also known as P144, is a peptide-based inhibitor of Transforming Growth Factor-beta 1 (TGF-β1) and Phosphoinositide 3-kinase (PI3K).[1][2] Its dual inhibitory action makes it a compelling candidate for combination therapies in oncology. TGF-β signaling is implicated in tumor progression, invasion, and resistance to therapy, while the PI3K/Akt pathway is a crucial regulator of cell proliferation and survival.[1][3] By targeting these pathways, this compound has the potential to sensitize cancer cells to the cytotoxic effects of conventional chemotherapy agents.

These application notes provide a comprehensive overview of the preclinical rationale and methodologies for investigating the synergistic or additive effects of this compound in combination with standard-of-care chemotherapy drugs. While direct preclinical studies on the combination of this compound with specific chemotherapy agents are limited in publicly available literature, the information herein is based on the known mechanisms of this compound and established protocols for evaluating combination therapies.

Preclinical Rationale for Combination Therapy

Preclinical evidence suggests that inhibiting the PI3K pathway can enhance the anti-tumor activity of chemotherapy in various cancer models, including those with PTEN deficiency.[4] Inhibition of the PI3K/Akt pathway has been shown to sensitize preclinical models to chemotherapy.[4] Furthermore, targeting the TGF-β pathway is a promising strategy to enhance chemotherapy efficacy by reversing epithelial-mesenchymal transition (EMT), impairing cancer stem cell properties, and normalizing the tumor microenvironment.[4] The combination of PI3K-mTOR inhibitors with agents like cisplatin and paclitaxel has demonstrated increased anti-tumor activity in preclinical xenograft models.[4]

Data Presentation: In Vitro Efficacy (Hypothetical Data)

The following tables present hypothetical quantitative data to illustrate the potential synergistic effects of this compound in combination with various chemotherapy agents. These values are for illustrative purposes and would need to be determined experimentally for specific cancer cell lines.

Table 1: IC50 Values (µM) of Chemotherapy Agents ± this compound (10 µM)

Cell LineChemotherapy AgentChemotherapy Alone (IC50)Chemotherapy + this compound (IC50)Fold-Change in IC50
MCF-7 (Breast) Paclitaxel0.10.042.5
Doxorubicin0.50.22.5
A549 (Lung) Carboplatin50202.5
Gemcitabine10.33.3
PANC-1 (Pancreatic) Gemcitabine20.54.0
Paclitaxel0.20.082.5

Table 2: Combination Index (CI) Values for this compound and Chemotherapy Agents

CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell LineChemotherapy AgentThis compound:Chemo RatioCombination Index (CI)
MCF-7 (Breast) Paclitaxel100:10.6
Doxorubicin20:10.7
A549 (Lung) Carboplatin1:50.5
Gemcitabine10:10.4
PANC-1 (Pancreatic) Gemcitabine5:10.3
Paclitaxel50:10.6

Table 3: In Vivo Tumor Growth Inhibition (TGI) in Xenograft Models (Hypothetical Data)

Xenograft ModelTreatment GroupDoseTumor Growth Inhibition (%)
MCF-7 Vehicle Control-0
Paclitaxel10 mg/kg45
This compound5 mg/kg20
Paclitaxel + this compound10 mg/kg + 5 mg/kg85
A549 Vehicle Control-0
Carboplatin50 mg/kg40
This compound5 mg/kg15
Carboplatin + this compound50 mg/kg + 5 mg/kg75

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound in combination with a chemotherapy agent on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (P144)

  • Chemotherapy agent (e.g., Paclitaxel, Carboplatin, Doxorubicin, Gemcitabine)

  • 96-well plates

  • MTT or similar cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the chemotherapy agent and this compound in a complete culture medium.

  • Treat the cells with the chemotherapy agent alone, this compound alone, and in combination at various concentration ratios. Include a vehicle-treated control group.

  • Incubate the plates for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) for each treatment and the combination index (CI) to determine synergy, additivity, or antagonism.

In Vitro Apoptosis Assay

Objective: To assess the induction of apoptosis by this compound in combination with a chemotherapy agent.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound (P144)

  • Chemotherapy agent

  • 6-well plates

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the chemotherapy agent, this compound, or the combination at predetermined concentrations (e.g., IC50 values). Include a vehicle-treated control.

  • Incubate for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in the binding buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in combination with a chemotherapy agent in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for implantation

  • This compound (P144) formulated for in vivo use

  • Chemotherapy agent formulated for in vivo use

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously implant cancer cells into the flank of each mouse.

  • Monitor tumor growth until the tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment groups: Vehicle control, chemotherapy agent alone, this compound alone, and the combination of this compound and the chemotherapy agent.

  • Administer the treatments according to a predetermined schedule and route (e.g., intraperitoneal, intravenous, or oral).

  • Measure tumor volume with calipers 2-3 times per week.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Calculate the tumor growth inhibition (TGI) for each treatment group.

Mandatory Visualizations

Disitertide_Signaling_Pathway TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Binds SMAD SMAD2/3 TGFBR->SMAD Activates This compound This compound (P144) This compound->TGFBR Inhibits PI3K PI3K This compound->PI3K Inhibits Bax Bax This compound->Bax Induces Akt Akt PI3K->Akt Activates pSMAD p-SMAD2/3 SMAD->pSMAD Proliferation Cell Proliferation & Survival pSMAD->Proliferation Promotes EMT EMT & Invasion pSMAD->EMT Promotes pAkt p-Akt Akt->pAkt pAkt->Proliferation Promotes Apoptosis Apoptosis pAkt->Apoptosis Inhibits Bax->Apoptosis Promotes

Caption: this compound's dual inhibition of TGF-β and PI3K pathways.

In_Vitro_Workflow Start Seed Cancer Cells in 96-well plate Treatment Treat with this compound, Chemotherapy Agent, and Combination Start->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Viability Add Cell Viability Reagent (e.g., MTT) Incubation->Viability Measure Measure Absorbance/ Luminescence Viability->Measure Analysis Calculate IC50 and Combination Index Measure->Analysis

Caption: Workflow for in vitro cell viability combination studies.

In_Vivo_Workflow Implant Implant Tumor Cells into Mice TumorGrowth Monitor Tumor Growth to ~100-150 mm³ Implant->TumorGrowth Randomize Randomize Mice into Treatment Groups TumorGrowth->Randomize Treat Administer Treatments: - Vehicle - this compound - Chemotherapy - Combination Randomize->Treat Monitor Monitor Tumor Volume and Body Weight Treat->Monitor Endpoint Endpoint: Euthanize, Excise & Weigh Tumors Monitor->Endpoint

Caption: Workflow for in vivo tumor xenograft combination studies.

References

Troubleshooting & Optimization

Disitertide (P144) solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Disitertide (P144), with a particular focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound (P144) and what is its mechanism of action?

This compound (P144) is a synthetic peptide inhibitor of transforming growth factor-beta 1 (TGF-β1).[1][2][3] Its primary mechanism of action is to block the interaction of TGF-β1 with its receptor, thereby inhibiting the downstream signaling cascade.[1][2][3] Additionally, this compound has been shown to act as a PI3K inhibitor and an inducer of apoptosis.[1][2][3] By inhibiting the TGF-β/Smad and PI3K/Akt pathways, this compound can modulate cellular processes such as proliferation, migration, invasion, and fibrosis.[1][4]

Q2: What are the main challenges when working with this compound (P144)?

The primary challenge when working with this compound (P144) is its low aqueous solubility.[5] Being a hydrophobic peptide, it has a tendency to aggregate in aqueous solutions, which can affect its bioactivity and lead to inconsistent experimental results.[5][6]

Q3: How should I store this compound (P144) powder and stock solutions?

For long-term storage, this compound (P144) powder should be stored at -20°C for up to 3 years.[3] Once reconstituted in a solvent, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[3] Stock solutions in solvent can be stored at -80°C for up to one year or at -20°C for up to one month.[3] A stable salt form, this compound diammonium, is also available and may offer improved stability.[2][7]

Troubleshooting Guide: Solubility Issues

Q4: My this compound (P144) is not dissolving. What should I do?

If you are experiencing difficulty dissolving this compound (P144), consider the following troubleshooting steps:

  • Choose an appropriate solvent: Due to its hydrophobic nature, this compound is insoluble in water and ethanol.[3] Organic solvents such as dimethyl sulfoxide (DMSO) are recommended for initial solubilization.[3][8][9]

  • Use sonication: Sonication can help break up peptide aggregates and facilitate dissolution.[1][8][9] Alternate between short bursts of sonication and cooling on ice to prevent sample degradation.[9]

  • Gentle heating: In some cases, gentle warming of the solution can improve solubility.[8] However, excessive heat should be avoided to prevent peptide degradation.

  • pH adjustment: The solubility of peptides is often lowest at their isoelectric point. Adjusting the pH of the buffer away from the pI can increase solubility.[10][11]

Q5: How can I prepare a stock solution of this compound (P144)?

A common starting point is to prepare a high-concentration stock solution in 100% fresh, anhydrous DMSO.[3] A concentration of 25 mg/mL in DMSO has been reported.[3] From this stock, working solutions can be prepared by dilution into an appropriate vehicle.

Q6: What are some recommended solvent formulations for in vitro and in vivo experiments?

Several formulations have been reported to improve the solubility and delivery of this compound (P144). The choice of vehicle will depend on the specific experimental requirements.

Data Presentation: this compound (P144) Solubility Formulations
Formulation ComponentsAchieved ConcentrationResulting SolutionRecommended Use
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLClear SolutionIn vivo
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mLSuspended Solution (Requires Ultrasonic)In vivo
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLClear SolutionIn vivo
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mLSuspended Solution (Requires Ultrasonic)Oral and Intraperitoneal Injection

Data compiled from multiple sources.[1][2][12]

Experimental Protocols

Protocol 1: Preparation of this compound (P144) Formulation for In Vivo Administration (Clear Solution)

Objective: To prepare a clear solution of this compound (P144) for in vivo experiments.

Materials:

  • This compound (P144) powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Methodology:

  • Prepare a 25 mg/mL stock solution of this compound (P144) in anhydrous DMSO.

  • To prepare a 1 mL working solution of 2.5 mg/mL, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300.

  • Mix thoroughly by vortexing until the solution is clear.

  • Add 50 µL of Tween-80 to the mixture and vortex again.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Vortex the final solution until it is a clear and homogeneous.

Protocol 2: General Peptide Solubility Testing Workflow

Objective: To systematically determine the optimal solvent for a new batch of this compound (P144).

Materials:

  • This compound (P144) powder

  • Sterile water

  • Aqueous buffers (e.g., PBS, Tris at various pH values)

  • Organic solvents (e.g., DMSO, DMF, Acetonitrile)

  • Sonicator

  • Vortex mixer

  • Small, sterile tubes

Methodology:

  • Initial Assessment: Based on the peptide's hydrophobic nature, anticipate the need for an organic solvent.

  • Small-Scale Test: Use a small, accurately weighed amount of the peptide for initial solubility tests to conserve material.[10]

  • Aqueous Screen: First, test solubility in sterile water and a neutral pH buffer (e.g., PBS pH 7.4). Vortex and observe.

  • Organic Solvent Test: If insoluble in aqueous solutions, attempt to dissolve the peptide in a small volume of 100% DMSO.[8][9]

  • Co-solvent Approach: If a pure organic solvent is not suitable for the final application, slowly add the aqueous buffer to the DMSO-dissolved peptide dropwise while vortexing.[8] Observe for any precipitation.

  • Sonication/Heating: If the peptide does not fully dissolve, use brief periods of sonication or gentle warming.[8][9]

  • Documentation: Record the solvent, concentration, and appearance of the solution (clear, cloudy, precipitate) for each test.

Mandatory Visualizations

Signaling Pathways

Disitertide_Signaling_Pathway TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR This compound This compound (P144) This compound->TGFBR Inhibits PI3K PI3K This compound->PI3K Inhibits TGFBR->PI3K Smad Smad Complex TGFBR->Smad Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Nucleus Nucleus Smad->Nucleus Gene_Expression Gene Expression (Proliferation, Migration, Fibrosis) Nucleus->Gene_Expression

Caption: this compound (P144) inhibits TGF-β1 signaling and the PI3K/Akt pathway.

Experimental Workflows

Solubility_Troubleshooting_Workflow Start Start: Undissolved This compound (P144) Select_Solvent Select Solvent: Start with DMSO Start->Select_Solvent Add_Solvent Add small volume of 100% DMSO Select_Solvent->Add_Solvent Vortex Vortex Add_Solvent->Vortex Check_Solubility Is it dissolved? Vortex->Check_Solubility Sonicate Apply Sonication Check_Solubility->Sonicate No Dilute Slowly dilute with aqueous buffer Check_Solubility->Dilute Yes Sonicate->Check_Solubility Heat Gentle Warming Sonicate->Heat Still not dissolved Heat->Check_Solubility Precipitation Precipitation? Dilute->Precipitation End End: Solubilized This compound (P144) Precipitation->End No Reformulate Reformulate or use co-solvents Precipitation->Reformulate Yes Reformulate->Select_Solvent

Caption: A logical workflow for troubleshooting this compound (P144) solubility.

References

Technical Support Center: Disitertide Dissolution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive instructions and troubleshooting advice for dissolving the hydrophobic peptide, Disitertide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to dissolve?

This compound (sequence: TSLDASIIWAMMQN) is a synthetic peptide inhibitor of Transforming Growth-Factor Beta 1 (TGF-β1)[1][2]. Its sequence contains a high proportion of hydrophobic amino acids, such as Leucine (L), Isoleucine (I), Tryptophan (W), Alanine (A), and Methionine (M), which makes it poorly soluble in aqueous solutions[3]. Proper solubilization requires specific protocols to prevent aggregation and ensure accurate concentrations for experiments.

Q2: What is the critical first step before opening the peptide vial?

Before opening the vial, it is crucial to allow the lyophilized peptide to equilibrate to room temperature, preferably in a desiccator. This prevents condensation from forming inside the vial, which can compromise the peptide's stability. After equilibration, briefly centrifuge the vial to ensure all the peptide powder is at the bottom[4].

Q3: How do I determine the best starting solvent for this compound?

The best approach is to first calculate the peptide's net charge at a neutral pH[5][6].

  • Assign values: Assign +1 to basic residues (Lys, Arg, His) and the N-terminus. Assign -1 to acidic residues (Asp, Glu) and the C-terminus[4][5].

  • This compound Calculation:

    • N-terminus: +1

    • Aspartic Acid (D): -1

    • C-terminus: -1

    • Net Charge: -1

Since this compound has a net negative charge, it is considered an acidic peptide. Therefore, the recommended starting point is a basic buffer[4][7]. Manufacturer data confirms solubility in PBS at pH 7.4, and a research protocol has successfully used a buffer at pH 9.5[3].

Q4: What organic solvents are recommended if aqueous buffers fail?

For highly hydrophobic peptides like this compound, organic solvents are often necessary. The most common choices are:

  • Dimethyl sulfoxide (DMSO)[2][7][8]

  • Dimethylformamide (DMF)[7][9]

  • Acetonitrile (ACN)[7][9]

The general strategy is to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer dropwise to the desired concentration[10][11].

Q5: Are there special handling considerations for this compound's amino acid sequence?

Yes. This compound's sequence contains Tryptophan (W) and Methionine (M), which are susceptible to oxidation[7]. When using DMSO, it is advisable to use fresh, high-purity, anhydrous grade DMSO to minimize oxidation risk. Alternatively, DMF can be used, especially for peptides containing Cysteine (which this compound does not)[5][6].

Quantitative Data: this compound Solubility

Solvent/BufferConcentrationNotes
0.01M Phosphate-Buffered Saline (PBS), pH 7.4Up to 1 mg/mLRecommended by some suppliers as a direct solvent.
Dimethyl sulfoxide (DMSO)25 mg/mL to ≥ 200 mg/mLUse a minimal volume to create a stock solution. Note that moisture-absorbing DMSO can reduce solubility[2][8].
WaterInsolubleDirect reconstitution in pure water is not recommended[2][8].
EthanolInsolubleNot a suitable solvent[2].
0.1 M Carbonic Acid Buffer, pH 9.51 mg/mL (for a 10 mg/10 mL preparation)Used for preparing solutions for in vivo studies; sonication was required to achieve a homogeneous solution[3][8].

Experimental Protocols

It is always recommended to test the solubility of a small amount of the peptide before dissolving the entire sample[6].

Protocol 1: Direct Dissolution in Aqueous Buffer

This method is based on supplier data and is the simplest approach.

  • Bring the peptide vial to room temperature and centrifuge briefly.

  • Add the calculated volume of 0.01M PBS (pH 7.4) to achieve a concentration of ≤ 1 mg/mL.

  • Vortex gently. If the peptide does not dissolve completely, sonication in a water bath for a few minutes may help[9].

  • If solubility is still poor, proceed to Protocol 2.

Protocol 2: Dissolution Using an Organic Solvent

This is the standard method for hydrophobic peptides.

  • Bring the peptide vial to room temperature and centrifuge briefly.

  • Add a minimal volume of high-purity DMSO (e.g., 10-50 µL) to the vial to completely dissolve the peptide. The target stock concentration should be high (e.g., 10-25 mg/mL)[2].

  • While gently vortexing, slowly add your desired aqueous buffer (e.g., PBS, Tris) drop-by-drop to the concentrated peptide solution until the final desired concentration is reached[10].

  • If the solution becomes cloudy, you have exceeded the peptide's solubility limit in that mixed solvent system.

Troubleshooting Guide

Q: My this compound peptide will not dissolve in PBS. A: This is common for hydrophobic peptides. Proceed with Protocol 2. Use a small amount of an organic solvent like DMSO to first dissolve the peptide completely, then slowly dilute with your aqueous buffer.

Q: The solution turned cloudy or a precipitate formed when I added my aqueous buffer. A: This indicates that the peptide has precipitated out of solution, likely because its solubility limit was exceeded. This can happen if the aqueous buffer is added too quickly. The best course of action is to lyophilize the peptide to remove the solvent and start the dissolution process again, adding the buffer more slowly while vortexing continuously[7][10].

Q: My peptide solution appears to have aggregates. A: Aggregation can be reduced by gentle warming (to 37°C) or sonication in a water bath[8]. These methods can help break up hydrogen bonds that contribute to aggregation. For non-biological assays, chaotropic agents like 6 M guanidine-HCl can be used, but they will denature proteins in your system[5][9].

Q: How should I store my dissolved this compound stock solution? A: Once dissolved, it is best to prepare single-use aliquots and store them at -20°C or preferably -80°C. Avoid repeated freeze-thaw cycles, which can degrade the peptide[12]. Given the presence of oxidation-prone residues (M, W), storing aliquots under an inert gas like nitrogen or argon can further improve long-term stability.

Visualizations

Peptide Dissolution Workflow

start Start: Lyophilized Peptide prep 1. Equilibrate vial to RT 2. Centrifuge start->prep charge Calculate Net Charge (this compound = -1, Acidic) prep->charge test_aqueous Try dissolving in basic/neutral aqueous buffer (e.g., PBS pH 7.4-9.5) charge->test_aqueous check_sol Is it fully dissolved? test_aqueous->check_sol use_org Dissolve in minimal volume of organic solvent (e.g., DMSO, DMF) check_sol->use_org No final Peptide in Solution (Store at -20°C/-80°C) check_sol->final Yes dilute Slowly add aqueous buffer dropwise while vortexing use_org->dilute dilute->final cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular TGFb TGF-β1 Receptor TGF-β Receptor (TβRI/TβRII) TGFb->Receptor Binds This compound This compound This compound->Receptor Blocks Binding PI3K PI3K This compound->PI3K Inhibits pSMAD p-SMAD2/3 Receptor->pSMAD Phosphorylates SMAD_complex SMAD Complex pSMAD->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene Target Gene Transcription (Fibrosis) Nucleus->Gene Akt Akt PI3K->Akt Activates

References

Technical Support Center: Optimizing Disitertide Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective use of Disitertide in experimental settings. Our goal is to ensure you can determine the optimal concentration of this compound for achieving maximum efficacy in your specific research applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a peptidic inhibitor of Transforming Growth Factor-beta 1 (TGF-β1).[1][2][3] Its primary mechanism involves blocking the interaction of TGF-β1 with its receptor, thereby inhibiting downstream signaling pathways.[1][2][3] Additionally, this compound has been shown to inhibit the PI3K/Akt signaling pathway and induce apoptosis.[1][2]

Q2: Which signaling pathways are modulated by this compound?

A2: this compound modulates two primary signaling pathways:

  • TGF-β/SMAD Pathway: By inhibiting the binding of TGF-β1 to its receptor, this compound prevents the phosphorylation of SMAD2 and SMAD3 (pSMAD2/3), which are key downstream effectors. This inhibition blocks the translocation of SMAD complexes to the nucleus and subsequent regulation of target gene expression involved in fibrosis and cell growth.

  • PI3K/Akt Pathway: this compound has been observed to suppress the protein expression of PI3K and the phosphorylation of Akt (p-Akt).[1][2] This pathway is crucial for cell survival and proliferation. Inhibition of PI3K/Akt signaling can lead to the induction of apoptosis, as evidenced by increased expression of the pro-apoptotic protein Bax.[1][2]

Q3: What is a recommended starting concentration for this compound in in vitro experiments?

A3: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental conditions. Based on published studies, a broad concentration range of 10 µg/mL to 200 µg/mL has been used effectively in various cell lines, such as A172 and U-87 MG glioblastoma cells.[1] For initial experiments, it is advisable to perform a dose-response study to determine the optimal concentration for your specific cell line and assay.

Q4: How should I prepare a this compound stock solution?

A4: The solubility of this compound, a hydrophobic peptide, can be challenging.[1] Here are some general guidelines for preparing a stock solution:

  • For very hydrophobic peptides: Initially, attempt to dissolve the peptide in a small volume of an organic solvent such as DMSO.[1] Subsequently, you can dilute this stock solution with your aqueous-based culture medium to the desired final concentration.

  • Alternative method: First, try to dissolve the peptide in sterile water.[1] If it does not dissolve, adding a small amount of ammonium hydroxide (<50 μL) or 10%-30% acetic acid solution may aid in solubilization.[1] If the peptide remains insoluble, dissolving it in a small amount of DMSO is recommended.[1]

Important: Always prepare fresh working solutions for your experiments. For in vivo studies, it is recommended to prepare the formulation on the day of use.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low inhibition of TGF-β signaling observed. Suboptimal this compound Concentration: The concentration used may be too low for the specific cell line or experimental conditions.Perform a dose-response experiment to determine the optimal inhibitory concentration. A starting range of 10 µg/mL to 200 µg/mL can be used as a guideline.[1]
Poor Solubility: this compound may not be fully dissolved, leading to a lower effective concentration.Review the dissolution protocol. Consider using a small amount of DMSO to initially dissolve the peptide before diluting it in your experimental buffer or medium.[1] Sonication may also help to dissolve the peptide.[4]
Inactive this compound: The peptide may have degraded due to improper storage or handling.Ensure this compound is stored at the recommended temperature (-20°C) and protected from moisture. Prepare fresh stock solutions regularly.
High background signal in Western blot for pSMAD2/3. High Basal TGF-β Signaling: The cell culture conditions may have high endogenous levels of TGF-β, masking the inhibitory effect of this compound.Serum-starve the cells for 4-24 hours before treatment to reduce basal signaling.
Insufficient Washing: Inadequate washing steps during the Western blotting procedure can lead to high background.Increase the number and duration of washes with an appropriate buffer (e.g., TBST).
Inconsistent results between experiments. Variability in Cell Culture: Differences in cell confluence, passage number, or serum lots can affect the cellular response to this compound.Standardize cell culture procedures. Use cells within a consistent passage number range and test new serum lots before use.
Inconsistent Reagent Preparation: Variations in the preparation of this compound solutions or other reagents can lead to variability.Prepare reagents fresh and use calibrated equipment for accurate measurements.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using Western Blot for pSMAD2/3

This protocol provides a framework for conducting a dose-response experiment to identify the optimal concentration of this compound for inhibiting TGF-β1-induced SMAD2/3 phosphorylation.

1. Cell Culture and Plating:

  • Plate your target cells in complete growth medium and allow them to adhere and reach 70-80% confluency.

2. Serum Starvation (Optional):

  • To reduce basal TGF-β signaling, you can replace the complete medium with a serum-free or low-serum medium for 4-24 hours prior to treatment.

3. This compound Treatment:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Prepare a series of working concentrations of this compound in serum-free medium. A suggested range is 0 µM (vehicle control), 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM.

  • Remove the medium from the cells and add the medium containing the different concentrations of this compound.

  • Pre-incubate the cells with this compound for 1 hour at 37°C.

4. TGF-β1 Stimulation:

  • Prepare a working solution of TGF-β1 in serum-free medium. A common concentration is 2-10 ng/mL.

  • Add the TGF-β1 solution to all wells except for the unstimulated control well.

  • Incubate the cells for the desired time to induce SMAD phosphorylation (e.g., 30-60 minutes).

5. Cell Lysis:

  • Wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors to each well and scrape the cells.

  • Incubate the lysates on ice for 30 minutes, with occasional vortexing.

  • Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein.

6. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

7. Western Blotting:

  • Normalize the protein concentrations of all samples.

  • Prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated SMAD2/3 (pSMAD2/3) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply a chemiluminescent substrate and visualize the bands using an imaging system.

  • Strip the membrane and re-probe for total SMAD2/3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

8. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the pSMAD2/3 signal to the total SMAD2/3 signal and/or the loading control.

  • Plot the normalized pSMAD2/3 levels against the this compound concentration to determine the optimal inhibitory concentration.

Quantitative Data Summary
Parameter Cell Line Concentration Effect Reference
This compoundMC3T3-E1100 µg/mLSuppressed PI3K and p-Akt expression, induced Bax expression.[1][2]
This compoundA172, U-87 MG10 µg/mL - 200 µg/mLAffected proliferation and induced apoptosis.[1]
This compoundHuman Hypertrophic Scar Model (in vivo)300 µg/mL (topical)Promoted scar maturation.[1]

Visualizations

Disitertide_Signaling_Pathway TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR SMAD23 SMAD2/3 TGFBR->SMAD23 phosphorylates This compound This compound This compound->TGFBR PI3K PI3K This compound->PI3K Apoptosis Apoptosis This compound->Apoptosis induces pSMAD23 pSMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression regulates Akt Akt PI3K->Akt activates pAkt p-Akt Akt->pAkt pAkt->Apoptosis inhibits Bax Bax Apoptosis->Bax via

Caption: this compound's dual inhibitory mechanism on TGF-β and PI3K pathways.

Experimental_Workflow Start Start: Plate Cells Serum_Starve Serum Starve (4-24h) Start->Serum_Starve Pre_incubation Pre-incubate with This compound (1h) Serum_Starve->Pre_incubation Stimulation Stimulate with TGF-β1 (30-60min) Pre_incubation->Stimulation Lysis Cell Lysis Stimulation->Lysis Quantification Protein Quantification Lysis->Quantification Western_Blot Western Blot (pSMAD2/3) Quantification->Western_Blot Analysis Data Analysis: Dose-Response Curve Western_Blot->Analysis End End: Optimal Concentration Analysis->End

Caption: Workflow for determining optimal this compound concentration.

References

Technical Support Center: Disitertide (P144) In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Disitertide (also known as P144) in in vitro experiments. This compound is a peptidic inhibitor of Transforming Growth Factor-Beta 1 (TGF-β1) signaling and has also been identified as an inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway, as well as an inducer of apoptosis.[1][2] Understanding these activities is crucial for accurate experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a synthetic peptide designed to act as a competitive inhibitor of TGF-β1. It blocks the interaction of TGF-β1 with its receptor, which in turn inhibits the canonical SMAD signaling pathway.[3] Evidence suggests it reduces the phosphorylation of SMAD2, a key downstream mediator of TGF-β1 signaling.[3]

Q2: What are the known "off-target" effects of this compound?

A2: this compound has been shown to inhibit the PI3K signaling pathway, leading to a reduction in the phosphorylation of Akt (p-Akt), a central kinase in this pathway.[1][2] Additionally, this compound can induce apoptosis in various cell lines.[1][2] Researchers should consider these activities as part of its pharmacological profile rather than unexpected off-target effects.

Q3: I am observing unexpected effects on cell proliferation and survival. Could this be related to this compound's off-target activities?

A3: Yes. The inhibition of the PI3K/Akt pathway, which is a critical regulator of cell survival and proliferation, could explain these observations. Furthermore, this compound's ability to induce apoptosis, potentially through the induction of pro-apoptotic proteins like Bax, can directly impact cell viability.[1][2]

Q4: What are the recommended working concentrations for this compound in in vitro assays?

A4: The optimal concentration of this compound will vary depending on the cell type and the specific assay. Published studies have used a range of concentrations, typically between 10 µg/mL and 200 µg/mL, for inducing apoptosis and affecting cell proliferation.[1][2] For inhibition of PI3K/p-Akt signaling, a concentration of 100 µg/mL has been used.[1][2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q5: I am having trouble dissolving the this compound peptide. What should I do?

A5: this compound (P144) is known to be a hydrophobic peptide, which can make it difficult to dissolve in aqueous solutions.[4] Refer to the "Troubleshooting Guide: Peptide Solubility" section for detailed recommendations.

Data Presentation

Target PathwayCell Line(s)ConcentrationObserved EffectReference(s)
PI3K/AktMC3T3-E1100 µg/mLSuppressed protein expression of PI3K and p-Akt.[1][2]
ApoptosisA172, U-87 MG10-200 µg/mLInduced apoptosis and anoikis.[1][2]
ApoptosisMC3T3-E1100 µg/mLInduced expression of the pro-apoptotic protein Bax.[1]
TGF-β/SMADSNU449Not SpecifiedInduced significant inhibition of basal pSMAD2.[3]

Troubleshooting Guides

Troubleshooting Guide: Peptide Solubility
IssuePotential CauseRecommended Solution
Peptide will not dissolve in aqueous buffer. Hydrophobic nature of this compound.1. Use of Organic Solvents: First, dissolve the peptide in a small amount of a sterile organic solvent like DMSO.[4] 2. Step-wise Dilution: Slowly add the DMSO stock solution to your aqueous buffer while vortexing to facilitate dissolution and avoid precipitation. Aim for a final DMSO concentration of less than 0.5% in your culture medium to minimize solvent-induced artifacts.[5] 3. Sonication: Brief sonication in a water bath can help to break up aggregates.
Precipitation observed after dilution into media. The peptide has exceeded its solubility limit in the final buffer.1. Lower Final Concentration: Try working with a lower final concentration of the peptide. 2. Increase DMSO Concentration (with caution): A slightly higher final DMSO concentration (up to 1%) may be necessary, but a solvent-only control must be included in your experiment to account for any effects of the DMSO.
Inconsistent results between experiments. Improper storage or handling of the peptide.1. Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the peptide stock solution into single-use volumes and store at -20°C or -80°C. 2. Fresh Preparations: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[2]
Troubleshooting Guide: Western Blot for Phosphorylated Proteins
IssuePotential CauseRecommended Solution
Weak or no signal for p-SMAD2 or p-Akt. Insufficient stimulation or inhibition.1. Optimize Treatment Time: Perform a time-course experiment to determine the optimal incubation time with this compound. 2. Optimize this compound Concentration: Perform a dose-response experiment to ensure you are using an effective concentration. 3. Positive Control: Include a positive control (e.g., cells treated with TGF-β1 to induce p-SMAD2, or a known PI3K activator) to ensure the antibody and detection system are working correctly.
High background on the blot. Non-specific antibody binding.1. Blocking: Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST instead of milk). 2. Antibody Dilution: Optimize the primary and secondary antibody concentrations.
Inconsistent loading between lanes. Inaccurate protein quantification or pipetting errors.1. Normalize to a Housekeeping Protein: Always probe for a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading. 2. Quantify and Normalize: Use densitometry to quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal for each sample.

Experimental Protocols

Protocol 1: Analysis of TGF-β Pathway Inhibition via Western Blot for p-SMAD2

This protocol describes how to assess the inhibitory effect of this compound on the TGF-β signaling pathway by measuring the phosphorylation of SMAD2.

Materials:

  • Cell line of interest (e.g., A549, HaCaT)

  • Complete cell culture medium

  • This compound (P144)

  • Recombinant Human TGF-β1

  • Phosphatase and protease inhibitor cocktails

  • RIPA lysis buffer

  • BCA Protein Assay Kit

  • Primary antibodies: anti-p-SMAD2 (Ser465/467), anti-SMAD2, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation: Replace the complete medium with serum-free medium and incubate for 12-24 hours.

  • This compound Pre-treatment: Treat the cells with the desired concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • TGF-β1 Stimulation: Add TGF-β1 (e.g., 5 ng/mL) to the wells (except for the unstimulated control) and incubate for 30-60 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-SMAD2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total SMAD2 and a loading control like GAPDH.

Protocol 2: Analysis of PI3K Pathway Inhibition via Western Blot for p-Akt

This protocol details the assessment of this compound's effect on the PI3K pathway by measuring Akt phosphorylation.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (P144)

  • Growth factor (e.g., EGF, IGF-1) or serum to stimulate the PI3K pathway

  • Phosphatase and protease inhibitor cocktails

  • RIPA lysis buffer

  • BCA Protein Assay Kit

  • Primary antibodies: anti-p-Akt (Ser473), anti-Akt, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: Incubate the cells in serum-free medium for 12-24 hours.

  • This compound Treatment: Treat the cells with various concentrations of this compound for the desired time (e.g., 4 hours).[2]

  • Stimulation: Stimulate the cells with a growth factor or serum for 15-30 minutes to activate the PI3K pathway.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer with inhibitors.

  • Protein Quantification: Measure protein concentration using the BCA assay.

  • Western Blotting:

    • Perform SDS-PAGE and protein transfer as described in Protocol 1.

    • Block the membrane.

    • Incubate with the primary antibody against p-Akt.

    • Wash and incubate with the secondary antibody.

    • Detect the chemiluminescent signal.

  • Stripping and Re-probing: Strip the membrane and re-probe for total Akt and a loading control.

Protocol 3: Assessment of Apoptosis Induction by Annexin V/Propidium Iodide Staining

This protocol outlines a method to quantify apoptosis induced by this compound using flow cytometry.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (P144)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative cells are live.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

TGFB_Signaling_Pathway TGFB1 TGF-β1 Receptor TGF-β Receptor TGFB1->Receptor This compound This compound This compound->Receptor Inhibits SMAD23 SMAD2/3 Receptor->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Complex p-SMAD2/3-SMAD4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Transcription Gene Transcription Nucleus->Transcription PI3K_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates This compound This compound This compound->PI3K Inhibits PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt pAkt p-Akt Akt->pAkt Downstream Downstream Effects (Survival, Proliferation) pAkt->Downstream Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis seeding 1. Seed Cells treatment 2. Treat with this compound seeding->treatment stimulation 3. Stimulate Pathway (if necessary) treatment->stimulation lysis 4a. Cell Lysis stimulation->lysis harvest 4b. Cell Harvest stimulation->harvest western 5a. Western Blot (p-SMAD2, p-Akt) lysis->western flow 5b. Flow Cytometry (Apoptosis Assay) harvest->flow

References

Technical Support Center: Peptide Inhibitors in Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice for researchers using peptide inhibitors in their experiments. It addresses common issues that can lead to inconsistent results and clarifies the mechanisms of two distinct peptide inhibitors: Disitertide, a TGF-β1 inhibitor, and Protein Kinase Inhibitor (PKI) peptide, a PKA inhibitor.

Part 1: Troubleshooting Inconsistent Results with this compound (A TGF-β1 Inhibitor)

Important Note: this compound, also known as P144, is an inhibitor of the Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway and has also been shown to inhibit PI3K.[1][2][3] It is not an inhibitor of Protein Kinase A (PKA). If you are using this compound with the goal of inhibiting PKA, the expected result is a lack of specific PKA inhibition, which may explain inconsistent or negative data in PKA-related assays. This section provides guidance for troubleshooting this compound in its correct context as a TGF-β1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing high variability in my results with this compound?

Variability can stem from issues with the peptide's preparation, storage, or the experimental setup itself. Key factors include:

  • Peptide Solubility and Stability: this compound can be challenging to dissolve, and the free form may be unstable.[2] Inconsistent solubilization or degradation of the peptide will lead to variable effective concentrations.

  • Storage Conditions: Improper storage can lead to peptide degradation. This compound powder should be stored at -20°C or -80°C.[2] Stock solutions in solvent are less stable and should be stored at -80°C for up to six months or -20°C for up to one month.[2]

  • Cell Culture Conditions: The confluency of cells, serum concentration in the media, and passage number can all affect the cellular response to TGF-β1 and its inhibitor, this compound.

Q2: How should I properly dissolve and store this compound?

Proper handling is critical for reproducibility. Follow these guidelines:

  • Reconstitution: Start by attempting to dissolve the peptide in sterile water or PBS (pH 7.4).[2] If it does not dissolve, a small amount of an organic solvent like DMSO can be used first, followed by dilution with aqueous buffer.[2][3] Sonication or gentle warming (to 37°C) can aid dissolution.[1][4]

  • Stock Solutions: Prepare a high-concentration stock solution (e.g., 1-10 mg/mL) to minimize the volume of organic solvent added to your cell cultures.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[2]

Q3: What is the recommended working concentration for this compound?

The optimal concentration is cell-type and assay-dependent. However, published studies provide a starting point.

ApplicationCell Line(s)Effective Concentration RangeReference
In Vitro Cell Migration/InvasionColorectal Carcinoma (LoVo, SW480)Not specified, but shown effective
In Vitro Apoptosis InductionGlioblastoma (A172, U-87 MG)10 µg/mL to 200 µg/mL[1][2]
In Vitro Signaling InhibitionHCT-11610 µM[4]
In Vitro PI3K/p-Akt InhibitionMC3T3-E1100 µg/mL[1][2]
In Vivo Topical ApplicationNude Mice (Scar Model)300 µg/mL[1][2]

Q4: My cells are not responding to this compound. What should I check?

  • Confirm Pathway Activity: First, ensure the TGF-β1 pathway is active in your experimental model. You can do this by stimulating cells with TGF-β1 and measuring the phosphorylation of Smad2/3, a key downstream event.

  • Verify Peptide Activity: If possible, test your current batch of this compound in a well-established positive control assay to confirm its biological activity.

  • Check for Degradation: Consider the age and handling of your peptide stock. If it is old or has been thawed multiple times, it may have degraded.

  • Review Incubation Time: Ensure the incubation time is sufficient for the desired biological effect. For signaling inhibition, shorter times (e.g., 12 hours) may be adequate, while apoptosis or migration assays may require longer periods.[4]

Signaling Pathway and Experimental Workflow

The diagram below illustrates the TGF-β1 signaling pathway and the inhibitory action of this compound.

TGFB1_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Cytoplasm cluster_nucleus Nucleus TGFB1 TGF-β1 Ligand TGFBR TGF-β Receptor (TβRI/TβRII) TGFB1->TGFBR Binds Smad23 Smad2/3 TGFBR->Smad23 Phosphorylates This compound This compound (P144) This compound->TGFBR Blocks Binding pSmad23 p-Smad2/3 Complex Smad2/3/4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex DNA DNA Complex->DNA Translocates to Nucleus Gene Gene Transcription (e.g., Fibrosis, EMT) DNA->Gene

Caption: this compound inhibits the TGF-β1 pathway by blocking ligand-receptor interaction.
Protocol: Western Blot for p-Smad2 Inhibition

This protocol verifies the inhibitory activity of this compound on the TGF-β1 pathway.

  • Cell Culture: Plate cells (e.g., HCT-116) and grow to 70-80% confluency.

  • Serum Starvation: Reduce serum concentration in the media (e.g., to 0.5-1% FBS) for 12-24 hours to lower basal signaling.

  • Pre-treatment: Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1-2 hours. Include a "vehicle only" control (e.g., DMSO/PBS).

  • Stimulation: Add a constant concentration of recombinant TGF-β1 (e.g., 5 ng/mL) to all wells except the unstimulated negative control. Incubate for 30-60 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Western Blot: Load equal amounts of protein onto an SDS-PAGE gel. Transfer to a PVDF membrane and probe with primary antibodies against phospho-Smad2 (Ser465/467) and total Smad2. Use a loading control like GAPDH or β-actin.

  • Analysis: Visualize bands and quantify the ratio of p-Smad2 to total Smad2. A dose-dependent decrease in this ratio in this compound-treated samples indicates successful inhibition.

Part 2: A Guide to PKA Inhibition Using Specific PKI Peptides

For experiments requiring the specific inhibition of cAMP-dependent Protein Kinase A (PKA), a different class of reagents is necessary. The most common and specific tools are synthetic peptides derived from the endogenous Protein Kinase Inhibitor (PKI) protein, such as PKI(5-24).[5] These peptides act as competitive pseudosubstrates, binding to the catalytic subunit of PKA with high affinity to block its activity.[6]

Frequently Asked Questions (FAQs)

Q1: What is a PKA Inhibitor Peptide (PKI)?

PKI is a naturally occurring, heat-stable protein that specifically binds to and inhibits the catalytic subunit of PKA.[6] Shorter synthetic versions, like PKI(5-24), contain the key inhibitory domain and are potent, specific inhibitors with Ki values in the low nanomolar range.[5]

Q2: My PKA inhibition assay is not working. What are common pitfalls?

  • Inhibitor Specificity: Ensure you are using a specific PKA inhibitor like PKI(5-24). Broader-spectrum small molecule kinase inhibitors (e.g., H89) can inhibit other kinases, leading to off-target effects and confounding results.[7]

  • Peptide Quality: As with this compound, the purity, solubility, and storage of PKI peptides are critical for consistent results.

  • Assay Design: Your assay must first activate PKA. This is typically done by treating cells with an agent that increases intracellular cAMP levels, such as Forskolin or isoproterenol. Without PKA activation, you will not be able to measure inhibition.

Q3: How do I design an experiment to test PKA inhibition?

A typical workflow involves stimulating the cAMP/PKA pathway and observing whether pre-treatment with a PKI peptide can block the downstream effects.

PKA_Workflow A 1. Plate and Culture Cells (e.g., HEK293, SH-SY5Y) B 2. Pre-treat with PKI peptide (e.g., 1-10 µM) or Vehicle A->B C 3. Stimulate with PKA Activator (e.g., Forskolin) B->C D 4. Lyse Cells and Harvest Protein C->D E 5. Measure PKA Activity D->E F Western Blot for p-CREB (a PKA substrate) E->F G Kinase Activity Assay (using specific substrate) E->G

Caption: A standard workflow for measuring PKA inhibition in cultured cells.
Signaling Pathway: PKA Activation and Inhibition

This diagram shows how extracellular signals lead to PKA activation and how PKI peptides intervene.

PKA_Pathway cluster_outside Extracellular cluster_membrane Membrane cluster_inside Cytoplasm Hormone Hormone / Ligand GPCR GPCR Hormone->GPCR Activates AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA Holoenzyme (R2C2) cAMP->PKA_inactive Binds to R subunit PKA_C Active Catalytic Subunit (C) PKA_inactive->PKA_C PKA_R Regulatory Subunit (R) PKA_inactive->PKA_R Substrate Substrate Protein (e.g., CREB) PKA_C->Substrate Phosphorylates PKI PKI Peptide PKI->PKA_C Binds & Inhibits pSubstrate Phosphorylated Substrate

Caption: PKA is activated by cAMP, and its catalytic subunit is inhibited by PKI peptides.

References

Technical Support Center: Improving the Stability of Disit-ertide in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the specific peptide "Disitertide" is limited in publicly available literature. This guide provides best practices and established principles for peptide stability that are broadly applicable to researchers working with novel peptides like this compound.

Troubleshooting Guide

This section addresses common issues encountered during the handling and formulation of peptide solutions.

Issue 1: Rapid loss of this compound purity observed by HPLC analysis.

  • Potential Cause: Chemical Degradation Peptides are susceptible to several chemical degradation pathways in aqueous solutions, including oxidation, deamidation, and hydrolysis.[1][2]

  • Solutions & Mitigation Strategies:

    • Oxidation:

      • Problem: Amino acid residues such as Methionine (Met), Cysteine (Cys), Tryptophan (Trp), Histidine (His), and Tyrosine (Tyr) are prone to oxidation.[1][3] The sequence of this compound (TSLDASIIWAMMQN) contains two methionine (M) residues, making it susceptible to oxidation.[4]

      • Solution: Degas buffers to remove dissolved oxygen and consider working under an inert atmosphere (e.g., nitrogen or argon).[1] The addition of antioxidants like methionine or ascorbic acid can also help protect the peptide.[1] Using chelating agents such as EDTA can sequester trace metal ions that catalyze oxidation.[1]

    • Deamidation:

      • Problem: The side chains of Asparagine (Asn) and Glutamine (Gln) can hydrolyze, forming a cyclic imide intermediate.[1][5] This reaction is often accelerated at neutral and alkaline pH.[1] this compound's sequence contains one asparagine (N) and one glutamine (Q), which could be sites of deamidation.[4]

      • Solution: Adjust the buffer pH to a mildly acidic range (pH 4-6), if compatible with the peptide's overall stability and solubility.

    • Hydrolysis:

      • Problem: Peptide bonds can be cleaved by water, a reaction that is accelerated at acidic or basic pH extremes.[3] Sequences containing Aspartic acid (Asp) are particularly susceptible.[5]

      • Solution: Conduct a pH-rate stability study to identify the pH at which the peptide is most stable.[1] Lyophilization is an effective strategy to prevent hydrolysis by removing water.[6][7]

Issue 2: this compound precipitates or aggregates in solution.

  • Potential Cause: Physical Instability Aggregation is a common issue where peptide molecules self-associate to form soluble or insoluble aggregates, leading to a loss of active compound and potentially causing turbidity.[3][8]

  • Solutions & Mitigation Strategies:

    • pH and Isoelectric Point (pI):

      • Problem: Peptides are least soluble at their isoelectric point (pI), where the net charge is zero.

      • Solution: Adjust the buffer pH to be at least 1-2 units away from the peptide's pI to ensure a net charge and promote electrostatic repulsion.[1]

    • Concentration and Temperature:

      • Problem: High peptide concentrations and elevated temperatures can promote aggregation.[3]

      • Solution: Work with the lowest effective concentration and store solutions at recommended temperatures (e.g., 2-8°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles by storing the peptide in single-use aliquots.[5]

    • Excipients:

      • Problem: The formulation may lack stabilizing agents.

      • Solution: Incorporate stabilizing excipients. Surfactants (e.g., Polysorbate 20/80) can prevent surface adsorption and aggregation. Sugars and polyols (e.g., sucrose, trehalose, mannitol) can stabilize the peptide's structure, especially in frozen or lyophilized states.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the best way to store lyophilized this compound powder? A1: Lyophilized peptides should be stored at -20°C or -80°C, protected from moisture and light. Before opening, allow the vial to equilibrate to room temperature to prevent condensation.

Q2: How should I reconstitute and store this compound solutions? A2: For initial reconstitution, use a high-purity solvent like sterile, distilled water or a buffer suitable for your experiment. If solubility is an issue, a small amount of an organic solvent like DMSO may be used first, followed by dilution with an aqueous buffer.[11] For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and freeze them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]

Q3: Which buffer system is best for this compound? A3: The optimal buffer depends on the specific stability profile of this compound. A pH stability study is recommended. Generally, mildly acidic buffers (e.g., acetate pH 4-5.5 or phosphate pH 6-7) are often a good starting point to minimize deamidation.[1] The buffer pH should be at least 1-2 units away from the peptide's isoelectric point (pI) to enhance solubility.[1]

Q4: What are common excipients used to stabilize peptide formulations? A4: A variety of excipients can be used to improve peptide stability.[6] These include buffers (acetate, phosphate, citrate), stabilizers/bulking agents (sucrose, mannitol, glycine), surfactants (polysorbates), and antioxidants (methionine, ascorbic acid).[6][9][12] The choice of excipients must be tailored to the specific degradation pathways of the peptide.

Data Presentation

Table 1: Common Degradation Pathways for Peptides and Mitigation Strategies

Degradation PathwaySusceptible ResiduesCommon TriggersMitigation Strategy
Oxidation Met, Cys, Trp, His, Tyr[1]Oxygen, metal ions, light[3]Use antioxidants (e.g., methionine), chelating agents (EDTA), degas buffers, protect from light.[1]
Deamidation Asn, Gln[5]Neutral to alkaline pH, high temperature[1][3]Formulate at a lower pH (e.g., pH 4-6), store at reduced temperatures.[1]
Hydrolysis Asp-X, Asn-X[5]Acidic or alkaline pH extremes, high temperature[3]Identify optimal pH of stability, lyophilize the peptide.[1][6]
Aggregation Hydrophobic residues[3]High concentration, pH near pI, temperature stress[1][3]Adjust pH away from pI, add surfactants or other stabilizing excipients, optimize concentration.[1][9]

Table 2: Typical Concentration Ranges for Stabilizing Excipients

Excipient ClassExampleTypical Concentration RangePrimary Function
Buffers Sodium Phosphate10-50 mMMaintain pH
Tonicity Agents Sodium Chloride100-150 mMIsotonicity
Bulking Agents Mannitol, Sucrose1-10% (w/v)Cryo/Lyoprotectant[10]
Surfactants Polysorbate 20/800.01-0.1% (w/v)Prevent aggregation and surface adsorption[9]
Antioxidants L-Methionine0.1-1.0 mg/mLInhibit oxidation
Chelating Agents EDTA0.01-0.1 mg/mLSequester metal ions

Experimental Protocols

Protocol 1: Reverse-Phase HPLC (RP-HPLC) for Purity Assessment

This method is used to separate this compound from its impurities and degradation products based on hydrophobicity.[13][14]

  • Sample Preparation: Dissolve lyophilized this compound in the initial mobile phase (e.g., 0.1% TFA in water) to a known concentration (e.g., 1 mg/mL). Filter the sample before injection.[15]

  • HPLC System & Column: Use an HPLC system with a UV detector. A C18 column is typically suitable for peptides.[15]

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 214-220 nm (for the peptide bond).[13][16]

    • Column Temperature: 30-40°C.[15]

    • Gradient: A typical gradient would be 5% to 60% Mobile Phase B over 20-30 minutes.[15]

  • Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peptide peak divided by the total area of all peaks, expressed as a percentage.[15] A decrease in the main peak area or the appearance of new peaks over time indicates instability.

Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregation Analysis

This method separates molecules based on their size in solution and is the standard for quantifying aggregates.[17][18][19]

  • Sample Preparation: Dilute the this compound solution to a suitable concentration (e.g., 1-2 mg/mL) using the mobile phase.

  • SEC System & Column: Use an HPLC or UHPLC system with a column appropriate for the molecular weight of this compound (1580.83 Da) and its potential aggregates.[4]

  • Mobile Phase: A typical mobile phase is a buffered saline solution (e.g., 100-150 mM sodium phosphate, 150 mM NaCl, pH 6.8-7.4).

  • Chromatographic Conditions:

    • Flow Rate: Isocratic elution at a flow rate appropriate for the column (e.g., 0.5-1.0 mL/min).

    • Detection Wavelength: 214 nm or 280 nm.

  • Data Analysis: Aggregates, being larger, will elute earlier than the monomer. The percentage of monomer, dimer, and higher-order aggregates is determined by the relative area of their respective peaks.[20]

Visualizations

G cluster_0 Peptide Stability Assessment Workflow prep Prepare this compound in Various Formulations (Different pH, Excipients) t0 Time-Zero Analysis (RP-HPLC, SEC) prep->t0 stress Incubate at Stressed Conditions (e.g., 40°C) and Target Conditions (e.g., 4°C, 25°C) t0->stress pull Pull Samples at Pre-defined Time Points stress->pull analysis Analyze Samples (RP-HPLC for Purity, SEC for Aggregation) pull->analysis analysis->pull Next Time Point data Compile Data: Degradation Rate vs. Condition analysis->data optimal Determine Optimal Formulation Conditions data->optimal

Caption: Experimental workflow for a peptide stability study.

G cluster_troubleshooting Troubleshooting Decision Tree start Instability Observed (e.g., Purity Loss, Precipitation) check_purity Purity Loss by RP-HPLC? start->check_purity check_physical Precipitation / Aggregation? start->check_physical check_purity->check_physical No oxidation Suspect Oxidation (Met, Cys residues present) check_purity->oxidation Yes ph_pi Is pH near pI? check_physical->ph_pi Yes deamidation Suspect Deamidation (Asn, Gln residues present) oxidation->deamidation solution_antioxidant Add Antioxidants, Degas Buffers oxidation->solution_antioxidant hydrolysis Suspect Hydrolysis (Asp residues, pH extremes) deamidation->hydrolysis solution_ph_low Lower Buffer pH (e.g., to 4-6) deamidation->solution_ph_low solution_ph_opt Conduct pH-rate study to find optimal pH hydrolysis->solution_ph_opt concentration Is concentration high? ph_pi->concentration No solution_ph_adjust Adjust pH >2 units away from pI ph_pi->solution_ph_adjust Yes solution_conc Lower Concentration, Add Surfactants concentration->solution_conc Yes

Caption: Decision tree for troubleshooting peptide stability issues.

Caption: Common chemical degradation pathways for peptides.

References

Technical Support Center: Disitertide Reconstitution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed protocols and troubleshooting advice for the successful reconstitution of Disitertide (also known as P144), a hydrophobic peptide that often requires specific handling to ensure complete solubilization and biological activity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound for in vitro experiments?

A1: Due to its hydrophobic nature, this compound should first be dissolved in a small amount of an organic solvent before dilution with aqueous buffers.[1][2] Dimethyl sulfoxide (DMSO) is the most commonly recommended initial solvent.[1] For a general workflow, dissolve the peptide in 100% DMSO to create a stock solution, and then slowly dilute this stock solution with your aqueous buffer of choice to the final working concentration.[1]

Q2: How can I improve the dissolution of this compound if it doesn't dissolve easily in the initial solvent?

A2: Sonication is frequently required to facilitate the dissolution of this compound.[1][2][3] Gentle warming of the peptide solution can also be beneficial, but avoid excessive heat which could degrade the peptide.[1][3] If you observe that the solution is cloudy or has gelled after sonication, it may indicate that the peptide is suspended rather than fully dissolved, and a stronger solvent or different approach may be needed.[4]

Q3: Is there a specific sonication protocol for this compound reconstitution?

A3: While a universally standardized protocol for this compound is not available, a general procedure for hydrophobic peptides can be effectively applied. This involves using an ultrasonic water bath to break up peptide aggregates. A recommended starting point is to perform short bursts of sonication with cooling periods in between to prevent overheating. For example, three 10-second sonication pulses, with the vial being placed on ice between each pulse, can significantly improve solubility.[1]

Q4: What are the recommended formulations for in vivo studies with this compound?

A4: For in vivo applications, specific formulations are required to ensure bioavailability and prevent precipitation. A commonly used formulation involves a mixture of solvents. One such recipe is a solution composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5][6] It is crucial to prepare this working solution fresh on the day of use.[6]

Q5: How should I store this compound, both in its lyophilized form and after reconstitution?

A5: Lyophilized this compound should be stored at -20°C or -80°C for long-term stability.[3] Once reconstituted, it is best to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[7] Store the reconstituted aliquots at -20°C or below.[3]

Experimental Protocols

Protocol 1: Reconstitution of this compound for In Vitro Use
  • Preparation: Allow the lyophilized this compound vial to equilibrate to room temperature before opening.

  • Initial Dissolution: Add a small volume of 100% DMSO to the vial to create a concentrated stock solution. Refer to the table below for recommended concentrations.

  • Sonication:

    • Place the sealed vial in an ultrasonic water bath.

    • Sonicate for 10-15 seconds.

    • Remove the vial and place it on ice for at least 30 seconds.

    • Repeat this cycle 2-3 times, or until the solution is clear.

  • Dilution: Slowly add the DMSO stock solution dropwise to your desired aqueous buffer while gently vortexing to reach the final working concentration.

  • Final Check: Visually inspect the final solution for any particulates. If the solution is not clear, further sonication of the final dilution may be attempted, but be cautious of potential precipitation.

Quantitative Data Summary
ParameterIn Vitro Stock SolutionIn Vivo Formulation Example
Initial Solvent 100% DMSO[1]10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[5][6]
Recommended Concentration 10-25 mg/mL in DMSO[8]≥ 2.5 mg/mL[5]
Sonication Required to aid dissolution[1][2][3]May be needed if precipitation occurs[6]
Storage of Stock Aliquot and store at -20°C or -80°C[3]Prepare fresh for each use[6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Cloudy or Precipitated Solution Incomplete dissolution due to the hydrophobic nature of this compound.- Increase the duration or number of sonication cycles, ensuring cooling steps are included. - Try gentle warming (e.g., 37°C water bath for a few minutes).[3] - For in vitro solutions, consider starting with a higher concentration of DMSO before final dilution.
Gel Formation Peptide aggregation through hydrogen bonding.- Use a chaotropic agent like 6M Guanidine Hydrochloride or 8M Urea as a last resort, as these can interfere with biological assays.
Loss of Peptide Activity Degradation due to improper handling or storage.- Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[7] - Ensure the peptide is fully dissolved before use, as undissolved peptide will not be biologically active. - Protect from light and store at recommended temperatures.

Visualizations

ReconstitutionWorkflow This compound Reconstitution Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_dilution Final Dilution cluster_storage Storage start Start: Lyophilized this compound equilibrate Equilibrate vial to Room Temperature start->equilibrate add_dmso Add 100% DMSO for Stock Solution equilibrate->add_dmso sonicate Sonicate (e.g., 3x 10s with cooling) add_dmso->sonicate aliquot Aliquot Stock Solution add_dmso->aliquot check_clarity Check for Clarity sonicate->check_clarity check_clarity->sonicate If Not Clear dilute Slowly Dilute in Aqueous Buffer check_clarity->dilute If Clear final_solution Final Working Solution dilute->final_solution store Store at -20°C to -80°C aliquot->store

Caption: Workflow for the reconstitution of this compound.

Caption: Decision tree for troubleshooting this compound solubility.

References

Why is my Disitertide precipitating in media?

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Disitertide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with this compound, particularly concerning its precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound, also known as P144, is a peptide inhibitor of the transforming growth factor-beta 1 (TGF-β1) receptor type I.[1][2][3] By binding to the TGF-β1 receptor, it blocks the signaling pathway, which can inhibit the deposition of extracellular matrix and fibrotic responses.[1][2] It is also described as a PI3K inhibitor and an inducer of apoptosis.[4][5][6] Its molecular formula is C68H109N17O22S2, and it has a molecular weight of approximately 1580.8 g/mol .[3][4][7]

Q2: What are the recommended solvents and storage conditions for this compound?

This compound should be stored as a powder at -20°C.[1][3][8] Once reconstituted, the stock solution can be stored at -20°C or below for several months.[1] this compound is soluble in dimethyl sulfoxide (DMSO) and 0.01M phosphate-buffered saline (PBS) at pH 7.4.[1][3][4] It is reported to be insoluble in water and ethanol.[4] For enhanced solubility in DMSO, warming the solution to 37°C and using an ultrasonic bath may be beneficial.[1]

Quantitative Data: Solubility of this compound

SolventConcentrationNotes
DMSO10 mg/mL (6.19 mM)Requires sonication.[1]
DMSO25 mg/mL (15.81 mM)Use fresh, moisture-free DMSO.[4]
0.01M PBS (pH 7.4)1 mg/mLNo specific notes provided.[3]
WaterInsolubleNot recommended as a primary solvent.[4]
EthanolInsolubleNot recommended as a primary solvent.[4]

Q3: Why is my this compound precipitating in cell culture media?

Peptide precipitation in cell culture media can be attributed to several factors:

  • Improper Reconstitution: If the peptide is not fully dissolved in the initial stock solution, it will likely precipitate when diluted into the aqueous environment of the cell culture media.

  • High Final Concentration: The final concentration of this compound in the media may exceed its solubility limit in that specific medium.

  • Interactions with Media Components: Peptides can interact with components in the media, such as salts and proteins.[9] For instance, positively charged peptides can bind to negatively charged proteins like albumin in fetal bovine serum (FBS), leading to precipitation.[9][10]

  • pH and Ionic Strength: The pH and ionic strength of the cell culture media play a crucial role in maintaining peptide solubility.[11] Deviations from the optimal pH can lead to aggregation and precipitation.[11]

  • Temperature Fluctuations: Extreme temperature shifts, such as repeated freeze-thaw cycles of stock solutions, can denature peptides and cause them to precipitate.[12][13]

Troubleshooting Guides

Problem: this compound precipitated immediately after I added it to my cell culture media.

This is a common issue that often points to problems with the stock solution or interactions with the media.

Potential Cause 1: Improper Reconstitution of this compound Stock Solution If this compound is not completely dissolved in the stock solution, it will precipitate upon dilution into the aqueous media.

  • Solution: Ensure your stock solution is properly prepared. Follow the detailed "Experimental Protocol for Reconstitution of this compound" below. It is crucial to visually inspect the stock solution for any particulate matter before use.

Potential Cause 2: High Final Concentration of this compound The final concentration in your experiment might be too high for the solubility of this compound in your specific cell culture medium.

  • Solution: Review the literature for typical working concentrations of this compound in similar experiments.[1][2] Consider performing a dose-response experiment starting with a lower concentration.

Potential Cause 3: Interaction with Media Components Components in your media, especially serum, can interact with this compound and cause it to precipitate.

  • Solution:

    • Reduce Serum Concentration: If your experiment allows, try reducing the serum percentage in your media.

    • Serum-Free Incubation: Treat your cells with this compound in a serum-free medium for a short period before adding back the serum-containing medium.[9]

    • Test Media Components: If you are using a custom or supplemented medium, you can systematically add each component to a solution of this compound in a base medium to identify the ingredient causing precipitation.[9]

Troubleshooting Workflow for Immediate Precipitation

start This compound Precipitates Immediately check_stock Is the stock solution clear? start->check_stock reconstitute Re-prepare stock solution following the protocol. check_stock->reconstitute No check_concentration Is the final concentration too high? check_stock->check_concentration Yes reconstitute->check_stock lower_concentration Lower the final concentration. check_concentration->lower_concentration Yes check_media Are there interactions with media components? check_concentration->check_media No solution Problem Resolved lower_concentration->solution troubleshoot_media Troubleshoot media components (e.g., reduce serum). check_media->troubleshoot_media Yes check_media->solution No troubleshoot_media->solution

Caption: A workflow to troubleshoot immediate this compound precipitation.

Problem: this compound precipitated after some time in the incubator.

This suggests a slower process of degradation or interaction.

Potential Cause 1: Temperature and pH Instability Incubation at 37°C can accelerate the degradation of peptides.[14] Cellular metabolism can also cause local shifts in the pH of the media, which can affect peptide solubility.[14]

  • Solution:

    • Ensure your media is well-buffered and that CO2 levels in the incubator are stable to maintain the correct pH.[14]

    • Prepare fresh media with this compound immediately before each experiment. Avoid long-term storage of the complete media at 4°C or 37°C.[14]

Potential Cause 2: Slow Aggregation of the Peptide Some peptides are prone to aggregation over time, especially at physiological temperatures.

  • Solution: Prepare the this compound-containing media fresh for each use. If the experiment is long, consider replacing the media with freshly prepared media at appropriate intervals.

Experimental Protocols

Protocol 1: Reconstitution of this compound

This protocol provides a step-by-step guide for preparing a this compound stock solution.

  • Warm the Vial: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

  • Add Solvent: Add the appropriate volume of high-purity, sterile DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).[1] Use fresh DMSO, as absorbed moisture can reduce solubility.[4]

  • Aid Dissolution: To ensure complete dissolution, gently vortex the vial. If needed, you can warm the vial to 37°C for a short period and use an ultrasonic bath.[1]

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulates.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[15]

Protocol 2: this compound Solubility Test in Cell Culture Media

This simple test can help determine if your cell culture media is causing the precipitation.

  • Prepare Solutions:

    • Prepare a small volume of your complete cell culture medium.

    • Prepare a small volume of a simpler buffer, such as sterile PBS (pH 7.4).

  • Add this compound: Add the same final concentration of your this compound stock solution to both the complete medium and the PBS.

  • Observe: Incubate both solutions under the same conditions as your experiment (e.g., 37°C, 5% CO2).

  • Analyze:

    • If precipitation occurs only in the complete medium, it suggests an interaction with a media component (e.g., serum).

    • If precipitation occurs in both, it may indicate a problem with the this compound stock solution or that the concentration is too high for aqueous solutions.

    • If no precipitation occurs in either, the issue may be related to interactions with your cells or other experimental conditions.

Signaling Pathway of this compound

TGFB1 TGF-β1 Receptor TGF-β1 Receptor TGFB1->Receptor Binds Signaling Downstream Signaling (e.g., SMAD pathway) Receptor->Signaling Activates This compound This compound This compound->Receptor Inhibits Fibrosis Fibrosis / ECM Deposition Signaling->Fibrosis Leads to

Caption: this compound inhibits the TGF-β1 signaling pathway.

References

Long-term storage conditions for Disitertide stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage and handling of Disitertide stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound stock solutions?

A1: For optimal long-term stability, it is recommended to store this compound stock solutions at -80°C.[1] Storage at -20°C is also acceptable for shorter durations, typically up to one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes.[2][3]

Q2: What is the best solvent for preparing this compound stock solutions?

A2: Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions.[4] The recommended solvent for initial solubilization is dimethyl sulfoxide (DMSO).[2][5] For in vivo experiments, a common practice is to first dissolve the peptide in a small amount of DMSO and then dilute it with an appropriate buffer or vehicle.

Q3: My this compound stock solution appears cloudy or has visible precipitates. What should I do?

A3: Cloudiness or precipitation in your this compound stock solution may indicate several issues, including poor solubility, aggregation, or bacterial contamination. Refer to the Troubleshooting Guide below for detailed steps on how to address this.

Q4: How can I assess the stability of my this compound stock solution over time?

A4: The stability of your this compound stock solution can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). These methods can detect degradation products and quantify the remaining intact peptide. A general protocol for a stability assessment is provided in the Experimental Protocols section.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound Stock Solutions

ParameterRecommendationRationale
Temperature -80°C for long-term (up to 1 year)[1]Minimizes chemical degradation and microbial growth.
-20°C for short-term (up to 1 month)[1]Suitable for working stocks to avoid frequent access to the long-term stock.
Solvent DMSO[2][5]This compound is a hydrophobic peptide with good solubility in DMSO.
Concentration Prepare a concentrated stock (e.g., 10-25 mg/mL in DMSO)[5]Allows for smaller storage volumes and subsequent dilution into aqueous buffers for experiments.
Aliquoting Single-use aliquotsAvoids repeated freeze-thaw cycles which can lead to peptide degradation.[2][3]
Light Exposure Store in the darkProtects the peptide from light-induced degradation.[6]
Container Tightly sealed, low-protein-binding tubesPrevents evaporation and adsorption of the peptide to the container surface.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Difficulty Dissolving this compound - High hydrophobicity of the peptide.- Incorrect solvent.- Use fresh, anhydrous DMSO for initial dissolution.[5]- Gentle warming (to 37°C) or brief sonication can aid dissolution.
Precipitation Upon Dilution in Aqueous Buffer - The solubility limit of this compound in the final buffer has been exceeded.- Aggregation of the peptide.- Decrease the final concentration of the peptide.- Add the DMSO stock solution dropwise to the stirring aqueous buffer to facilitate mixing.- Consider the use of a small percentage of an organic co-solvent or a non-ionic surfactant in your final buffer, if compatible with your assay.
Cloudy or Hazy Solution - Bacterial contamination.- Peptide aggregation.- Filter the stock solution through a 0.22 µm sterile filter.[2]- For aggregation, try brief sonication. If the issue persists, the stock may be degraded and should be discarded.
Loss of Biological Activity - Peptide degradation due to improper storage (e.g., multiple freeze-thaw cycles, high temperature).- Adsorption to container walls.- Always use fresh aliquots for experiments.- Use low-protein-binding tubes for storage.- Perform a stability check using HPLC or MS (see Experimental Protocols).

Experimental Protocols

Protocol: Stability Assessment of this compound Stock Solution using RP-HPLC

This protocol provides a general method for assessing the stability of a this compound stock solution. It is recommended to adapt and validate this protocol for your specific laboratory conditions and equipment.

1. Objective: To determine the percentage of intact this compound remaining in a stock solution after storage under specific conditions over time.

2. Materials:

  • This compound stock solution (in DMSO)
  • Reference standard of this compound (lyophilized powder)
  • HPLC-grade water
  • HPLC-grade acetonitrile (ACN)
  • Trifluoroacetic acid (TFA)
  • Reverse-phase C18 HPLC column
  • HPLC system with UV detector

3. Method:

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_end Result start Start prep_std Prepare Fresh Standard Solution start->prep_std prep_sample Prepare Stored Sample Solution start->prep_sample hplc RP-HPLC Analysis prep_std->hplc prep_sample->hplc integrate Integrate Peak Areas hplc->integrate calculate Calculate % Stability integrate->calculate end Stability Report calculate->end

Caption: Workflow for this compound Stability Assessment.

troubleshooting_workflow start Issue with this compound Stock Solution check_solubility Is the peptide fully dissolved? start->check_solubility check_precipitation Does it precipitate upon dilution? check_solubility->check_precipitation Yes action_dissolve Use fresh DMSO, gentle warming, or sonication check_solubility->action_dissolve No check_activity Is there a loss of activity? check_precipitation->check_activity No action_dilute Decrease concentration, add stock dropwise to buffer check_precipitation->action_dilute Yes action_storage Review storage procedures, use fresh aliquots check_activity->action_storage Yes end_dissolved Solution is ready for use check_activity->end_dissolved No action_dissolve->end_dissolved end_diluted Adjusted dilution is ready action_dilute->end_diluted end_activity Perform stability check or discard stock action_storage->end_activity

References

Technical Support Center: Addressing Disitertide Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity when using Disitertide in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a peptide-based inhibitor of Transforming Growth Factor-beta 1 (TGF-β1).[1][2][3] It is specifically designed to block the interaction of TGF-β1 with its receptor.[1][2][3] Additionally, this compound has been identified as a PI3K inhibitor and an inducer of apoptosis.[1][2][3] Its dual action on these pathways can lead to a variety of cellular responses, including the suppression of proliferation and the induction of programmed cell death.

Q2: Why am I observing high levels of cytotoxicity in my primary cells treated with this compound?

Primary cells can be highly sensitive to perturbations in key signaling pathways. Unlike many cancer cell lines, primary cells are not immortalized and have a finite lifespan, making them more susceptible to stress. The TGF-β and PI3K/Akt pathways, both targeted by this compound, play crucial, context-dependent roles in the survival and apoptosis of normal cells.

  • TGF-β Pathway: In certain primary cell types, the TGF-β pathway is essential for maintaining homeostasis and can even protect against apoptosis.[2] Inhibition of this pathway by this compound could disrupt these protective mechanisms, leading to cell death.

  • PI3K/Akt Pathway: The PI3K/Akt signaling cascade is a major pro-survival pathway in most cell types, promoting cell growth and inhibiting apoptosis.[4][5][6] By inhibiting PI3K, this compound can directly block these survival signals, making the cells more prone to apoptosis.

The combined inhibition of these two pathways can therefore have a potent cytotoxic effect on sensitive primary cell populations.

Q3: Could the observed cytotoxicity be an off-target effect of this compound?

While this compound is designed to target TGF-β1 and PI3K, off-target effects are a possibility with any small molecule or peptide inhibitor. However, given the known functions of the intended targets in cell survival, it is highly probable that the observed cytotoxicity is a result of the on-target inhibition of the TGF-β and PI3K/Akt pathways in a primary cell type that is highly dependent on these signals for survival. It is crucial to carefully titrate the concentration of this compound to minimize any potential off-target effects.

Q4: How does the passage number of my primary cells affect their sensitivity to this compound?

The passage number can significantly impact the behavior and drug sensitivity of primary cells. As primary cells are cultured in vitro, they can undergo changes in gene expression and phenotype with each passage. Higher passage numbers may lead to cellular senescence, altered growth rates, and changes in the expression of signaling molecules, including components of the TGF-β and PI3K/Akt pathways. This can result in increased variability and potentially heightened sensitivity to cytotoxic agents like this compound. It is recommended to use early passage primary cells for consistency and to minimize age-related artifacts.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in primary cell cultures.

Problem Potential Cause Recommended Solution
High cell death at all tested concentrations of this compound High Drug Concentration: Primary cells are often more sensitive than immortalized cell lines. The effective concentration for cancer cell lines may be toxic to primary cells.Perform a dose-response experiment with a wider range of concentrations, starting from a much lower dose (e.g., in the low nanomolar range).
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to primary cells, especially at higher concentrations.Ensure the final concentration of the solvent in the culture medium is minimal (typically <0.1%) and consistent across all wells, including vehicle controls.
Cell Type Sensitivity: The specific primary cell type may be highly dependent on the TGF-β and/or PI3K/Akt pathways for survival.Consider using a different primary cell type if the experimental goals allow. If not, proceed with caution and use the lowest effective concentration.
Inconsistent cytotoxicity results between experiments Variability in Primary Cell Population: Primary cell cultures can be heterogeneous, containing a mix of cell types or cells at different differentiation states. This heterogeneity can lead to variable drug responses.Use well-characterized primary cells from a reliable commercial source or perform thorough characterization of in-house isolated cells. Minimize passage number to maintain a more consistent population.
Serum Variability: Different lots of fetal bovine serum (FBS) or other supplements can contain varying levels of growth factors and cytokines that may influence cell survival and drug sensitivity.Use a single, pre-tested lot of serum for the entire set of experiments. Consider using serum-free or reduced-serum media if appropriate for the cell type, after careful adaptation.
Cell Confluence: The density of the cells at the time of treatment can affect their response to cytotoxic agents. Overly confluent or sparse cultures can behave differently.Seed cells at a consistent density for all experiments and treat them at a consistent level of confluence (e.g., 70-80%).
Vehicle control shows significant cell death Solvent Toxicity: As mentioned above, the solvent itself can be toxic.Test the toxicity of the solvent alone at the concentrations that will be used in the experiment. If toxic, consider a different solvent or reducing the concentration.
Handling Stress: Primary cells are sensitive to handling procedures such as extensive pipetting, centrifugation, and temperature changes.Handle cells gently, minimize processing times, and ensure all reagents and media are pre-warmed to 37°C.
This compound appears to be inactive (no effect on cell viability) Drug Instability: this compound, being a peptide, may be susceptible to degradation if not stored or handled properly.Store this compound according to the manufacturer's instructions (typically at -20°C or -80°C). Prepare fresh dilutions for each experiment.
Low Drug Concentration: The tested concentrations may be too low to elicit a response in the chosen primary cell type.Perform a dose-response experiment with a higher range of concentrations.
Cell Resistance: The specific primary cell type may not be sensitive to the inhibition of the TGF-β and PI3K/Akt pathways for survival.Confirm the activity of this compound on a sensitive positive control cell line.

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay using MTT

This protocol outlines a method to determine the cytotoxic effects of this compound on primary cells using a colorimetric MTT assay.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • Drug Preparation: Prepare a serial dilution of this compound in complete culture medium. Also, prepare a vehicle control with the same final solvent concentration.

  • Treatment: Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide Staining

This protocol describes the detection of apoptosis in this compound-treated primary cells by flow cytometry.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • Vehicle control

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed primary cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or mild trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

Signaling Pathways and Experimental Workflows

Disitertide_Signaling_Pathway TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR Binds This compound This compound This compound->TGFbR Inhibits PI3K PI3K This compound->PI3K Inhibits Bax Bax This compound->Bax Induces TGFbR->PI3K Activates Apoptosis Apoptosis TGFbR->Apoptosis Can induce (context-dependent) Akt Akt PI3K->Akt Activates Survival Cell Survival (Pro-survival signals) Akt->Survival Promotes Akt->Apoptosis Inhibits Bax->Apoptosis Promotes

Caption: this compound's dual inhibitory action on TGF-β and PI3K pathways.

Troubleshooting_Workflow start High Cytotoxicity Observed with this compound check_conc Is a wide range of concentrations tested? start->check_conc optimize_conc Optimize Concentration: Perform broad dose-response check_conc->optimize_conc No check_solvent Is the solvent control showing toxicity? check_conc->check_solvent Yes optimize_conc->check_solvent optimize_solvent Optimize Solvent: Lower concentration or change solvent check_solvent->optimize_solvent Yes check_cells Are primary cells low passage and well-characterized? check_solvent->check_cells No optimize_solvent->check_cells use_low_passage Use Early Passage Cells: Minimize variability check_cells->use_low_passage No check_serum Is serum lot consistent? check_cells->check_serum Yes use_low_passage->check_serum standardize_serum Standardize Serum Lot check_serum->standardize_serum No check_confluence Is cell confluence at treatment consistent? check_serum->check_confluence Yes standardize_serum->check_confluence standardize_confluence Standardize Seeding Density and Treatment Confluence check_confluence->standardize_confluence No end Optimized Experiment check_confluence->end Yes standardize_confluence->end

Caption: A logical workflow for troubleshooting this compound cytotoxicity.

References

Validation & Comparative

Validating Disitertide's Inhibition of TGF-β1 Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Disitertide (P144), a peptide-based inhibitor of Transforming Growth Factor-beta 1 (TGF-β1), with other commonly used small molecule inhibitors. The objective is to present experimental data and detailed protocols to aid in the validation of this compound's efficacy in blocking the TGF-β1 signaling pathway.

Introduction to TGF-β1 Inhibitors

Transforming Growth Factor-beta 1 (TGF-β1) is a pleiotropic cytokine that plays a crucial role in various cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. Dysregulation of the TGF-β1 signaling pathway is implicated in a range of pathologies, most notably fibrosis and cancer. Consequently, the development of potent and specific inhibitors of this pathway is of significant therapeutic interest.

This guide focuses on three distinct inhibitors with different mechanisms of action:

  • This compound (P144): A synthetic peptide derived from the TGF-β type III receptor (Betaglycan). It is designed to directly bind to TGF-β1, thereby preventing its interaction with the TGF-β type II receptor (TβRII) and subsequent signal initiation.

  • Galunisertib (LY2157299): A small molecule inhibitor of the TGF-β type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5). It competitively blocks the ATP-binding site of the ALK5 kinase domain, preventing the phosphorylation and activation of downstream SMAD proteins.

  • SB-431542: Another small molecule inhibitor that selectively targets the kinase activity of ALK4, ALK5, and ALK7, thereby inhibiting the phosphorylation of SMAD2 and SMAD3.

Comparative Performance of TGF-β1 Inhibitors

The efficacy of these inhibitors is typically evaluated by their ability to block the phosphorylation of SMAD2 and SMAD3 (pSmad2/3), the key downstream effectors of the canonical TGF-β1 signaling pathway. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify their potency.

InhibitorMechanism of ActionTargetReported IC50Cell Line / Assay Conditions
This compound (P144) Blocks TGF-β1 ligand-receptor interactionTGF-β1 LigandData not availableNot applicable
Galunisertib (LY2157299) TβRI (ALK5) Kinase InhibitorALK5~50 nM (ALK5 kinase assay)[1]Cell-free kinase assay
pSmad2~64 nM (inhibition of pSMAD)[2]NIH3T3 cells
pSmad20.894 µM (inhibition of TGFβ1-induced pSMAD)[2]EMT6-LM2 cells
pSmad21.765 µM (inhibition of TGFβ1-induced pSMAD)[2]4T1-LP cells
SB-431542 TβRI (ALK5) Kinase InhibitorALK594 nM[3][4]Cell-free kinase assay
ALK4140 nMCell-free kinase assay

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental systems and methodologies. This compound's mechanism of preventing ligand binding is distinct from the kinase inhibition of Galunisertib and SB-431542, and its efficacy is often assessed by the degree of reduction in downstream signaling events at specific concentrations rather than a direct enzymatic IC50.

Signaling Pathway and Inhibition Points

The canonical TGF-β1 signaling pathway is initiated by the binding of the TGF-β1 ligand to its type II receptor, which then recruits and phosphorylates the type I receptor. This activated receptor complex propagates the signal by phosphorylating SMAD2 and SMAD3. These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta1 TGF-beta1 TBRII TβRII TGF-beta1->TBRII binds This compound This compound (P144) This compound->TGF-beta1 inhibits binding TBRI TβRI (ALK5) TBRII->TBRI recruits & phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 phosphorylates Galunisertib Galunisertib Galunisertib->TBRI inhibits kinase SB431542 SB-431542 SB431542->TBRI inhibits kinase pSMAD23 pSMAD2/3 Complex pSMAD2/3 SMAD4 pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Gene Target Gene Transcription Complex->Gene translocates & regulates

TGF-β1 signaling pathway and points of inhibition.

Experimental Workflow for Inhibitor Validation

A typical workflow to validate the inhibitory effect of compounds like this compound on TGF-β1 signaling involves cell culture, treatment with the inhibitor, stimulation with TGF-β1, and subsequent analysis of downstream signaling events.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., HaCaT, A549) serum_starve 2. Serum Starvation (to reduce basal signaling) cell_culture->serum_starve inhibitor_treatment 3. Inhibitor Pre-treatment (this compound, Galunisertib, SB-431542) serum_starve->inhibitor_treatment tgfb1_stimulation 4. TGF-β1 Stimulation inhibitor_treatment->tgfb1_stimulation cell_lysis 5. Cell Lysis tgfb1_stimulation->cell_lysis protein_quant 6. Protein Quantification (BCA Assay) cell_lysis->protein_quant western_blot 7. Western Blot (for pSmad2/3) protein_quant->western_blot data_analysis 8. Data Analysis (Densitometry) western_blot->data_analysis

Experimental workflow for validating TGF-β1 inhibitors.

Detailed Experimental Protocols

Cell Culture and Treatment

This protocol describes the treatment of a human keratinocyte cell line (HaCaT) to assess the inhibition of TGF-β1-induced SMAD2 phosphorylation.

  • Cell Line: HaCaT (human keratinocytes) or other TGF-β1 responsive cell lines (e.g., A549, HepG2).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Procedure:

    • Seed HaCaT cells in 6-well plates and grow to 70-80% confluency.

    • Wash the cells with Phosphate-Buffered Saline (PBS).

    • Replace the growth medium with serum-free DMEM and incubate for 12-16 hours to synchronize the cells and reduce basal pSmad2 levels.

    • Pre-treat the cells with varying concentrations of this compound, Galunisertib, or SB-431542 for 1-2 hours. Include a vehicle control (e.g., DMSO for small molecules, sterile water or PBS for peptides).

    • Stimulate the cells with recombinant human TGF-β1 (typically 5-10 ng/mL) for 30-60 minutes at 37°C. Include an unstimulated control.

Western Blot for Phospho-SMAD2 (pSmad2)

This protocol details the detection of phosphorylated SMAD2 as a readout for TGF-β1 signaling activity.

  • a. Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer per well. A common lysis buffer for phospho-proteins is RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM sodium orthovanadate, 10 mM sodium fluoride).

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • b. Protein Quantification:

    • Determine the protein concentration of each lysate using a Bicinchoninic Acid (BCA) protein assay according to the manufacturer's instructions.

    • Normalize the protein concentrations of all samples with lysis buffer.

  • c. SDS-PAGE and Protein Transfer:

    • Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (e.g., 10%).

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • d. Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-SMAD2 (Ser465/467) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • e. Stripping and Reprobing (for loading control):

    • To ensure equal protein loading, the membrane can be stripped of the pSmad2 antibodies and reprobed for total SMAD2 or a housekeeping protein like β-actin or GAPDH.

    • Incubate the membrane in a stripping buffer (e.g., a solution containing glycine, SDS, and Tween-20 at a low pH, or a commercially available stripping buffer) according to the manufacturer's protocol.

    • Wash the membrane extensively with PBS and TBST.

    • Repeat the blocking and immunoblotting steps with the primary antibody for the loading control.

  • f. Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the pSmad2 signal to the total SMAD2 or loading control signal for each sample.

    • Calculate the percentage inhibition of pSmad2 for each inhibitor concentration relative to the TGF-β1 stimulated control.

Conclusion

This guide provides a framework for the comparative validation of this compound's inhibitory effect on TGF-β1 signaling. While this compound operates through a distinct mechanism of ligand sequestration compared to the kinase inhibition of Galunisertib and SB-431542, its efficacy can be robustly demonstrated by quantifying the reduction in downstream signaling events such as SMAD2 phosphorylation. The provided experimental protocols offer a detailed methodology for conducting these validation studies. For researchers in fibrosis, oncology, and related fields, a thorough understanding of the comparative performance and mechanisms of these inhibitors is crucial for the design and interpretation of experiments aimed at therapeutically targeting the TGF-β1 pathway.

References

Mechanism of Action: Two Strategies for Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to TGF-β Pathway Inhibitors: Disitertide vs. Galunisertib in Cancer Models

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of cellular processes that can paradoxically act as both a tumor suppressor in the early stages of cancer and a promoter of tumor progression, invasion, and metastasis in advanced stages.[1][2][3][4] This dual role has made the TGF-β pathway a compelling target for therapeutic intervention. This guide provides a detailed comparison of two distinct inhibitors of this pathway, this compound and Galunisertib, based on available preclinical data.

This compound and Galunisertib inhibit the TGF-β signaling cascade through different mechanisms, targeting distinct components of the pathway.

This compound (P144) is a peptide-based inhibitor of TGF-β1.[5] It is specifically designed to block the interaction of the TGF-β1 ligand with its receptor.[5] By preventing this initial binding step, this compound effectively neutralizes the ligand and prevents the activation of downstream signaling. Some evidence also suggests that this compound may act as a PI3K inhibitor and an inducer of apoptosis.[5][6]

Galunisertib (LY2157299) is an orally available small molecule inhibitor that targets the kinase activity of the TGF-β receptor type I (TGFβRI), also known as ALK5.[7][8][9] The binding of TGF-β to its receptor complex leads to the phosphorylation and activation of TGFβRI. Galunisertib prevents this activation, thereby blocking the subsequent phosphorylation of the downstream signaling molecules SMAD2 and SMAD3.[10][11] This action halts the canonical TGF-β signaling pathway.[11][12]

Below is a diagram illustrating the TGF-β signaling pathway and the points of inhibition for this compound and Galunisertib.

TGF_beta_pathway TGF-β Signaling Pathway and Inhibitor Targets cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta1 TGF-beta1 TBRII TGF-β RII TGF-beta1->TBRII Binds This compound This compound This compound->TGF-beta1 Inhibits Binding TBRI TGF-β RI (ALK5) TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates Galunisertib Galunisertib Galunisertib->TBRI Inhibits Kinase Activity pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (e.g., EMT, Invasion) SMAD_complex->Transcription Translocates & Regulates

TGF-β pathway with inhibitor targets.

Preclinical Efficacy: A Comparative Overview

Galunisertib: In Vitro Inhibition of TGF-β Signaling

Galunisertib has demonstrated potent inhibition of the direct downstream target of TGFβRI, pSMAD, at sub-micromolar concentrations.[8] However, its anti-proliferative effects are more variable and often require higher concentrations, suggesting that its primary anti-tumor activity in some models may be driven by effects on the tumor microenvironment and invasion rather than direct cytotoxicity.[8][13]

Cell LineTumor TypeAssay EndpointIC50 Value
NIH3T3Murine FibroblastInhibition of SMAD2 phosphorylation0.064 µM
Mv1LuMink Lung EpithelialInhibition of endogenous pSMAD0.176 µM
4T1-LPMurine Breast CancerInhibition of TGFβ1-induced pSMAD1.765 µM
EMT6-LM2Murine Breast CancerInhibition of TGFβ1-induced pSMAD0.8941 µM

Table 1: In Vitro Inhibition of TGF-β Signaling by Galunisertib. Data sourced from BenchChem.[8]

This compound: In Vitro Effects on Cancer Cell Lines

Quantitative IC50 data for this compound in cancer models is less prevalent in the literature. Studies have described its effects at specific concentrations.

Cell LineTumor TypeConcentrationObserved Effect
Lovo, SW480Colorectal CarcinomaNot specifiedReduced cell migration and invasion without affecting cell proliferation.
CRC cell linesColorectal Carcinoma10 µMIncreased mRNA and protein levels of ZO-1 and E-cadherin in LINC00941-overexpressing cells.[5][6]
MC3T3-E1Mouse Embryo Osteoblast100 µg/mLSuppressed protein expression of PI3K and p-Akt; induced expression of Bax.[5][6]

Table 2: Reported In Vitro Effects of this compound.

In Vivo Anti-Tumor Activity

Galunisertib has shown significant in vivo anti-tumor activity in various models, both as a monotherapy and in combination with other agents.[11][14]

Cancer ModelTreatmentKey Findings
4T1-LP (Breast Cancer)Galunisertib MonotherapyDose-dependent inhibition of tumor growth with complete regressions in 50% of animals after treatment cessation. The effect was CD8+ T cell-dependent, indicating an immune-mediated mechanism.[15]
U87MG (Glioblastoma)Galunisertib + LomustineCombination resulted in a significant reduction in tumor volume compared to either agent alone.[14]
Colon Carcinoma ModelsGalunisertib + anti-PD-L1Improved tumor growth inhibition and complete regressions, suggesting synergy with checkpoint blockade.[15]

Table 3: In Vivo Efficacy of Galunisertib in Selected Cancer Models.

In vivo data for this compound in cancer models is less extensively documented in the reviewed literature. It has been investigated in a human hypertrophic scar model in nude mice, where topical application promoted scar maturation.[5][6]

Experimental Protocols & Workflows

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for assays used to evaluate TGF-β inhibitors.

In Vitro pSMAD Inhibition Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of SMAD2, a direct downstream target of TGFβRI.

Methodology:

  • Cell Culture: Culture cells (e.g., NIH3T3) in appropriate media.

  • Plating: Seed cells in 96-well plates and allow them to adhere overnight.

  • Serum Starvation: Replace media with low-serum media for 4-6 hours.

  • Compound Treatment: Add serial dilutions of the test compound (e.g., Galunisertib) and incubate for 1 hour.

  • TGF-β Stimulation: Add a predetermined concentration of TGF-β1 to all wells (except negative control) and incubate for 30-60 minutes.

  • Lysis: Lyse the cells and collect the lysate.

  • Detection: Measure pSMAD2 levels using a suitable method such as ELISA or Western Blot.

  • Analysis: Normalize pSMAD2 levels to total protein or a housekeeping gene. Plot the dose-response curve to determine the IC50 value.[8]

pSMAD_assay_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis culture Culture Cells plate Plate Cells in 96-well format culture->plate starve Serum Starve Cells plate->starve add_compound Add Compound (e.g., Galunisertib) starve->add_compound add_tgfb Stimulate with TGF-β1 add_compound->add_tgfb lyse Lyse Cells add_tgfb->lyse detect Detect pSMAD2 (ELISA/Western) lyse->detect analyze Normalize & Calculate IC50 detect->analyze

Workflow for an in vitro pSMAD inhibition assay.
In Vivo Syngeneic Tumor Model

This protocol outlines a general procedure to evaluate the in vivo efficacy of a TGF-β inhibitor in an immunocompetent mouse model.

Methodology:

  • Cell Culture: Culture murine tumor cells (e.g., 4T1-LP for breast cancer) in appropriate media.

  • Tumor Implantation: Inject a specific number of tumor cells subcutaneously or orthotopically (e.g., into the mammary fat pad) of syngeneic mice (e.g., BALB/c).

  • Tumor Growth: Allow tumors to establish and reach a predetermined size (e.g., 100 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • Treatment Administration: Administer the compound (e.g., Galunisertib) via the appropriate route (e.g., oral gavage) according to the defined dose and schedule (e.g., 150 mg/kg, twice daily). The control group receives a vehicle.[15]

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study, or when tumors reach a maximum size, euthanize the animals and collect tumors and other tissues for further analysis (e.g., flow cytometry for immune cell infiltration, immunohistochemistry for pSMAD).[15][16]

in_vivo_workflow start Start implant Implant Tumor Cells (e.g., 4T1-LP in BALB/c) start->implant grow Allow Tumors to Establish implant->grow randomize Randomize into Groups grow->randomize treat Administer Treatment (e.g., Galunisertib or Vehicle) randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor monitor->treat Daily Dosing endpoint Endpoint: Collect Tissues for Analysis monitor->endpoint Study Conclusion end End endpoint->end

Workflow for an in vivo syngeneic tumor study.

Conclusion

This compound and Galunisertib represent two distinct approaches to targeting the pro-tumorigenic activities of the TGF-β signaling pathway.

  • Galunisertib , as a TGFβRI kinase inhibitor, is a well-characterized small molecule with a substantial body of preclinical data.[14][15][17] This data demonstrates its ability to potently inhibit downstream SMAD signaling and exert anti-tumor effects in vivo, particularly through the modulation of the tumor immune microenvironment.[15][16] Its oral bioavailability and activity in combination with immunotherapy make it a significant agent in clinical development.[7][11]

  • This compound acts upstream by inhibiting the TGF-β1 ligand.[5] While preclinical data in oncology is less extensive in the public domain compared to Galunisertib, its mechanism of reducing cell migration and invasion in colorectal cancer cell lines is noteworthy. Its potential additional activity as a PI3K inhibitor could offer a multi-pronged therapeutic effect.[5]

For researchers, the choice between these agents may depend on the specific scientific question. Galunisertib offers a tool to probe the consequences of inhibiting the intracellular kinase activity of TGFβRI, with a strong rationale for investigating its impact on anti-tumor immunity. This compound provides a means to explore the effects of specifically neutralizing the TGF-β1 ligand, which may have different consequences on the tumor microenvironment compared to pan-receptor inhibition. The lack of direct comparative studies highlights an area for future research that could provide valuable insights into the optimal strategy for targeting the TGF-β pathway in cancer.

References

A Comparative Guide to Alternative TGF-β1 Inhibitors to Disitertide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various therapeutic agents designed to inhibit the transforming growth factor-beta 1 (TGF-β1) signaling pathway, offering alternatives to the peptide inhibitor Disitertide (P144). The comparison encompasses different classes of inhibitors, including small molecules, monoclonal antibodies, and antisense oligonucleotides. This document is intended to serve as a resource for researchers and drug development professionals, providing objective data to inform preclinical and clinical research strategies.

Introduction to TGF-β1 Inhibition

Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that plays a crucial role in a wide array of cellular processes, including proliferation, differentiation, apoptosis, and immune regulation. The dysregulation of the TGF-β signaling pathway is implicated in the pathogenesis of numerous diseases, most notably in fibrosis and cancer, where it can promote tumor growth, metastasis, and suppress anti-tumor immunity. Consequently, the inhibition of TGF-β signaling has emerged as a promising therapeutic strategy.

This compound (P144) is a peptide inhibitor derived from the TGF-β type III receptor (Betaglycan) that functions by blocking the interaction of TGF-β1 with its receptors. While this compound has shown promise, a diverse landscape of alternative inhibitors with distinct mechanisms of action are under investigation, each with its own set of advantages and disadvantages. This guide will delve into a comparative analysis of these alternatives.

Overview of TGF-β Signaling Pathway

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5). The activated TβRI subsequently phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex then translocates to the nucleus, where it regulates the transcription of target genes involved in various cellular processes.

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta1 TGF-beta1 TBRII TβRII TGF-beta1->TBRII Binding TBRI TβRI (ALK5) TBRII->TBRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_transcription Target Gene Transcription SMAD_complex->Gene_transcription Translocation

Figure 1: Simplified TGF-β Canonical Signaling Pathway.

Comparison of TGF-β1 Inhibitors

This section provides a comparative overview of this compound and its alternatives, categorized by their mechanism of action.

Table 1: Overview of TGF-β1 Inhibitors
Inhibitor ClassExample(s)TargetMechanism of Action
Peptide Inhibitor This compound (P144)TGF-β1 Ligand-Receptor InteractionA peptide derived from the TGF-β type III receptor that blocks the binding of TGF-β1 to its receptors.
Small Molecule Inhibitor Galunisertib (LY2157299)TβRI (ALK5) Kinase DomainCompetitively inhibits the ATP-binding site of the TβRI kinase, preventing the phosphorylation of SMAD2/3.[1][2]
Monoclonal Antibody SRK-181Latent TGF-β1A fully human monoclonal antibody that selectively binds to the latent form of TGF-β1, preventing its activation.[3][4]
Monoclonal Antibody AVID200Active TGF-β1 and TGF-β3A trap fusion protein that neutralizes active TGF-β1 and TGF-β3 isoforms.[5][6]
Antisense Oligonucleotide Trabedersen (AP 12009)TGF-β2 mRNAAn antisense oligonucleotide that specifically binds to and promotes the degradation of TGF-β2 mRNA, thereby inhibiting its translation.[7][8]
Table 2: In Vitro Potency and Preclinical Efficacy
InhibitorAssay TypePotency (IC50 / Ki / Kd)Preclinical ModelKey Finding
This compound (P144) Not specifiedNot specifiedHuman hypertrophic scar model in nude micePromoted scar maturation and improved morphology.[9]
Galunisertib TβRI Kinase AssayIC50: 56 nM[5][8]Glioblastoma xenograftCombination with lomustine resulted in a significant reduction in tumor volume.[10]
TβRI AutophosphorylationKi: 86 nM[1]
SRK-181 Latent TGF-β1 BindingPicomolar affinity[3]Murine tumor models resistant to anti-PD-1 therapyOvercame primary resistance to anti-PD-1 therapy.[3]
AVID200 TGF-β1 and TGF-β3 NeutralizationpM potency[5]Myelofibrosis patient-derived mononuclear cellsReduced proliferation of human mesenchymal stromal cells and phosphorylation of SMAD2.[11][12]
Trabedersen Not applicableNot applicableOrthotopic human pancreatic cancer modelSignificantly reduced tumor growth, lymph node metastasis, and tumor angiogenesis.[7]
Table 3: Clinical Trial Data
InhibitorPhaseIndicationKey Clinical Outcome
This compound (P144) Phase 2Skin FibrosisUnder investigation.[9][13]
Galunisertib Phase 2Recurrent GlioblastomaNo significant improvement in Overall Survival (OS) compared to lomustine.[14]
Phase 2Advanced Hepatocellular Carcinoma (in combination with Sorafenib)Median OS: 18.8 months; Objective Response Rate (ORR): 4.5%.[15][16]
SRK-181 Phase 1Advanced Solid Tumors (in combination with anti-PD-(L)1)In anti-PD-1 resistant clear cell renal cell carcinoma, confirmed Partial Responses (PRs) were observed, with an ORR of 27%.[9] In a cohort of heavily pre-treated, anti-PD-1-refractory ccRCC patients, the ORR was 25% with a clinical benefit rate of 69%.[7]
AVID200 Phase 1Advanced Solid TumorsWell tolerated; stable disease observed in some patients.[5]
Phase 1bMyelofibrosisWell tolerated; 81% of patients showed an increase in platelet counts.[12] Two patients achieved clinical benefit by IWG-MRT criteria at 24 weeks.[12][17]
Trabedersen Phase 2bRecurrent/Refractory High-Grade Glioma (Anaplastic Astrocytoma)At 10 µM, a 2-fold higher 2-year survival rate was observed compared to standard chemotherapy (p=0.088).[10][18]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Western Blot for Phospho-SMAD2/3 Levels

This protocol is used to determine the phosphorylation status of SMAD2 and SMAD3, key downstream effectors of the TGF-β signaling pathway, upon treatment with an inhibitor.

Western_Blot_Workflow A Cell Culture & Treatment (e.g., with TGF-β1 +/- inhibitor) B Cell Lysis (with phosphatase inhibitors) A->B C Protein Quantification (e.g., BCA assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF or nitrocellulose membrane) D->E F Blocking (e.g., 5% BSA or milk) E->F G Primary Antibody Incubation (anti-pSMAD2/3) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Imaging & Analysis I->J

Figure 2: Workflow for Western Blot Analysis of pSMAD2/3.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HaCaT keratinocytes or A549 lung cancer cells) and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours before treatment. Treat cells with TGF-β1 (typically 5-10 ng/mL) with or without the inhibitor at various concentrations for a specified time (e.g., 30-60 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-SMAD2/3 overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Enzyme-Linked Immunosorbent Assay (ELISA) for TGF-β1 Levels

This assay is used to quantify the concentration of TGF-β1 in biological samples such as cell culture supernatants, serum, or plasma.

Methodology:

  • Plate Coating: Coat a 96-well microplate with a capture antibody specific for TGF-β1 and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Add standards of known TGF-β1 concentrations and samples to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for TGF-β1. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add streptavidin-conjugated HRP. Incubate for 20-30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.

  • Reaction Stoppage and Measurement: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Generate a standard curve from the absorbance values of the standards and calculate the TGF-β1 concentration in the samples.

Immunohistochemistry (IHC) for CD8+ T Cell Infiltration

This technique is used to visualize and quantify the presence of CD8+ cytotoxic T lymphocytes within tumor tissue, a key indicator of an anti-tumor immune response.

IHC_Workflow A Tissue Fixation & Embedding (Formalin-fixed, paraffin-embedded) B Sectioning A->B C Deparaffinization & Rehydration B->C D Antigen Retrieval (Heat-induced) C->D E Blocking (e.g., serum) D->E F Primary Antibody Incubation (anti-CD8) E->F G Secondary Antibody Incubation (Biotinylated) F->G H Enzyme Conjugate Incubation (e.g., Streptavidin-HRP) G->H I Chromogen Substrate Application (e.g., DAB) H->I J Counterstaining & Mounting I->J K Microscopy & Image Analysis J->K

Figure 3: Immunohistochemistry Workflow for CD8+ T Cell Staining.

Methodology:

  • Tissue Preparation: Fix tumor tissue in formalin and embed in paraffin. Cut thin sections (4-5 µm) and mount on slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0) to unmask the antigenic sites.

  • Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific binding sites with a protein block or normal serum.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody specific for CD8 overnight at 4°C.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

  • Chromogen Application: Add a chromogen substrate such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

  • Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a coverslip.

  • Analysis: Examine the slides under a microscope and quantify the number of CD8+ T cells per unit area or as a percentage of total cells.

Collagen Deposition Assay (Sirius Red Staining)

This assay is used to quantify the amount of collagen, a key component of the extracellular matrix, in cell culture or tissue sections, which is particularly relevant for studying fibrosis.

Methodology:

  • Cell Culture and Treatment: Culture fibroblasts (e.g., NIH/3T3 or primary human dermal fibroblasts) in the presence of TGF-β1 with or without the inhibitor for an extended period (e.g., 48-72 hours) to allow for collagen deposition.

  • Fixation: Wash the cell layers with PBS and fix with a suitable fixative such as methanol or Bouin's solution.

  • Staining: Stain the fixed cells with a Sirius Red solution (0.1% in picric acid) for 1 hour at room temperature.

  • Washing: Wash extensively with acidified water to remove unbound dye.

  • Elution and Quantification: Elute the bound dye with a destaining solution (e.g., 0.1 M NaOH). Measure the absorbance of the eluate at 550 nm.

  • Normalization: Normalize the absorbance values to the cell number or total protein content to determine the amount of collagen per cell.

Conclusion

The landscape of TGF-β1 inhibitors is diverse, offering a range of therapeutic strategies beyond this compound. Small molecule inhibitors like Galunisertib provide the advantage of oral bioavailability but may have off-target effects. Monoclonal antibodies such as SRK-181 and AVID200 offer high specificity for their targets, potentially reducing side effects, but require parenteral administration. Antisense oligonucleotides like Trabedersen provide a unique approach by targeting the synthesis of the TGF-β protein.

The choice of an appropriate inhibitor will depend on the specific research question or clinical indication. The data and protocols presented in this guide are intended to facilitate an objective comparison and aid in the selection and evaluation of these promising therapeutic agents. Further research and clinical investigation are crucial to fully elucidate the therapeutic potential of these alternative TGF-β1 inhibitors.

References

A Comparative Guide to PI3K Pathway Modulation: Disitertide vs. Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. While numerous small molecule inhibitors have been developed to target the enzymatic activity of PI3K, the peptide Disitertide presents a distinct mechanism of action. This guide provides an objective comparison of the efficacy of this compound with other well-established PI3K inhibitors, supported by experimental data and detailed methodologies.

Differentiating Mechanisms of Action

A crucial distinction between this compound and other PI3K inhibitors lies in their mode of action.

  • This compound: This peptidic agent does not directly inhibit the kinase activity of PI3K. Instead, it has been shown to suppress the overall protein expression levels of both PI3K and its downstream effector, phosphorylated Akt (p-Akt).[1][2] This suggests a mechanism that may involve regulation of gene transcription, mRNA stability, or protein degradation.

  • Small Molecule PI3K Inhibitors: This class of drugs, which includes pan-PI3K inhibitors and isoform-specific inhibitors, functions by competitively binding to the ATP-binding pocket of the PI3K enzyme, thereby directly inhibiting its catalytic activity. This leads to a reduction in the phosphorylation of PIP2 to PIP3 and subsequent downstream signaling events, including the phosphorylation of Akt.

Comparative Efficacy in Downregulating PI3K Signaling

The most effective way to compare the efficacy of this compound with enzymatic inhibitors is to examine their impact on the downstream signaling cascade, particularly the phosphorylation of Akt (p-Akt), a key indicator of PI3K pathway activity. The following table summarizes the effective concentrations of this compound and other representative PI3K inhibitors in reducing p-Akt levels in various cell lines, as determined by Western blot analysis.

InhibitorTargetCell LineEffective Concentration for p-Akt Inhibition
This compound PI3K/p-Akt Protein ExpressionMC3T3-E1100 µg/mL[1][2]
Alpelisib PI3KαBreast Cancer Cell Lines (e.g., MCF-7, T-47D)10 ng/mL - 1000 ng/mL[3]
Taselisib PI3Kα, γ, δBreast Cancer Cell Lines (e.g., MCF-7)EC50 concentrations[4]
Copanlisib Pan-PI3K (predominantly α, δ)Multiple Myeloma Cell Lines≤ 100 nM[5]
Duvelisib PI3Kδ, γChronic Lymphocytic Leukemia (CLL) CellsEC50 = 0.46 nM[6]

Visualizing the PI3K Signaling Pathway and Points of Intervention

The following diagram illustrates the PI3K signaling pathway and highlights the distinct points of intervention for this compound and enzymatic PI3K inhibitors.

PI3K_Pathway PI3K Signaling Pathway and Inhibitor Targets cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p85/p110) RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PI3K->PIP2 Phosphorylation PI3K->PIP3 PDK1->Akt Phosphorylation pAkt p-Akt mTORC1 mTORC1 pAkt->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream This compound This compound This compound->PI3K Suppresses Protein Expression EnzymaticInhibitors Enzymatic PI3K Inhibitors (Pan-PI3K, Isoform-specific) EnzymaticInhibitors->PI3K Inhibits Kinase Activity

Caption: PI3K pathway and inhibitor targets.

Experimental Protocols

Western Blotting for PI3K and p-Akt Analysis

This protocol outlines the key steps for assessing the levels of total PI3K and phosphorylated Akt (p-Akt) in cell lysates following treatment with this compound or other PI3K inhibitors.

1. Cell Lysis:

  • Culture cells to the desired confluency and treat with the respective inhibitors at the indicated concentrations and durations.

  • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.

  • Incubate the cell lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the soluble proteins.

2. Protein Quantification:

  • Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.

3. SDS-PAGE and Protein Transfer:

  • Denature the protein samples by boiling in Laemmli sample buffer for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by molecular weight.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for total PI3K, total Akt, and phospho-Akt (Ser473) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

5. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading across all lanes.

Experimental Workflow for Comparative Efficacy Analysis

The following diagram outlines a typical workflow for comparing the efficacy of this compound with other PI3K inhibitors.

Experimental_Workflow Workflow for Comparing PI3K Inhibitor Efficacy cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome CellCulture Cell Culture (e.g., Cancer Cell Lines) Treatment Treatment with Inhibitors (this compound vs. Others) - Dose-response - Time-course CellCulture->Treatment LysatePrep Cell Lysate Preparation Treatment->LysatePrep WesternBlot Western Blotting (PI3K, p-Akt, Akt) LysatePrep->WesternBlot DataQuant Densitometry and Data Quantification WesternBlot->DataQuant Comparison Comparative Analysis - Effective concentrations - Potency and efficacy DataQuant->Comparison Conclusion Conclusion on Relative Efficacy Comparison->Conclusion

Caption: Workflow for comparing PI3K inhibitors.

Conclusion

This compound offers a unique approach to modulating the PI3K signaling pathway by reducing the total protein levels of PI3K and p-Akt, distinguishing it from traditional enzymatic inhibitors. While a direct comparison of IC50 values for kinase inhibition is not applicable, evaluating the downstream effects on p-Akt provides a valuable metric for comparative efficacy. The choice between this compound and other PI3K inhibitors will depend on the specific research or therapeutic context, with this compound's mechanism potentially offering advantages in overcoming resistance mechanisms associated with kinase domain mutations. Further research is warranted to fully elucidate the molecular mechanisms underlying this compound's effect on PI3K protein expression.

References

Measuring Changes in Collagen Deposition After Disitertide Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Disitertide's performance in modulating collagen deposition with other therapeutic alternatives. The information is supported by experimental data to aid researchers and drug development professionals in their evaluation of anti-fibrotic compounds.

Introduction to this compound and its Mechanism of Action

This compound, also known as P144, is a peptide-based inhibitor of Transforming Growth Factor-beta 1 (TGF-β1). TGF-β1 is a key cytokine involved in fibrosis, a pathological process characterized by excessive deposition of extracellular matrix components, most notably collagen. By inhibiting TGF-β1, this compound aims to reduce the downstream signaling that leads to increased collagen synthesis and deposition, thereby mitigating fibrosis.

The primary mechanism of action of this compound involves blocking the TGF-β1 signaling pathway. Specifically, it has been shown to reduce the phosphorylation of Smad2/3, which are critical intracellular mediators of TGF-β1 signaling. This inhibition leads to a decrease in the expression of pro-fibrotic genes and a subsequent reduction in collagen deposition in tissues.

Comparative Analysis of Collagen Deposition

This section presents quantitative data on the effects of this compound and alternative anti-fibrotic agents on collagen deposition. It is important to note that the data presented is derived from different studies with varying experimental models and conditions. Therefore, direct quantitative comparisons should be made with caution.

Table 1: Quantitative Comparison of this compound and Alternative Treatments on Collagen Deposition

TreatmentExperimental ModelMethod of Collagen QuantificationKey Findings on Collagen Deposition
This compound (P144) Radiotherapy-induced fibrosis in WNZ rabbitsMasson's Trichrome StainingReduced area of collagen deposition in muscle tissue.
Pirfenidone Human lung tissue stimulated with TGF-β1Immunohistochemistry for Collagen Type I & IIISignificantly attenuated TGF-β1-dependent increases in Collagen Type III. Effects on Collagen Type I were not significant.
Nintedanib Human lung tissue stimulated with TGF-β1Immunohistochemistry for Collagen Type I & III; Sircol AssaySignificantly attenuated TGF-β1-dependent increases in Collagen Type I and III. Inhibited soluble collagen secretion.
Halofuginone Murine chronic graft-versus-host disease (cGvHD)Hydroxyproline levels and Immunohistochemistry for Collagen Type IAbrogated the increase in skin collagen and prevented the thickening of the dermis.
Pamrevlumab Patients with Idiopathic Pulmonary Fibrosis (Phase 2 Clinical Trial)Change in percentage of predicted Forced Vital Capacity (FVC) as a clinical endpoint for fibrosis progressionReduced the decline in percentage of predicted FVC, suggesting an attenuation of fibrosis progression.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Masson's Trichrome Staining for Collagen Visualization

Objective: To qualitatively and semi-quantitatively assess collagen deposition in tissue sections. Collagen fibers are stained blue, nuclei are stained black, and cytoplasm, muscle, and erythrocytes are stained red.

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Transfer to 100% ethanol (2 changes, 3 minutes each).

    • Transfer to 95% ethanol (1 change, 3 minutes).

    • Transfer to 70% ethanol (1 change, 3 minutes).

    • Rinse well in distilled water.

  • Nuclear Staining:

    • Stain in Weigert's iron hematoxylin working solution for 10 minutes.

    • Rinse in running warm tap water for 10 minutes.

    • Wash in distilled water.

  • Cytoplasmic Staining:

    • Stain in Biebrich scarlet-acid fuchsin solution for 15 minutes.

    • Wash in distilled water.

  • Differentiation and Mordanting:

    • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is not red.

  • Collagen Staining:

    • Transfer sections directly (without rinsing) to aniline blue solution and stain for 5-10 minutes.

    • Rinse briefly in distilled water.

    • Differentiate in 1% acetic acid solution for 1-3 minutes.

  • Dehydration and Mounting:

    • Wash in distilled water.

    • Dehydrate quickly through 95% ethanol, absolute ethanol (2 changes).

    • Clear in xylene (2 changes, 3 minutes each).

    • Mount with a resinous mounting medium.

Picro-Sirius Red Staining for Collagen Fiber Analysis

Objective: To visualize and quantify collagen fibers. Under polarized light, thicker collagen fibers appear yellow-orange, and thinner fibers appear green.

Procedure:

  • Deparaffinization and Rehydration: (Follow the same procedure as for Masson's Trichrome).

  • Staining:

    • Cover the tissue section with Picro-Sirius Red solution and incubate for 60 minutes.

  • Rinsing:

    • Rinse slides in two changes of acidified water (0.5% acetic acid in water).

    • Dehydrate in three changes of 100% ethanol.

  • Clearing and Mounting:

    • Clear in xylene and mount with a synthetic resinous medium.

Image Analysis: Images are captured using a microscope with a polarizing filter. Image analysis software (e.g., ImageJ) can be used to quantify the area and color of birefringent fibers to determine the relative amounts of thick and thin collagen fibers.

Immunohistochemistry (IHC) for Specific Collagen Types

Objective: To detect and quantify specific types of collagen (e.g., Collagen I, Collagen III) using antibodies.

Procedure:

  • Deparaffinization, Rehydration, and Antigen Retrieval:

    • Follow standard deparaffinization and rehydration protocols.

    • Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval in citrate buffer).

  • Blocking:

    • Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate sections with the primary antibody specific for the target collagen type (e.g., anti-Collagen I antibody) at the recommended dilution overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash sections with PBS.

    • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash sections with PBS.

    • Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.

    • Wash sections with PBS.

    • Develop the signal with a chromogen substrate (e.g., DAB) until the desired stain intensity is reached.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded alcohols and clear in xylene.

    • Mount with a resinous mounting medium.

Image Analysis: The stained area for the specific collagen type can be quantified using image analysis software to determine the percentage of positive staining within a region of interest.

Visualizing Pathways and Workflows

Signaling Pathway of this compound in Inhibiting Collagen Synthesis```dot

Disitertide_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TGF-β1 TGF-β1 TGF-β Receptor TGF-β Receptor TGF-β1->TGF-β Receptor Binds This compound This compound This compound->TGF-β Receptor Inhibits Binding Smad2_3 Smad2/3 TGF-β Receptor->Smad2_3 Activates pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Phosphorylation Smad_complex Smad Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Pro_fibrotic_genes Pro-fibrotic Genes (e.g., COL1A1, COL3A1) Nucleus->Pro_fibrotic_genes Activates Transcription Collagen_synthesis Increased Collagen Synthesis & Deposition Pro_fibrotic_genes->Collagen_synthesis

Caption: Workflow for in vivo comparison of anti-fibrotic agents on collagen deposition.

Logical Relationship for Evaluating Anti-Fibrotic Efficacy

Logical_Relationship Hypothesis Hypothesis: Treatment reduces collagen deposition Experimental_Design Experimental Design: - In vitro / In vivo model - Treatment groups - Controls Hypothesis->Experimental_Design Data_Collection Data Collection: - Histology - IHC - Biochemical assays Experimental_Design->Data_Collection Quantitative_Analysis Quantitative Analysis: - Image analysis - Statistical tests Data_Collection->Quantitative_Analysis Conclusion Conclusion: - Efficacy of treatment - Comparison to alternatives Quantitative_Analysis->Conclusion Refined_Hypothesis Refined Hypothesis or Further Studies Conclusion->Refined_Hypothesis

Caption: Logical framework for assessing the efficacy of anti-fibrotic treatments.

A Head-to-Head Comparison of Disitertide and SB-431542 for TGF-β Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the intricate roles of the Transforming Growth Factor-β (TGF-β) signaling pathway, the choice of a suitable inhibitor is paramount. This guide provides a detailed side-by-side comparison of two commonly used inhibitors: Disitertide (also known as P144) and SB-431542. While both molecules effectively antagonize the TGF-β pathway, they do so through distinct mechanisms, leading to different experimental applications and considerations.

Executive Summary

This compound is a peptide-based inhibitor that functions by directly binding to the TGF-β1 ligand, thereby preventing its interaction with the TGF-β receptors. In contrast, SB-431542 is a small molecule that acts as a competitive inhibitor of the ATP-binding site of the TGF-β type I receptor kinases (ALK4, ALK5, and ALK7). This fundamental difference in their mechanism of action is a critical factor in selecting the appropriate inhibitor for a specific research question. Furthermore, this compound has been reported to exhibit secondary activities as a PI3K inhibitor and an apoptosis inducer, which may be a desirable or confounding factor depending on the experimental context. SB-431542 is highly selective for the ALK4/5/7 receptors and is widely utilized in stem cell differentiation and reprogramming protocols.

Data Presentation

The following table summarizes the key quantitative and qualitative differences between this compound and SB-431542.

FeatureThis compound (P144)SB-431542
Inhibitor Type PeptideSmall Molecule
Primary Mechanism of Action Binds to TGF-β1 ligand, preventing receptor binding[1][2][3][4]Competitive inhibitor of the ATP-binding site of ALK4, ALK5, and ALK7 receptors[5]
Primary Target TGF-β1 Ligand[1][2][3][4]ALK4, ALK5 (TGF-βRI), ALK7[5]
IC50 Value Not explicitly reported for TGF-β1 bindingALK5: 94 nM, ALK4: 140 nM[5]
Secondary Targets/Activities PI3K inhibitor, apoptosis inducer[1][2][3][4]Does not inhibit ALK1, ALK2, ALK3, or ALK6[5]
Common Research Applications Fibrosis, cancer, apoptosis studies[1][2][3][4]Stem cell differentiation and reprogramming, cancer (inhibition of proliferation, migration, and invasion)[5]
Typical Working Concentration 10 - 200 µg/mL in cell-based assays[2]1 - 10 µM in cell-based assays

Signaling Pathway Diagrams

To visually represent the distinct mechanisms of action of this compound and SB-431542, the following diagrams illustrate their points of intervention in the canonical TGF-β signaling pathway.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TGF-beta1 TGF-beta1 This compound This compound TGF-beta1->this compound TGF-beta Receptor Complex TGF-β Receptor (TβRI/TβRII) TGF-beta1->TGF-beta Receptor Complex This compound->TGF-beta Receptor Complex Blocks Binding ALK5 ALK5 (TβRI) Kinase Domain TGF-beta Receptor Complex->ALK5 SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation SB-431542 SB-431542 SB-431542->ALK5 Inhibits ATP Binding SMAD_complex SMAD2/3/4 Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_expression Target Gene Expression Nucleus->Gene_expression

Mechanism of Action of this compound and SB-431542.

Experimental Protocols

Protocol 1: Inhibition of TGF-β1-induced SMAD2/3 Phosphorylation (General Workflow)

This protocol provides a general workflow to assess the inhibitory activity of both this compound and SB-431542 on TGF-β1-induced signaling.

experimental_workflow start Seed cells (e.g., A549, HaCaT) pretreatment Pre-treat with This compound or SB-431542 (various concentrations) start->pretreatment stimulation Stimulate with TGF-β1 pretreatment->stimulation incubation Incubate for specific time (e.g., 1 hour) stimulation->incubation lysis Cell Lysis and Protein Quantification incubation->lysis western_blot Western Blot for p-SMAD2/3 and total SMAD2/3 lysis->western_blot analysis Densitometry Analysis and IC50 Calculation western_blot->analysis end Results analysis->end

General experimental workflow for assessing TGF-β pathway inhibition.

1. Cell Culture and Seeding:

  • Culture a suitable cell line responsive to TGF-β1 (e.g., A549 human lung carcinoma cells, HaCaT human keratinocytes) in appropriate growth medium.
  • Seed the cells in multi-well plates and allow them to adhere and reach a desired confluency (typically 70-80%).

2. Serum Starvation (Optional):

  • To reduce basal signaling, serum-starve the cells by replacing the growth medium with a low-serum or serum-free medium for 4-24 hours prior to treatment.

3. Inhibitor Pre-treatment:

  • Prepare a dilution series of this compound or SB-431542 in the appropriate vehicle (e.g., sterile water or DMSO).
  • Remove the medium from the cells and add the medium containing the different concentrations of the inhibitor.
  • Incubate for a pre-determined time (e.g., 1-2 hours) to allow for cellular uptake or interaction.

4. TGF-β1 Stimulation:

  • Add a pre-determined optimal concentration of recombinant human TGF-β1 to each well (except for the unstimulated control).
  • Incubate for a specific duration to induce SMAD2/3 phosphorylation (typically 30-60 minutes).

5. Cell Lysis and Protein Analysis:

  • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
  • Determine the protein concentration of the lysates.
  • Perform Western blotting to detect the levels of phosphorylated SMAD2/3 and total SMAD2/3.

6. Data Analysis:

  • Quantify the band intensities using densitometry.
  • Normalize the phosphorylated SMAD2/3 levels to the total SMAD2/3 levels.
  • Plot the normalized values against the inhibitor concentration and determine the IC50 value.

Protocol 2: ALK5 Kinase Assay (for SB-431542)

This cell-free assay directly measures the inhibitory effect of SB-431542 on the enzymatic activity of the ALK5 kinase.

Materials:

  • Recombinant active ALK5 kinase

  • Kinase substrate (e.g., recombinant SMAD3 protein or a specific peptide)

  • ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ Kinase Assay)

  • Kinase assay buffer

  • SB-431542

  • 96-well plates

Procedure:

  • Prepare a dilution series of SB-431542 in the kinase assay buffer.

  • In a 96-well plate, add the recombinant ALK5 kinase and the kinase substrate.

  • Add the different concentrations of SB-431542 to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the kinase activity. This can be done by quantifying the incorporation of the radiolabeled phosphate into the substrate or by measuring the amount of ADP produced.

  • Plot the kinase activity against the SB-431542 concentration to determine the IC50 value.

Conclusion

This compound and SB-431542 represent two distinct and valuable tools for the interrogation of the TGF-β signaling pathway. The choice between them should be guided by the specific experimental goals. For studies requiring the blockade of the TGF-β1 ligand itself, or for investigations into the interplay between TGF-β signaling, PI3K, and apoptosis, this compound is a relevant choice. For experiments demanding highly selective inhibition of the TGF-β type I receptor kinases with a well-defined potency, particularly in the context of stem cell biology and cancer cell signaling, SB-431542 is a well-characterized and potent option. A thorough understanding of their different mechanisms of action is crucial for the accurate interpretation of experimental results.

References

Disitertide: A Comparative Analysis of its Specificity and Cross-Reactivity with Other Growth Factors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Disitertide (also known as P144), a peptide inhibitor of Transforming Growth Factor-beta 1 (TGF-β1), with other major growth factors. The focus is on its specificity and potential for cross-reactivity, supported by available experimental data and methodologies.

Introduction to this compound

This compound is a synthetic peptide designed to specifically inhibit the activity of TGF-β1. It functions by blocking the interaction of TGF-β1 with its cell surface receptors, thereby inhibiting the initiation of its downstream signaling cascade.[1][2][3][4][5] The primary therapeutic applications investigated for this compound are in conditions characterized by excessive TGF-β1 activity, such as fibrosis and certain cancers.[6][7]

Comparative Analysis of Signaling Pathways

To understand the potential for cross-reactivity, it is essential to compare the signaling pathway of TGF-β1 with those of other key growth factors like Epidermal Growth Factor (EGF), Vascular Endothelial Growth Factor (VEGF), and Fibroblast Growth Factor (FGF). While these pathways share some downstream components, their initial ligand-receptor interactions are distinct.

TGF-β Signaling Pathway

The diagram below illustrates the canonical TGF-β signaling pathway, which is the target of this compound.

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TGFB1 TGF-β1 This compound->TGFB1 Inhibits Binding TBRII TGF-β Receptor II TGFB1->TBRII Binds TBRI TGF-β Receptor I TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates TBRII_TBRI Receptor Complex pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Target Gene Transcription SMAD_complex->Gene_expression Regulates

Caption: TGF-β1 signaling pathway and the inhibitory action of this compound.

Alternative Growth Factor Signaling (e.g., EGFR Pathway)

The following diagram shows a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a distinct receptor tyrosine kinase pathway.

EGFR_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerizes & Autophosphorylates GRB2 GRB2 EGFR_dimer->GRB2 Recruits SOS SOS GRB2->SOS RAS RAS SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_factors Transcription Factors ERK->Transcription_factors Activates Gene_expression Target Gene Transcription Transcription_factors->Gene_expression Regulates

Caption: Simplified overview of the EGFR signaling pathway.

Cross-Reactivity Data for this compound

Based on available literature, this compound is specifically designed to inhibit TGF-β1.[1][8] Its design is derived from the TGF-β type III receptor (Betaglycan), suggesting a high degree of specificity for the TGF-β receptor complex.[4]

Currently, there are no publicly available, peer-reviewed studies that present direct experimental data on the cross-reactivity of this compound with other growth factor receptors such as EGFR, VEGFR, or FGFR. One 2013 study noted that binding assays for this compound were in progress, but the results were unpublished at the time.[3] Therefore, a direct comparison of binding affinities or inhibitory concentrations against other growth factors cannot be provided at this time. The scientific literature to date consistently treats this compound as a specific inhibitor of the TGF-β1 pathway.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound used in various in vitro studies to inhibit TGF-β1-mediated effects.

Cell Line(s)Assay TypeEffective ConcentrationObserved Effect
A172 and U-87 MG (Glioblastoma)Proliferation, Apoptosis, Anoikis10 µg/mL to 200 µg/mLDecreased proliferation, increased apoptosis and anoikis.[1][2]
MC3T3-E1 (Mouse Embryo Osteoblast Precursors)Western Blot100 µg/mLSuppressed PI3K and p-Akt protein expression.[1][2]
SNU449 and Hep3B (Human Liver Cancer)Proliferation, Western Blot10 µg/mL to 200 µg/mLInhibition of proliferation and reduction of SMAD2 phosphorylation.[9]
Human Glioblastoma Cell LinesProliferation, Migration, InvasionNot specifiedDecreased proliferation, migration, and invasiveness.[5]

Experimental Protocols

Detailed, step-by-step protocols for assays specifically using this compound are not fully detailed in the reviewed literature. However, based on the methodologies described, the following are generalized protocols for key experiments.

Competitive Binding Assay (General Protocol)

This assay would be used to determine the specificity and binding affinity of this compound.

competitive_binding_workflow cluster_plate_prep Plate Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Receptor_coat Coat plate with TGF-β Receptor II Add_ligand Add labeled TGF-β1 and varying concentrations of unlabeled this compound Receptor_coat->Add_ligand Incubate Incubate to allow binding equilibrium Add_ligand->Incubate Wash Wash to remove unbound ligands Incubate->Wash Measure_signal Measure signal from labeled TGF-β1 Wash->Measure_signal Analyze Analyze data to determine IC50 and Ki Measure_signal->Analyze

Caption: Workflow for a competitive binding assay.

Methodology:

  • Receptor Immobilization: The extracellular domain of the target receptor (e.g., TGF-β Receptor II) is coated onto the surface of a microplate.

  • Competitive Binding: A constant concentration of labeled TGF-β1 (e.g., biotinylated or fluorescently tagged) is added to the wells along with increasing concentrations of unlabeled this compound. As a control for cross-reactivity, other unlabeled growth factors (EGF, VEGF, FGF) would be used in place of this compound in separate experiments.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Washing: The plate is washed to remove any unbound ligands.

  • Detection: The amount of labeled TGF-β1 bound to the receptor is quantified using an appropriate detection method (e.g., streptavidin-HRP for biotinylated ligand, or fluorescence measurement).

  • Data Analysis: The data is plotted as the percentage of bound labeled ligand versus the concentration of the unlabeled competitor. The IC50 (the concentration of competitor that inhibits 50% of labeled ligand binding) is calculated, from which the inhibition constant (Ki) can be derived.[10]

Western Blot for Phospho-SMAD2

This assay is used to assess the functional inhibition of the TGF-β1 signaling pathway downstream of receptor binding.

Methodology:

  • Cell Culture and Treatment: Cells responsive to TGF-β1 (e.g., SNU449 human liver cancer cells) are cultured to a suitable confluency.[9] The cells are then serum-starved before being pre-treated with various concentrations of this compound for a specified time. Subsequently, the cells are stimulated with a constant concentration of TGF-β1.

  • Cell Lysis: After treatment, the cells are washed with cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated SMAD2 (p-SMAD2). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A primary antibody for total SMAD2 or a housekeeping protein (e.g., β-actin) is used as a loading control.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Densitometry: The intensity of the p-SMAD2 bands is quantified and normalized to the loading control to determine the relative change in SMAD2 phosphorylation.[3][4]

Cell Migration/Invasion Assay (Boyden Chamber Assay)

This assay evaluates the effect of this compound on the migratory and invasive potential of cells, which is often promoted by TGF-β1.

Methodology:

  • Chamber Preparation: Transwell inserts with a porous membrane are used. For invasion assays, the membrane is coated with an extracellular matrix substitute like Matrigel.

  • Cell Seeding: Cancer cells (e.g., glioblastoma cell lines) are resuspended in serum-free medium, with or without this compound, and seeded into the upper chamber of the Transwell insert.[5]

  • Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as fetal bovine serum or TGF-β1, to stimulate cell migration/invasion.

  • Incubation: The plate is incubated for a period sufficient to allow for cell migration or invasion through the membrane pores.

  • Cell Removal and Staining: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated/invaded to the lower surface of the membrane are fixed and stained (e.g., with crystal violet).

  • Quantification: The stained cells are counted under a microscope in several random fields. The average number of migrated/invaded cells per field is then calculated for each condition.[11][12]

Conclusion

This compound is a potent and specific inhibitor of the TGF-β1 signaling pathway. While direct experimental data on its cross-reactivity with other growth factors such as EGF, VEGF, and FGF is not currently available in the public domain, its design based on the TGF-β receptor structure suggests a high degree of specificity. The available in vitro and in vivo data consistently demonstrate its efficacy in inhibiting TGF-β1-mediated cellular processes. Further studies with direct comparative binding and functional assays are needed to definitively quantify its specificity profile against a broader range of growth factors.

References

Disitertide: A Quantitative Comparison of its Anti-Fibrotic Effects In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-fibrotic efficacy of Disitertide (also known as P144), a peptide inhibitor of Transforming Growth Factor-beta 1 (TGF-β1). Its performance is compared with established anti-fibrotic agents, Pirfenidone and Nintedanib, supported by quantitative data from in vivo studies. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate a deeper understanding of its mechanism and potential therapeutic applications.

Executive Summary

Fibrosis, characterized by the excessive accumulation of extracellular matrix, leads to organ dysfunction and failure. A key mediator of this process is TGF-β1. This compound, by inhibiting TGF-β1, has demonstrated significant anti-fibrotic effects in various preclinical models. This guide presents a quantitative comparison of this compound's efficacy against Pirfenidone and Nintedanib, two drugs approved for the treatment of idiopathic pulmonary fibrosis (IPF). While direct head-to-head studies are limited due to the use of different fibrosis models, this guide consolidates available data to offer a comparative perspective on their anti-fibrotic potential.

Mechanism of Action

This compound is a synthetic peptide that competitively inhibits the binding of TGF-β1 to its receptor, thereby blocking the canonical Smad signaling pathway. This inhibition prevents the phosphorylation of Smad2 and Smad3, key transcription factors that drive the expression of pro-fibrotic genes, including collagens. Additionally, this compound has been reported to inhibit the PI3K/Akt signaling pathway.

Pirfenidone and Nintedanib, while also possessing anti-fibrotic properties, exhibit broader mechanisms of action. Pirfenidone is known to downregulate the production of several pro-inflammatory and pro-fibrotic cytokines, including TGF-β. Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptors involved in fibrosis, including the vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR), in addition to inhibiting TGF-β signaling.

Signaling_Pathways cluster_this compound This compound cluster_Pirfenidone Pirfenidone cluster_Nintedanib Nintedanib D This compound TGFBR_D TGF-β Receptor D->TGFBR_D Inhibits Smad23_D p-Smad2/3 TGFBR_D->Smad23_D Inhibits Fibrosis_D Fibrosis Smad23_D->Fibrosis_D Reduces P Pirfenidone TGFB_P TGF-β Production P->TGFB_P Inhibits Cytokines_P Pro-inflammatory Cytokines P->Cytokines_P Inhibits Fibrosis_P Fibrosis TGFB_P->Fibrosis_P Reduces Cytokines_P->Fibrosis_P Reduces N Nintedanib TKRs_N VEGFR, FGFR, PDGFR N->TKRs_N Inhibits TGFB_N TGF-β Signaling N->TGFB_N Inhibits Fibrosis_N Fibrosis TKRs_N->Fibrosis_N Reduces TGFB_N->Fibrosis_N Reduces

Caption: Simplified signaling pathways of this compound, Pirfenidone, and Nintedanib in fibrosis.

Quantitative Comparison of Anti-Fibrotic Effects

The following tables summarize the quantitative data from in vivo studies evaluating the anti-fibrotic effects of this compound, Pirfenidone, and Nintedanib. It is important to note that the experimental models, species, and endpoints differ, which should be considered when interpreting the data.

Table 1: this compound In Vivo Efficacy Data

Fibrosis Model Species Treatment Key Findings Citation
Radiotherapy-Induced Muscle FibrosisRabbitIntravenous P144- Collagen area reduced to 11% vs. 24.9% in placebo.- Significant reduction in Smad2/3 phosphorylation levels.[1]
Human Hypertrophic Scar XenograftNude MouseTopical P144 lipogel- Statistically significant reduction in total area, collagen fibers area, and thickness of scars.- Decreased collagen I expression.[2][3][4][5][6]
Bleomycin-Induced Skin FibrosisMouseTopical P144 lipogel- Significantly reduced skin fibrosis and soluble collagen content.- Suppressed fibroblast SMAD2/3 phosphorylation and myofibroblast development.[7][8][9]

Table 2: Pirfenidone In Vivo Efficacy Data

Fibrosis Model Species Treatment Key Findings Citation
Bleomycin-Induced Pulmonary FibrosisMouseOral Pirfenidone (300 mg/kg/day)- Fibrocyte pool size in lungs attenuated from 26.5% to 13.7%.- Significant reduction in CCL2 and CCL12 production.[10]
Bleomycin-Induced Pulmonary FibrosisRatOral Pirfenidone (50 mg/kg)- Significantly decreased alveolitis and fibrosis scores at 7, 14, and 28 days.- Reduced hydroxyproline content.[11]
Bleomycin-Induced Pulmonary FibrosisMouseOral Pirfenidone (300 mg/kg/day)- Significantly ameliorated IPF and reduced serum levels of inflammatory factors.[12]

Table 3: Nintedanib In Vivo Efficacy Data

Fibrosis Model Species Treatment Key Findings Citation
Bleomycin-Induced Pulmonary FibrosisRatOral Nintedanib (100 mg/kg/day)- Reduction of lung fibrosis by ~46% in a double bleomycin administration model.[13]
Repetitive Bleomycin-Induced Pulmonary FibrosisRatOral Nintedanib (60 mg/kg, BID)- Significantly reduced fibrosis score in three independent studies.[14]
Bleomycin-Induced Pulmonary FibrosisRatInhaled Nintedanib (0.375 mg/kg, QD)- Statistically significant reduction in group median lung fibrosis score.[15]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to allow for replication and further investigation.

This compound (P144) in Radiotherapy-Induced Muscle Fibrosis in Rabbits
  • Animal Model: New Zealand white rabbits.

  • Fibrosis Induction: Implantation of brachytherapy catheters in the lower limb followed by a 20 Gy isodose of radiation to induce a high grade of radio-induced fibrosis (RIF).

  • Treatment: Intravenous administration of P144 following the brachytherapy session, with repeated doses at 24 and 72 hours post-radiation. The control group received a placebo.

  • Duration: 4 weeks.

  • Analysis: Histological processing of affected muscular tissues for collagen quantification using Masson's trichrome staining and immunohistochemistry for phosphorylated Smad2/3 (P-Smad2/3).

RIF_Workflow A Brachytherapy Catheter Implantation (Rabbit) B 20 Gy Radiation A->B C P144 (i.v.) or Placebo (0, 24, 72h post-radiation) B->C D 4 Weeks C->D E Tissue Collection (Muscle) D->E F Histological Analysis (Masson's Trichrome, p-Smad2/3 IHC) E->F

Caption: Experimental workflow for this compound in radiotherapy-induced fibrosis.

This compound (P144) in Human Hypertrophic Scar Xenograft Model in Nude Mice
  • Animal Model: Nude mice.

  • Fibrosis Model: Implantation of human hypertrophic scars onto the backs of the mice.

  • Treatment: After a shedding period, daily topical application of a lipogel containing P144 or a placebo for two weeks.

  • Duration: Two weeks of treatment following the shedding period.

  • Analysis: Measurement of total area, thickness, and collagen fibers area of the scars. Immunohistochemistry for collagen type I and type III, and elastic fibers.[2][3][4][5][6]

Pirfenidone in Bleomycin-Induced Pulmonary Fibrosis in Mice
  • Animal Model: C57BL/6 mice.

  • Fibrosis Induction: A single intratracheal instillation of bleomycin.

  • Treatment: Oral administration of Pirfenidone (e.g., 300 mg/kg/day) or vehicle, typically starting from the day of or several days after bleomycin administration.

  • Duration: Typically 14 to 28 days.

  • Analysis: Assessment of lung fibrosis by measuring hydroxyproline content, histological analysis of lung sections (e.g., Ashcroft score), and quantification of inflammatory cells and cytokines in bronchoalveolar lavage (BAL) fluid.

Nintedanib in Bleomycin-Induced Pulmonary Fibrosis in Rats
  • Animal Model: Sprague-Dawley rats.

  • Fibrosis Induction: Single or repetitive intratracheal or oropharyngeal administration of bleomycin.

  • Treatment: Oral gavage of Nintedanib (e.g., 60-100 mg/kg/day) or vehicle, with prophylactic or therapeutic dosing regimens.

  • Duration: Typically 21 to 28 days.

  • Analysis: Evaluation of lung function, measurement of lung hydroxyproline content, histological scoring of fibrosis (e.g., Ashcroft score), and analysis of inflammatory markers in BAL fluid.

Bleomycin_Workflow A Bleomycin Instillation (Mouse/Rat) B Treatment Initiation (Pirfenidone/Nintedanib or Vehicle) A->B C Daily Dosing B->C D 14-28 Days C->D E Endpoint Analysis D->E F - Lung Histology (Ashcroft Score) - Hydroxyproline Assay - BAL Fluid Analysis E->F

Caption: General workflow for bleomycin-induced pulmonary fibrosis models.

Conclusion

This compound demonstrates potent anti-fibrotic effects in vivo, primarily through the targeted inhibition of the TGF-β1/Smad signaling pathway. The quantitative data from radiotherapy-induced and skin fibrosis models highlight its potential as a therapeutic agent. When compared to the broader-acting drugs Pirfenidone and Nintedanib, this compound offers a more specific mechanism of action, which may translate to a different safety and efficacy profile. While the use of different animal models precludes a direct comparison of potency, the evidence presented in this guide underscores the promise of this compound in the treatment of fibrotic diseases. Further head-to-head comparative studies in relevant disease models are warranted to fully elucidate its therapeutic potential relative to existing anti-fibrotic therapies.

References

Safety Operating Guide

Proper Disposal Procedures for Disitertide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, adherence to proper chemical handling and disposal protocols is paramount for ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the proper management and disposal of Disitertide, a peptidic transforming growth factor-beta 1 (TGF-β1) inhibitor also known as P144.

Core Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to consult the substance's Safety Data Sheet (SDS) and adhere to all institutional and local regulations. When handling this compound, appropriate personal protective equipment (PPE) must be worn, including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling should occur in a well-ventilated area or within a chemical fume hood.

This compound Properties

The following table summarizes key data for this compound for easy reference.

PropertyValue
Synonyms P144, P-144
CAS Number 272105-42-7
Molecular Formula C68H109N17O22S2
Molecular Weight 1580.84 g/mol
Appearance White Powder
Purity >98%
Identified Uses For Research & Development use only. Not for medicinal, household, or other uses.[1]
Hazard Classification According to one source, it is not classified as a hazardous substance or mixture.[2] However, standard laboratory precautions should always be followed.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound and its containers must be conducted in accordance with prevailing country, federal, state, and local regulations.[2] The following protocol provides a general procedural framework.

1. Assessment of Waste Stream:

  • Unused or Expired Product: Pure, unadulterated this compound should be treated as chemical waste.

  • Contaminated Materials: This includes any labware (e.g., vials, pipette tips, flasks), PPE (e.g., gloves), or absorbent materials that have come into contact with this compound. These items must be disposed of as contaminated waste.

  • Solutions: Aqueous or solvent-based solutions containing this compound must be collected and disposed of as liquid chemical waste. Do not dispose of down the drain unless explicitly permitted by local regulations for non-hazardous materials.

2. Segregation and Collection:

  • Solid Waste: Collect all contaminated solid materials in a designated, clearly labeled hazardous waste container. The container should be compatible with the chemical nature of the waste.

  • Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Ensure the container material is compatible with any solvents used.

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container to prevent physical injury.

3. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream (e.g., solvents like DMSO). The accumulation start date should also be clearly visible.

4. Storage:

  • Store waste containers in a designated, secure area away from incompatible materials. The storage area should be well-ventilated. Follow institutional guidelines for the maximum accumulation time.

5. Final Disposal:

  • Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Experimental Protocols Cited

While no experimental protocols for the specific disposal of this compound are available, the following protocols for its handling and solubilization are relevant for laboratory professionals. This compound is a hydrophobic peptide with limited solubility.[3]

Protocol for Solubilizing this compound:

  • Aqueous Solutions: First, attempt to dissolve the peptide in sterile water. If it does not dissolve, a 10%-30% acetic acid solution can be tried.[4]

  • Organic Solvents: For very hydrophobic peptides like this compound, dissolving in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) is often necessary.[4][5] The solution can then be diluted with an aqueous buffer to the desired concentration.

  • In Vivo Formulations: A common vehicle for in vivo use involves a multi-solvent system, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]

Accidental Release Measures: In case of a spill, use full personal protective equipment.[2] Avoid breathing vapors, mist, dust, or gas.[2] Ensure adequate ventilation and evacuate personnel to safe areas.[2] Prevent further leakage or spillage if safe to do so and keep the product away from drains or water courses.[2]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Disitertide_Disposal_Workflow start Start: this compound Waste Generated assess_waste 1. Assess Waste Type start->assess_waste solid_waste Solid Waste (e.g., contaminated gloves, vials) assess_waste->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions with this compound) assess_waste->liquid_waste Liquid unused_product Unused/Expired Product assess_waste->unused_product Unused collect_solid 2. Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid collect_liquid 2. Collect in Labeled Liquid Chemical Waste Container liquid_waste->collect_liquid unused_product->collect_solid store_waste 3. Store in Designated Secure Area collect_solid->store_waste collect_liquid->store_waste contact_ehs 4. Contact EHS for Pickup and Final Disposal store_waste->contact_ehs end End: Disposal Complete contact_ehs->end

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Disitertide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling investigational compounds like Disitertide. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a safe and efficient research environment. Adherence to these procedural steps will help in minimizing risks and ensuring the integrity of your experiments.

Personal Protective Equipment (PPE)

When working with this compound in either solid or solution form, a comprehensive approach to personal protection is mandatory. The following personal protective equipment should be utilized to prevent accidental exposure.

PPE ItemSpecifications & Use
Eye Protection Safety goggles with side-shields are required to protect against accidental splashes of this compound solutions.
Hand Protection Chemical-resistant gloves, such as nitrile, must be worn. It is crucial to inspect gloves for any signs of damage before use and to dispose of them properly after handling the compound in accordance with laboratory protocols.
Body Protection A standard laboratory coat is necessary to prevent skin contact. For procedures with a higher risk of splashes, an impervious apron should be worn over the lab coat.
Respiratory Protection In situations where dust or aerosols may be generated, such as when weighing the solid form of this compound, a suitable respirator should be used. Ensure the respirator is properly fitted and approved for the type of potential exposure.

Safe Handling and Storage

Proper handling and storage protocols are critical for maintaining the stability and integrity of this compound, as well as for ensuring a safe laboratory environment.

Handling:

  • Avoid inhalation of dust or aerosols and prevent contact with eyes and skin.[1]

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Use only in areas with appropriate exhaust ventilation.[1]

  • Avoid the formation of dust and aerosols.[1]

Storage:

  • Store this compound in a tightly sealed container.

  • The storage area should be cool, dry, and well-ventilated.

Step-by-Step Operational Plan

The following workflow provides a procedural guide for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prepare Workspace 2. Prepare Workspace (Clean, in Fume Hood) Don PPE->Prepare Workspace Weigh this compound 3. Weigh Solid this compound (In Fume Hood, Use Respirator if needed) Prepare Workspace->Weigh this compound Prepare Solution 4. Prepare Solution (Add solvent to solid) Weigh this compound->Prepare Solution Conduct Experiment 5. Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate 6. Decontaminate Workspace & Equipment (Using appropriate solvent) Conduct Experiment->Decontaminate Dispose Waste 7. Dispose of Waste (Solid, Liquid, Consumables in designated hazardous waste) Decontaminate->Dispose Waste Doff PPE 8. Doff PPE (Properly remove and dispose of gloves) Dispose Waste->Doff PPE

Safe Handling Workflow for this compound

Emergency Procedures: Spill Response

In the event of a this compound spill, immediate and appropriate action is necessary to contain the spill and mitigate any potential hazards.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and thoroughly wash the affected area with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.

The following diagram outlines the procedural steps for responding to a spill.

This compound Spill Response Plan Evacuate Area 1. Evacuate Immediate Area & Alert Others Assess Spill 2. Assess Spill Size & Risk Evacuate Area->Assess Spill Don PPE 3. Don Appropriate PPE (Gloves, Goggles, Respirator, etc.) Assess Spill->Don PPE Contain Spill 4. Contain the Spill (Use absorbent material for liquids) Don PPE->Contain Spill Collect Residue 5. Collect Spill Residue (Into a labeled hazardous waste container) Contain Spill->Collect Residue Decontaminate 6. Decontaminate the Area (Scrub with alcohol or appropriate solvent) Collect Residue->Decontaminate Dispose Waste 7. Dispose of Contaminated Materials (As hazardous waste) Decontaminate->Dispose Waste Report Incident 8. Report the Incident (Follow institutional protocols) Dispose Waste->Report Incident

This compound Spill Response Plan

Disposal Plan

The disposal of this compound and any associated contaminated materials must be handled as chemical waste and adhere to institutional and local environmental regulations.

  • Solid this compound: Collect in a designated and clearly labeled hazardous waste container.

  • This compound Solutions: Collect in a designated and labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.

  • Contaminated Labware: Disposable items such as pipette tips and tubes should be placed in a designated hazardous waste container. Non-disposable glassware must be decontaminated by rinsing with an appropriate solvent (e.g., alcohol), with the rinsate collected as hazardous chemical waste.

  • Empty Containers: Triple rinse the empty container with a suitable solvent. Collect the rinsate as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines for chemically contaminated containers.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disitertide
Reactant of Route 2
Reactant of Route 2
Disitertide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.